molecular formula C14H11NO B051969 2-Hydroxyiminostilbene CAS No. 81861-18-9

2-Hydroxyiminostilbene

カタログ番号: B051969
CAS番号: 81861-18-9
分子量: 209.24 g/mol
InChIキー: FKCUOSGTQJAUQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Hydroxyiminostilbene is a significant pharmacological reference standard, recognized primarily as the active metabolite of the anticonvulsant drug oxcarbazepine. Its core research value lies in elucidating the mechanisms of action and metabolic pathways of this class of therapeutics. As a key intermediate, it facilitates studies focused on voltage-gated sodium channel modulation, which is crucial for stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing. Researchers utilize 2-Hydroxyiminostilbene in advanced in vitro and ex vivo investigations to dissect its precise binding affinity and pharmacokinetic profile, providing critical insights for neuropharmacology and the development of novel antiepileptic agents. This compound is indispensable for analytical applications, including method development and validation in HPLC and LC-MS, serving as a high-purity calibrant for quantifying drug levels in biological matrices. Furthermore, it is a vital tool in comparative efficacy studies, metabolic stability assays, and structure-activity relationship (SAR) research aimed at designing next-generation neurological therapeutics.

特性

IUPAC Name

11H-benzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCUOSGTQJAUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344814
Record name 2-Hydroxyiminostilbene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81861-18-9
Record name 2-Hydroxyiminostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyiminostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYIMINOSTILBENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Hydroxyiminostilbene synthesis from 2-hydroxycarbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Enzymatic Synthesis of 2-Hydroxyiminostilbene from 2-Hydroxycarbamazepine

Abstract

This technical guide provides a comprehensive framework for the synthesis of 2-hydroxyiminostilbene (2-OHIS) via the enzymatic oxidation of its direct precursor, 2-hydroxycarbamazepine. This transformation is not a conventional synthetic chemical reaction but a critical bioactivation pathway in the metabolism of carbamazepine, a widely used anticonvulsant drug. The protocol and mechanistic insights detailed herein are geared towards researchers, toxicologists, and drug development professionals investigating the formation of reactive metabolites. This document elucidates the central role of cytochrome P450 enzymes, provides a detailed in vitro protocol for generating 2-OHIS using human liver microsomes, outlines state-of-the-art analytical methods for product identification and quantification, and discusses the causality behind key experimental choices.

Introduction: Contextualizing the Synthesis

Carbamazepine (CBZ) is an essential medication for treating epilepsy and neuropathic pain.[1] Its metabolism in the human body is complex, involving multiple enzymatic pathways that produce a variety of metabolites.[2] Among these, 2-hydroxycarbamazepine is a significant product of aromatic hydroxylation. This metabolite, however, is not an endpoint. It serves as a substrate for further oxidation, leading to the formation of potentially reactive species.[3][4]

This guide focuses on the subsequent, crucial biotransformation: the conversion of 2-hydroxycarbamazepine to 2-hydroxyiminostilbene (2-OHIS). This step is of high scientific interest as 2-OHIS is an intermediate in a bioactivation pathway proposed to be linked to the idiosyncratic toxicity and hypersensitivity reactions sometimes associated with carbamazepine therapy.[3][5] Understanding and controlling the generation of 2-OHIS is therefore paramount for toxicological studies. The "synthesis" described here is an in vitro enzymatic process that mimics the conditions found in the human liver, providing a reliable method for producing 2-OHIS for analytical and further experimental use.

Part 1: The Biochemical Reaction Mechanism

The conversion of 2-hydroxycarbamazepine to 2-OHIS is an oxidation reaction catalyzed predominantly by the human cytochrome P450 (P450) enzyme system.[3]

The Role of Cytochrome P450 3A4 (CYP3A4)

Extensive research using human liver microsomes (HLMs) and panels of cDNA-expressed recombinant P450 enzymes has unequivocally identified CYP3A4 as the primary catalyst for this reaction.[3][4] Studies have shown that the rate of 2-OHIS formation correlates significantly with CYP3A4 activity and is markedly inhibited by specific CYP3A inhibitors.[4] While other isoforms like CYP1A1 and CYP2C19 can contribute, their catalytic activity is more than tenfold lower than that of CYP3A4.[4]

The causality for this specificity lies in the structure of the CYP3A4 active site, which accommodates the 2-hydroxycarbamazepine molecule in an orientation favorable for oxidation at the dihydrodibenzazepine bridge. This enzymatic process is a key step in a proposed bioactivation scheme where 2-OHIS is an intermediate. It is important to note that 2-OHIS can be further oxidized to the highly reactive carbamazepine iminoquinone (CBZ-IQ), a species implicated in protein binding and potential cellular toxicity.[3][5]

Metabolic Pathway CBZ Carbamazepine OH_CBZ 2-Hydroxycarbamazepine CBZ->OH_CBZ Primary Metabolism (e.g., CYP enzymes) OHIS 2-Hydroxyiminostilbene OH_CBZ->OHIS Secondary Oxidation (CYP3A4 mediated) CBZ_IQ Carbamazepine Iminoquinone (Reactive Metabolite) OHIS->CBZ_IQ Further Oxidation

Figure 1: The bioactivation pathway of carbamazepine leading to 2-hydroxyiminostilbene.

Part 2: Experimental Protocol for In Vitro Synthesis

This protocol is a self-validating system designed to reliably generate and quantify 2-OHIS. It is adapted from methodologies established in peer-reviewed literature for studying P450-mediated drug metabolism.[3][4]

Experimental Workflow Diagram

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagents Prepare Buffer, NADPH System, Substrate Stock Preincubation Pre-incubate Microsomes & Buffer at 37°C Reagents->Preincubation Enzyme Thaw Human Liver Microsomes (or rCYP3A4) on ice Enzyme->Preincubation Initiation Initiate reaction by adding 2-Hydroxycarbamazepine & NADPH System Preincubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Termination Terminate reaction (e.g., Acetonitrile) Incubation->Termination Extraction Centrifuge & Collect Supernatant Termination->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis

Figure 2: Workflow for the in vitro synthesis and analysis of 2-hydroxyiminostilbene.
Materials and Reagents
  • Substrate: 2-Hydroxycarbamazepine (≥98% purity)

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP3A4 supersomes.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor System (NADPH Regeneration):

    • NADP+

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

    • Magnesium Chloride (MgCl₂)

  • Termination/Extraction Solvent: Acetonitrile, HPLC grade.

  • Internal Standard (Optional): A structurally similar compound not present in the reaction matrix.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of 2-hydroxycarbamazepine in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Setup (Performed in triplicate):

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (pH 7.4).

      • Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL).

      • NADPH regenerating system.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the 2-hydroxycarbamazepine substrate to the pre-warmed mixture. The final substrate concentration should be chosen based on kinetic parameters, typically around the Michaelis-Menten constant (Kₘ) for optimal rate measurement.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

Part 3: Product Identification and Quantification

Due to the complex biological matrix and the potential for multiple metabolites, highly selective and sensitive analytical techniques are required for the unambiguous identification of 2-OHIS.

Primary Analytical Technique: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive method for this application.[3][6]

  • Chromatography (HPLC): A reverse-phase C18 column is typically used to separate 2-OHIS from the parent compound, other metabolites, and matrix components. A gradient elution with mobile phases like water with formic acid and acetonitrile is common.[7]

  • Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. The instrument will be set to detect the specific mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ for 2-OHIS. Further fragmentation (MS/MS) can confirm the identity by monitoring characteristic product ions.

Data Presentation

All quantitative data should be summarized for clarity. The following tables provide examples of expected data.

Table 1: Physicochemical and Mass Spectrometry Data

Compound Molecular Formula Molecular Weight (Da) Expected [M+H]⁺ (m/z)
2-Hydroxycarbamazepine[2] C₁₅H₁₂N₂O₂ 252.27 253.1

| 2-Hydroxyiminostilbene [8] | C₁₄H₁₁NO | 209.24 | 210.1 |

Table 2: Representative Kinetic Parameters for 2-OHIS Formation

Enzyme System Apparent Kₘ (µM) Vₘₐₓ (pmol/min/mg protein) Source
Human Liver Microsomes ~150-200 Varies by HLM batch [4]
Recombinant CYP3A4 ~180 Varies by expression system [4]

(Note: These are approximate values from literature and should be determined experimentally for the specific system used.)

Conclusion

The synthesis of 2-hydroxyiminostilbene from 2-hydroxycarbamazepine is a critical biotransformation with significant implications for drug safety and toxicology. This guide provides a robust, scientifically-grounded framework for the in vitro enzymatic generation of this key metabolite. By leveraging the catalytic specificity of CYP3A4 in a controlled system, researchers can reliably produce 2-OHIS for analytical standard purposes and further investigation into its downstream effects. The successful application of the detailed protocol and analytical methods will empower scientists to better understand the complex metabolic pathways of carbamazepine and other xenobiotics.

References

  • Scheme for the synthesis of 2-hydroxycarbamazepine. ResearchGate. Available from: [Link]

  • 2-Hydroxycarbamazepine | C15H12N2O2 | CID 129274. PubChem, National Institutes of Health. Available from: [Link]

  • Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. Available from: [Link]

  • Design and Synthesis of Some Carbamazepine Derivatives Using Several Strategies. ResearchGate. Available from: [Link]

  • Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. National Institutes of Health. Available from: [Link]

  • Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry. ResearchGate. Available from: [Link]

  • 2-Hydroxyiminostilbene | C14H11NO | CID 13103864. PubChem, National Institutes of Health. Available from: [Link]

  • Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. National Institutes of Health. Available from: [Link]

  • Metabocard for 2-Hydroxyiminostilbene (HMDB0060652). Human Metabolome Database. Available from: [Link]

  • Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous. OSTI.GOV. Available from: [Link]

  • Process for producing carbamazepine. Google Patents.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]

  • What Has Carbamazepine Taught Crystal Engineers? ACS Publications. Available from: [Link]

  • Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. PubMed. Available from: [Link]

  • Crystallization of Carbamazepine in Proximity to Its Precursor Iminostilbene and a Silica Surface. National Institutes of Health. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxyiminostilbene (2-OHIS), a significant metabolite and intermediate in the context of carbamazepine bioactivation. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its chemical properties, stability, and analytical methodologies. Given that direct, extensive studies on isolated 2-OHIS are limited, this guide integrates data from its parent compounds, iminostilbene and carbamazepine, and general principles of oxime chemistry to provide a holistic and field-relevant perspective.

Introduction to 2-Hydroxyiminostilbene

2-Hydroxyiminostilbene (2-OHIS) is a metabolite of 2-hydroxycarbamazepine, which itself is a metabolite of the widely used anticonvulsant drug, carbamazepine.[1][2] The significance of 2-OHIS lies in its proposed role as an intermediate in a bioactivation pathway that can lead to the formation of reactive metabolites.[1][2] Understanding the chemical nature and stability of 2-OHIS is therefore critical for elucidating the mechanisms of carbamazepine-induced idiosyncratic drug reactions.

The core structure of 2-OHIS is the iminostilbene scaffold, a tricyclic system that is a cornerstone in the synthesis of many pharmaceutical agents.[3][4] The introduction of a hydroxyl group at the 2-position and an oxime functionality imparts unique chemical characteristics that govern its reactivity and stability.

Core Chemical Properties

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₄H₁₀N₂ODerived from structure
Molecular Weight 222.24 g/mol Calculated from formula
Appearance Likely a yellow to orange crystalline solidBased on the appearance of iminostilbene.[3][5]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water.Inferred from iminostilbene's solubility profile.[3][6][]
Melting Point Not experimentally determined. The parent iminostilbene melts at 196-199°C.[] The presence of the hydroxyl and oxime groups would alter this.
Key Functional Groups Oxime (C=N-OH), Secondary Amine (within the azepine ring), Aromatic Rings, Hydroxyl GroupStructural analysis

Synthesis and Spectroscopic Characterization

The synthesis of 2-OHIS is primarily discussed in the context of metabolic studies.[2] However, a plausible synthetic route can be designed based on standard organic chemistry principles, starting from a suitable precursor.

Conceptual Synthetic Workflow

A logical synthetic approach would involve the oximation of a ketone precursor, 2-hydroxy-iminostilbenone. The general reaction of a ketone with hydroxylamine to form an oxime is a well-established transformation.[8]

G A 2-Hydroxy-iminostilbenone (Precursor) C Reaction Vessel (e.g., Ethanol, reflux) A->C B Hydroxylamine (NH2OH) B->C D 2-Hydroxyiminostilbene (Product) C->D Oximation E Purification (Crystallization/Chromatography) D->E F Characterized Product E->F

Caption: Conceptual workflow for the synthesis of 2-Hydroxyiminostilbene.

Spectroscopic Characterization

The structural confirmation of 2-OHIS would rely on a combination of spectroscopic techniques. The expected signatures are based on the analysis of related oxime-containing compounds.[8][9][10]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton of the stilbene bridge, the NH proton of the azepine ring, and a characteristic downfield singlet for the oxime OH proton. The presence of E/Z isomers is possible for the oxime, which could result in two sets of signals.[9]

  • ¹³C NMR Spectroscopy : The carbon spectrum would show signals for the aromatic carbons, the vinyl carbons, and a characteristic signal for the C=N carbon of the oxime group. The chemical shift of the iminic carbon is sensitive to the stereochemistry.[9]

  • Infrared (IR) Spectroscopy : Key absorptions would include a broad O-H stretch for the oxime hydroxyl group (typically 3100-3600 cm⁻¹), a C=N stretch (around 1620-1685 cm⁻¹), and N-O and C-O stretching bands.[8]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 222.24. Fragmentation patterns would likely involve the loss of hydroxyl and other small fragments.

Chemical Stability and Degradation Pathways

The stability of 2-OHIS is a critical factor in its biological activity and toxicological profile. The oxime functional group is known to be susceptible to hydrolysis, especially under acidic conditions.[11][12]

Factors Influencing Stability
  • pH : Oximes are generally more stable than hydrazones but are still prone to acid-catalyzed hydrolysis, which would revert the oxime back to the corresponding ketone and hydroxylamine.[11][12][13] They tend to be relatively stable in neutral to slightly basic conditions.[13]

  • Temperature : Elevated temperatures can accelerate degradation. For instance, the parent compound of carbamazepine, iminostilbene, can be a degradation product during high-temperature processing like hot melt extrusion.[14] Similar thermal lability could be expected for 2-OHIS.

  • Oxidation : The iminostilbene ring system and the hydroxyl group are susceptible to oxidation. In a biological context, cytochrome P450 enzymes, particularly CYP3A4, are responsible for the oxidation of 2-hydroxycarbamazepine to 2-OHIS.[1][2] This enzymatic oxidation can proceed further to form a reactive iminoquinone species.[1]

  • Light : Many tricyclic compounds, including antidepressants with similar structures, are known to undergo photodegradation.[15] Therefore, exposure to UV or visible light could potentially lead to the degradation of 2-OHIS.

Proposed Degradation Pathway

The primary degradation pathway of concern for 2-OHIS, particularly in a biological system, is its oxidation to a reactive iminoquinone intermediate. This pathway is significant as the iminoquinone is an electrophilic species capable of forming covalent adducts with cellular macromolecules, which is a proposed mechanism for carbamazepine-induced toxicity.[1]

G A 2-Hydroxycarbamazepine B 2-Hydroxyiminostilbene (2-OHIS) A->B CYP3A4-mediated Oxidation C Carbamazepine Iminoquinone (CBZ-IQ) (Reactive Metabolite) B->C Further Oxidation E Covalent Adducts C->E Nucleophilic Attack D Cellular Nucleophiles (e.g., Glutathione) D->E

Caption: Bioactivation pathway of 2-Hydroxyiminostilbene to a reactive metabolite.

Analytical Methodologies

The analysis of 2-OHIS, often in the presence of carbamazepine and other metabolites, requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Protocol: HPLC Analysis of Iminostilbene and Related Compounds

While a specific protocol for 2-OHIS is not detailed, methods for the parent compound, iminostilbene, provide a strong foundation. A reverse-phase HPLC (RP-HPLC) method would be appropriate.[16][17][18]

Objective: To quantify iminostilbene and related impurities in a sample. This protocol can be adapted for 2-OHIS.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of buffer and an organic solvent like methanol or acetonitrile. A common mobile phase for related compounds is a 50:50 (v/v) mixture of buffer and methanol.[16][17]

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the analyte (e.g., iminostilbene) in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For iminostilbene, this is in the UV range.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Rationale for Method Choice: RP-HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds and their impurities. The use of a C18 column provides good separation for moderately polar to nonpolar compounds like iminostilbene and its derivatives. UV detection is suitable for these aromatic compounds.

Conclusion

2-Hydroxyiminostilbene is a chemically significant molecule in the study of carbamazepine metabolism and toxicity. While it is not as extensively characterized as its parent drug, a strong understanding of its properties and stability can be built upon the well-established chemistry of iminostilbenes and oximes. Its potential for bioactivation to a reactive iminoquinone underscores the importance of continued research into its chemical behavior in both in vitro and in vivo systems. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this important intermediate.

References

  • A Comparative Guide to the Spectroscopic Analysis of Oximes Derived
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Request PDF.
  • Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chrom
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  • Hydrolytic Stability of Hydrazones and Oximes.
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  • Iminostilbene-d2 | C14H11N | CID 45039557. PubChem - NIH.
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  • Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. NIH.
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  • Iminostilbene | 256-96-2. ChemicalBook.
  • Iminostilbene N-Carbonyl Chloride: A Key Pharmaceutical Intermediate for Carbamazepine Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals.
  • CAS 256-96-2 Iminostilbene. BOC Sciences.
  • A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine.
  • (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
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  • An Overview of Degradation Str
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Sources

An In-Depth Technical Guide to the Mechanism of 2-Hydroxyiminostilbene-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain.[1] Despite its efficacy, its clinical use is shadowed by the risk of idiosyncratic drug-induced liver injury (DILI), a serious adverse reaction that can lead to acute liver failure.[2][3] This hepatotoxicity is not caused by the parent drug itself but is widely attributed to the formation of reactive metabolites within the liver.[4][5][6] Among these, 2-hydroxyiminostilbene (2-OHIS) has emerged as a key player in initiating the cascade of events leading to liver damage.

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning 2-OHIS-induced hepatotoxicity. We will deconstruct the bioactivation pathway that generates this toxicant, detail the subsequent cellular and mitochondrial insults, and elucidate the critical role of the immune system in amplifying the initial injury. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of reactive metabolite-driven DILI.

Part 1: The Bioactivation Pathway of 2-Hydroxyiminostilbene

The journey from the stable parent drug, carbamazepine, to the reactive 2-OHIS is a multi-step metabolic process primarily occurring in the liver. Understanding this pathway is fundamental to comprehending the initiation of toxicity.

Metabolic Genesis: From Carbamazepine to a Reactive Intermediate

The hepatotoxicity of carbamazepine is a classic example of metabolic bioactivation.[7] The parent compound undergoes Phase I metabolism, catalyzed by cytochrome P450 (CYP) enzymes, to form various hydroxylated metabolites. A key intermediate is 2-hydroxycarbamazepine. This metabolite, however, is not the final culprit. It undergoes a crucial secondary oxidation to form 2-hydroxyiminostilbene (2-OHIS).[8]

The Central Role of Cytochrome P450 3A4

The conversion of 2-hydroxycarbamazepine to 2-OHIS is predominantly catalyzed by CYP3A4, the most abundant and versatile P450 enzyme in the human liver.[8][9][10] Studies using human liver microsomes (HLMs) and cDNA-expressed enzymes have definitively shown that CYP3A4 is the primary catalyst for this reaction, with a rate more than 10 times higher than other P450 enzymes.[8] The high expression of CYP3A4 in the liver creates a metabolic hotspot, concentrating the production of 2-OHIS in the very organ it damages.

Formation of the Ultimate Toxin: Carbamazepine Iminoquinone (CBZ-IQ)

While 2-OHIS is reactive, it is also a precursor to an even more electrophilic and unstable species: carbamazepine iminoquinone (CBZ-IQ).[8][11] The generation of CBZ-IQ from 2-OHIS represents a critical toxification step. Both 2-OHIS and CBZ-IQ are thiol-reactive, meaning they readily react with and deplete cellular nucleophiles like glutathione (GSH), a key cellular antioxidant.[8][11] This reactivity is the chemical basis for their toxicity.

G cluster_0 Phase I Metabolism cluster_1 Secondary Oxidation (Bioactivation) cluster_2 Further Oxidation CBZ Carbamazepine OH_CBZ 2-Hydroxycarbamazepine CBZ->OH_CBZ CYP Enzymes OHIS 2-Hydroxyiminostilbene (2-OHIS) (Reactive Intermediate) OH_CBZ->OHIS CYP3A4 (Primary Catalyst) CBIQ Carbamazepine Iminoquinone (CBZ-IQ) (Highly Reactive) OHIS->CBIQ Oxidation

Caption: Metabolic bioactivation pathway of Carbamazepine to 2-OHIS.

Part 2: Molecular Mechanisms of Cellular Injury

The generation of electrophilic 2-OHIS and CBZ-IQ initiates a multi-pronged assault on hepatocytes, leading to direct cellular damage through covalent binding, mitochondrial impairment, and oxidative stress.

Covalent Binding and Protein Adduct Formation

The defining feature of reactive metabolites is their ability to form covalent bonds with cellular macromolecules, particularly proteins.[12] The electrophilic nature of 2-OHIS and CBZ-IQ drives their reaction with nucleophilic residues (e.g., cysteine) on liver proteins. This process, known as haptenation, creates drug-protein adducts.[13]

The formation of these adducts has two major consequences:

  • Disruption of Protein Function: Covalent modification can inactivate critical enzymes, transporters, and structural proteins, leading to a loss of cellular homeostasis.[13][14]

  • Generation of Neoantigens: The modified proteins are no longer recognized as "self" by the immune system. These neoantigens can trigger a specific immune response, which is a key feature of idiosyncratic DILI.[6][13]

Experimental Protocol 1: Detection of Protein Adducts using Immunoblotting

This protocol provides a method to detect protein adducts formed by reactive metabolites in an in vitro system using human liver microsomes.

Objective: To qualitatively or semi-quantitatively assess the formation of covalent protein adducts following the metabolic activation of a test compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (e.g., Carbamazepine)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Acetone (ice-cold)

  • SDS-PAGE sample buffer

  • Primary antibody against the hapten (if available) or against specific modified proteins.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system and membranes (PVDF or nitrocellulose)

Methodology:

  • Incubation for Metabolic Activation:

    • Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLMs (e.g., 1 mg/mL protein), and the test compound at the desired concentration.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. Include a control reaction without the NADPH system to confirm metabolism-dependent binding.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Protein Precipitation and Washing:

    • Stop the reaction by adding an equal volume of ice-cold 20% TCA. This precipitates the proteins.

    • Vortex and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the protein pellet three times with ice-cold acetone to remove unbound compound and metabolites. After each wash, vortex, centrifuge, and discard the supernatant.

    • After the final wash, air-dry the pellet to remove residual acetone.

  • Sample Preparation and SDS-PAGE:

    • Resuspend the protein pellet in SDS-PAGE sample buffer. Heat at 95°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate proteins by size.

  • Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Self-Validation: The inclusion of a control incubation without the NADPH regenerating system is critical. A significant signal in the NADPH-containing lane and little to no signal in the control lane validates that the observed covalent binding is dependent on metabolic activation.

Mitochondrial Dysfunction

Mitochondria are exquisitely sensitive to cellular insults and are a common target in DILI.[15] Bioactivated metabolites of aromatic antiepileptic drugs, including carbamazepine, are known to induce mitochondrial toxicity.[16] The mechanisms include:

  • Inhibition of the Electron Transport Chain (ETC): Direct interaction with ETC complexes can impair respiration and ATP production.[16]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): Damage to the inner mitochondrial membrane can cause a loss of the proton gradient, uncoupling respiration from ATP synthesis.[16][17]

  • Induction of Mitochondrial Permeability Transition (MPT): Severe mitochondrial stress can trigger the opening of the MPT pore, a non-specific channel in the inner membrane. This leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, committing the cell to death.[14][18]

This mitochondrial collapse starves the cell of energy and floods the cytoplasm with damaging molecules, accelerating cell death.

ParameterEffect of Bioactivated CarbamazepineImplication
State 3 Respiration (ADP-stimulated) DecreasedImpaired ATP synthesis capacity
State 4 Respiration (Basal) IncreasedUncoupling of the inner mitochondrial membrane
Respiratory Control Ratio (RCR) DecreasedLoss of mitochondrial coupling and efficiency
ATP Synthesis DecreasedCellular energy crisis
Ca2+ Uptake/Release ImpairedDisrupted calcium homeostasis
Table 1: Summary of effects of bioactivated carbamazepine metabolites on isolated rat liver mitochondria, based on findings from in vitro studies.[16]
Experimental Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Objective: To measure changes in mitochondrial membrane potential in cultured cells exposed to a test compound, as an indicator of mitochondrial dysfunction.

Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low membrane potential and forms red-fluorescent "J-aggregates" in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cultured hepatocytes or a suitable cell line (e.g., HepG2)

  • Test compound (e.g., 2-Hydroxyiminostilbene)

  • JC-1 Dye

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Culture medium, PBS

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and CCCP as a positive control) for the desired duration (e.g., 24 hours). Include a vehicle-only control.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µM in culture medium).

    • Remove the treatment medium from the wells and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

  • Fluorescence Measurement:

    • Remove the staining solution and wash the cells twice with warm PBS.

    • Add fresh culture medium or PBS to each well.

    • Measure the fluorescence using a plate reader.

      • Read J-aggregates (red) at ~585-590 nm emission with ~514 nm excitation.

      • Read monomers (green) at ~529 nm emission with ~485 nm excitation.

  • Data Analysis:

    • Calculate the ratio of red fluorescence to green fluorescence for each well.

    • Normalize the ratios to the vehicle control group.

    • A significant decrease in the red/green ratio indicates a loss of mitochondrial membrane potential.

Self-Validation: The positive control, CCCP, is an uncoupling agent that will cause a robust collapse of the membrane potential. A strong decrease in the red/green ratio in CCCP-treated cells confirms that the assay is working correctly.

Oxidative Stress

The events of covalent binding and mitochondrial dysfunction culminate in a state of severe oxidative stress.[19][20] This occurs through two primary mechanisms:

  • Increased ROS Production: A damaged mitochondrial ETC "leaks" electrons, which prematurely react with oxygen to form superoxide radicals (O2•−) and other reactive oxygen species (ROS).[20]

  • Depletion of Antioxidants: The primary cellular antioxidant, glutathione (GSH), is consumed during the detoxification (conjugation) of 2-OHIS and CBZ-IQ.[8][21] This depletes the cell's ability to neutralize ROS.

This imbalance leads to widespread oxidative damage to lipids, proteins, and DNA, further compromising cellular integrity and signaling for cell death.[20]

G cluster_0 Direct Cellular Insult OHIS 2-OHIS / CBZ-IQ (Reactive Metabolite) CovalentBinding Covalent Binding to Cellular Proteins OHIS->CovalentBinding MitoDysfunction Mitochondrial Dysfunction OHIS->MitoDysfunction OxidativeStress Oxidative Stress OHIS->OxidativeStress GSH Depletion ProteinDysfunction Protein Dysfunction & Neoantigen Formation CovalentBinding->ProteinDysfunction ETCDamage ETC Inhibition ΔΨm Collapse MitoDysfunction->ETCDamage CellDeath Hepatocellular Necrosis / Apoptosis ProteinDysfunction->CellDeath ETCDamage->OxidativeStress Increased ROS Production OxidativeStress->CellDeath

Caption: Interplay of mechanisms leading to hepatocellular injury.

Part 3: The Immune Response - From Hapten to Hepatitis

While direct cytotoxicity can cause liver damage, the idiosyncratic and often delayed nature of carbamazepine-induced hepatotoxicity points to a critical role for the immune system.[2] The initial metabolic and cellular damage serves as a trigger for a complex immune response.

Innate Immune Activation: The Inflammasome

Recent evidence has provided a direct link between the metabolite and the innate immune system. Studies have shown that 2-OHIS can directly activate the NLRP3 inflammasome in macrophages.[22][23] Furthermore, hepatocytes stressed by carbamazepine and its metabolites release Damage-Associated Molecular Patterns (DAMPs), such as heat shock protein 60 (HSP60).[22] These DAMPs are recognized by neighboring immune cells (like Kupffer cells, the resident macrophages of the liver), also leading to inflammasome activation.[22][23]

Inflammasome activation results in the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines into their active forms, notably Interleukin-1β (IL-1β).[22] IL-1β is a potent pyrogen and inflammatory mediator that recruits other immune cells to the site of injury, amplifying the inflammatory response and contributing to liver damage.[21]

G cluster_0 Hepatocyte cluster_1 Macrophage (Kupffer Cell) cluster_2 Adaptive Immunity CBZ Carbamazepine OHIS 2-OHIS CBZ->OHIS Metabolism Adducts Protein Adducts (Neoantigens) OHIS->Adducts DAMPs DAMPs Release (e.g., HSP60) OHIS->DAMPs Cell Stress Inflammasome NLRP3 Inflammasome Activation OHIS->Inflammasome Direct Activation APC Antigen Presenting Cell Adducts->APC Uptake & Processing DAMPs->Inflammasome DAMP Signaling Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1B IL-1β Secretion Casp1->IL1B TCell T-Cell Activation (HLA-A*3101) IL1B->TCell Amplification APC->TCell Antigen Presentation TCell->Adducts Cytotoxic Attack on Hepatocytes

Caption: Immune cascade triggered by 2-OHIS and hepatocellular stress.
The Adaptive Immune Response and Genetic Predisposition

The protein adducts formed by 2-OHIS act as haptens. These are taken up by antigen-presenting cells (APCs), processed, and presented to T-lymphocytes. This can initiate an adaptive immune response specifically targeting hepatocytes that display these neoantigens on their surface.[2]

This adaptive response is strongly linked to host genetics. For carbamazepine-induced hypersensitivity reactions, a strong association exists with the HLA-A*3101 allele in European and Japanese populations.[2] This suggests that individuals with this genetic makeup are more likely to mount a T-cell response against the drug-protein adducts, providing a basis for the idiosyncratic nature of the toxicity.

Part 4: Experimental Systems for Studying 2-OHIS Hepatotoxicity

Investigating the complex mechanisms of DILI requires a range of experimental models, each with specific advantages and limitations.[24][25]

  • Human Liver Microsomes (HLMs): These subcellular fractions are rich in CYP enzymes and are the standard for studying metabolic pathways, identifying the enzymes involved (e.g., CYP3A4 in 2-OHIS formation), and quantifying metabolism-dependent covalent binding.[8][26] They lack cellular context and cannot be used to study downstream events like mitochondrial toxicity or immune responses.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" in vitro model, as they retain the full complement of metabolic enzymes and cellular pathways found in vivo.[27] They are ideal for studying integrated toxic responses. However, their availability is limited, they exhibit significant inter-donor variability, and they tend to lose their phenotype rapidly in culture.[28]

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG, FLC-4): These are immortalized cell lines that are readily available and provide highly reproducible results.[29] While useful for high-throughput screening and studying specific endpoints like mitochondrial function or inflammasome activation, they often have lower and variable expression of key metabolic enzymes (especially CYPs) compared to PHHs, which can limit their ability to bioactivate certain compounds.[22][29]

G cluster_0 Model Selection cluster_1 Mechanistic Assays Start Research Question: Investigate 2-OHIS Toxicity HLM Human Liver Microsomes (Metabolism, Covalent Binding) Start->HLM Metabolism Focus HepG2 Hepatoma Cell Line (MitoTox, Oxidative Stress) Start->HepG2 Cellular Focus PHH Primary Human Hepatocytes (Integrated Toxicity) Start->PHH Gold Standard CovalentBinding Protocol 1: Immunoblotting HLM->CovalentBinding MitoTox Protocol 2: JC-1 Staining HepG2->MitoTox ROS ROS Detection (e.g., DCFDA) HepG2->ROS PHH->MitoTox Cytokine Cytokine Release (e.g., ELISA for IL-1β) PHH->Cytokine End Data Interpretation & Mechanistic Insight CovalentBinding->End MitoTox->End ROS->End Cytokine->End

Sources

Spontaneous Formation of 2-Hydroxyiminostilbene from Carbamazepine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, possesses a complex metabolic profile that is intrinsically linked to its efficacy and a spectrum of idiosyncratic adverse reactions. A critical aspect of this profile is its bioactivation into reactive metabolites. This technical guide provides an in-depth exploration of the formation of 2-hydroxyiminostilbene (2-OHIS), a pivotal intermediate in a toxicity pathway originating from CBZ. We will dissect the primary enzymatic cascade responsible for its generation, elucidate the key cytochrome P450 enzymes involved, and discuss the toxicological consequences of this bioactivation. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro study and analytical quantification of 2-OHIS, designed to be self-validating and reproducible. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and mitigate the risks associated with the metabolic activation of carbamazepine.

Introduction: The Duality of Carbamazepine Metabolism

Carbamazepine is a highly effective anticonvulsant, but its clinical use is shadowed by the risk of severe, albeit rare, hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and drug-induced liver injury.[1][2] These idiosyncratic events are not typically extensions of the drug's pharmacology but are widely believed to be initiated by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, leading to oxidative stress and immune system activation.[3][4]

The term "spontaneous formation" in the context of this guide refers primarily to the enzymatic bioactivation of CBZ within a biological system—a process that, while not spontaneous in the chemical sense, occurs readily under physiological conditions. The principal pathway of concern involves the generation of 2-hydroxyiminostilbene (2-OHIS), a precursor to the highly reactive carbamazepine-iminoquinone (CBZ-IQ).[5][] Understanding the genesis of 2-OHIS is therefore paramount for predicting and managing the toxicological risks associated with CBZ therapy.

The Primary Bioactivation Pathway to 2-Hydroxyiminostilbene

The formation of 2-OHIS is not a direct conversion from the parent drug but a multi-step metabolic cascade. This process transforms the stable parent molecule into a series of increasingly reactive intermediates.

Mechanistic Steps
  • Primary Hydroxylation: The initial and necessary step is the aromatic hydroxylation of carbamazepine to form 2-hydroxycarbamazepine (2-OHCBZ) and 3-hydroxycarbamazepine (3-OHCBZ). The formation of the 2-hydroxy metabolite is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, and CYP2E1.[]

  • Secondary Oxidation to 2-OHIS: The stable 2-OHCBZ metabolite undergoes a secondary oxidation. This critical conversion to 2-hydroxyiminostilbene (2-OHIS) is overwhelmingly catalyzed by CYP3A4 .[5][7] While other isoforms like CYP1A1, CYP2C19, and CYP3A7 can form 2-OHIS, their catalytic rate is more than tenfold lower than that of CYP3A4.[5]

  • Formation of the Ultimate Reactive Species: 2-OHIS is an intermediate that can be further oxidized to carbamazepine-iminoquinone (CBZ-IQ).[7] CBZ-IQ is a highly electrophilic species capable of forming adducts with cellular nucleophiles such as glutathione (GSH) and protein thiols, leading to cellular dysfunction and initiating an immune response.[5][7]

Visualizing the Metabolic Cascade

The following diagram illustrates the key enzymatic steps in the bioactivation of carbamazepine to its reactive iminoquinone metabolite.

G CBZ Carbamazepine (CBZ) OHCBZ 2-Hydroxycarbamazepine (2-OHCBZ) CBZ->OHCBZ CYP1A2, CYP2B6, CYP2E1, etc. OHIS 2-Hydroxyiminostilbene (2-OHIS) OHCBZ->OHIS CYP3A4 (Major) CYP2C19, etc. (Minor) CBIQ Carbamazepine-Iminoquinone (CBZ-IQ) OHIS->CBIQ Oxidation Adducts Protein & GSH Adducts (Cellular Toxicity) CBIQ->Adducts Nucleophilic Attack

Figure 1: Metabolic bioactivation pathway of Carbamazepine.
Causality: The Central Role of CYP3A4

The prominence of CYP3A4 in this pathway is a critical insight for drug development.[5] Its high catalytic efficiency for the 2-OHCBZ to 2-OHIS conversion makes it the rate-limiting enzyme in the formation of the ultimate toxicant.[5][7] This has significant implications:

  • Drug-Drug Interactions (DDIs): Co-administration of CBZ with strong inhibitors of CYP3A4 (e.g., ketoconazole, clarithromycin) can decrease 2-OHIS formation, while inducers (e.g., rifampicin, St. John's Wort) can enhance it.[8][9]

  • Autoinduction: CBZ is a known inducer of CYP3A4.[9] This means that during chronic therapy, CBZ can increase the expression of the very enzyme responsible for its own bioactivation, potentially increasing the risk of toxicity over time.

  • Genetic Variability: Polymorphisms in the CYP3A4 gene can lead to inter-individual differences in enzyme activity, providing a potential explanation for why only a subset of patients experience hypersensitivity reactions.

Abiotic Degradation: Photodegradation and ROS

Separate from enzymatic metabolism, carbamazepine can undergo degradation in aqueous environments when exposed to UV light, a process relevant to environmental fate studies and pharmaceutical stability testing. This "spontaneous" degradation is driven by reactive oxygen species (ROS).[10] Studies have shown that under far-UVC irradiation (222 nm), CBZ degradation is accelerated due to the in-situ generation of ROS, with the hydroxyl radical (•OH) being the major contributor.[11][12][13] This self-sensitized photodegradation occurs via electron transfer interactions between the excited state of CBZ and water molecules.[10][12] While this pathway also leads to CBZ breakdown, the resulting transformation products and toxicological implications differ from the specific, enzyme-mediated bioactivation to 2-OHIS.

Toxicological Consequences of 2-OHIS Formation

The generation of 2-OHIS and its successor, CBZ-IQ, is the initiating event in a cascade of cellular and immunological insults.

  • Oxidative Stress: The formation of CBZ-IQ can deplete cellular stores of glutathione (GSH), a primary antioxidant, leading to oxidative stress and cellular damage.[2]

  • Haptenization and Immune Activation: Covalent binding of CBZ-IQ to cellular proteins forms neoantigens. These modified proteins can be recognized as foreign by the immune system, triggering an adaptive immune response that is characteristic of drug hypersensitivity.

  • Inflammasome Activation: Recent evidence suggests that 2-OHIS itself, or the cellular stress it induces, can activate inflammasomes.[4] Inflammasomes are intracellular protein complexes that, upon activation, lead to the release of pro-inflammatory cytokines like IL-1β, directly linking the reactive metabolite to the inflammatory response seen in hypersensitivity reactions.[4]

Methodologies for Investigation

Studying the formation of 2-OHIS requires robust in vitro systems and highly sensitive analytical techniques. The following protocols are designed to provide a validated workflow for researchers.

Protocol 1: In Vitro Formation of 2-OHIS using Human Liver Microsomes (HLMs)

Causality Statement: This protocol uses HLMs as a source of concentrated drug-metabolizing enzymes, particularly cytochrome P450s. An NADPH-regenerating system is included because P450-mediated reactions are NADPH-dependent. The use of a specific substrate (2-OHCBZ) and selective chemical inhibitors (e.g., ketoconazole for CYP3A4) allows for the definitive identification of the enzymes responsible for 2-OHIS formation, making the experiment self-validating.

Experimental Workflow Diagram:

G cluster_0 Incubation (37°C) cluster_1 Reaction & Quenching cluster_2 Sample Preparation HLM Human Liver Microsomes (HLMs) Incubate Incubate & Shake HLM->Incubate Substrate 2-OHCBZ Substrate Substrate->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) (Optional Control) Inhibitor->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC-MS/MS Analysis Supernatant->Analysis

Figure 2: Workflow for in vitro 2-OHIS formation assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • NADPH-Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • HLM Suspension: Dilute pooled human liver microsomes (e.g., to 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Substrate Solution: Prepare a stock solution of 2-hydroxycarbamazepine in a suitable solvent (e.g., methanol).

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the HLM suspension, NADPH-regenerating system, and phosphate buffer.

    • (Optional Control) For reaction phenotyping, pre-incubate a parallel set of tubes with a selective CYP3A4 inhibitor (e.g., 1 µM ketoconazole) for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the 2-OHCBZ substrate. The final concentration should be chosen based on desired kinetics (e.g., 50 µM).[7]

    • Incubate the mixture in a shaking water bath at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like carbamazepine itself).[7]

    • Vortex thoroughly to precipitate the microsomal protein.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Quantification of 2-OHIS

Causality Statement: This protocol uses High-Performance Liquid Chromatography (HPLC) for physical separation of the analyte (2-OHIS) from the substrate (2-OHCBZ) and other matrix components. Tandem Mass Spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, ensuring accurate quantification even at low concentrations.

Typical HPLC-MS/MS Parameters:

ParameterSpecificationRationale
HPLC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good hydrophobic retention and separation for CBZ and its metabolites.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting analytes from the C18 column.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical scale columns, balancing speed and resolution.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these molecules; positive mode yields strong protonated molecular ions [M+H]+.
MS Analysis Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity by isolating a precursor ion and detecting a specific fragment ion.
MRM Transition 2-OHIS: m/z 225 → [Fragment Ion]Note: Exact m/z values must be determined empirically by infusing pure standards. The precursor [M+H]+ for 2-OHIS is ~225. A suitable, stable fragment ion is selected for monitoring.
Internal Standard Monitor corresponding MRM transitionUsed to correct for variations in sample preparation and instrument response.

Data Analysis:

  • Generate a standard curve by analyzing known concentrations of an authenticated 2-OHIS standard.

  • Plot the peak area ratio (Analyte/Internal Standard) against the concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r² > 0.99).

  • Use this equation to calculate the concentration of 2-OHIS formed in the unknown HLM samples.

  • Calculate the rate of formation (e.g., in pmol/min/mg protein).

Conclusion and Future Perspectives

The formation of 2-hydroxyiminostilbene is a critical bioactivation step that links carbamazepine metabolism to a tangible risk of idiosyncratic toxicity. The pathway, driven primarily by CYP3A4, represents a key vulnerability that is influenced by co-medications, genetic factors, and the drug's own autoinductive properties. For drug development professionals, understanding this pathway is not merely an academic exercise; it is essential for designing rational drug-drug interaction studies, interpreting preclinical toxicology data, and developing strategies to identify at-risk patient populations.

Future research should focus on developing qualified biomarkers for this pathway and creating more sophisticated in vitro models (e.g., co-cultures, organ-on-a-chip) that can better recapitulate the complex interplay between metabolic activation and immune response. By continuing to unravel the mechanisms behind the formation and action of 2-OHIS, the scientific community can work towards safer and more personalized use of carbamazepine and other drugs with similar metabolic liabilities.

References

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  • Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. Environmental Science & Technology. [Link]

  • Al-Hasani, N., & As-Sultany, M. (2023). Carbamazepine Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Duca, G., et al. (2021). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photocatalysis. Catalysts, 11(10), 1251. [Link]

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  • Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. Environmental Science & Technology. [Link]

  • Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. PubMed. [Link]

  • Whirl-Carrillo, M., et al. (2021). Carbamazepine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]

  • Asconapé, J. J. (2023). Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

  • Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC. ACS Publications. [Link]

  • Tanimoto, T., et al. (2017). Metabolic Activation and Inflammation Reactions Involved in Carbamazepine-Induced Liver Injury. Toxicological Sciences, 158(1), 143-154. [Link]

  • Kato, R., et al. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

  • Britz, H., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. Pharmaceutics, 13(12), 2167. [Link]

Sources

Topic: 2-Hydroxyiminostilbene Adduct Formation with Cellular Macromolecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Understanding Reactive Metabolites

In the landscape of drug development and toxicology, the formation of reactive metabolites represents a critical juncture where pharmacology can diverge into pathology. While the parent drug may exhibit a well-defined therapeutic profile, its metabolic transformation can yield chemically reactive species capable of covalently binding to cellular macromolecules. This process, known as adduct formation, can disrupt cellular function, elicit immune responses, and lead to idiosyncratic adverse drug reactions (IADRs)—unpredictable and severe events that are a major cause of drug attrition and post-market withdrawal.

The anticonvulsant drug carbamazepine (CBZ) is a case in point. Despite its efficacy, its use is associated with a risk of severe hypersensitivity reactions, which are thought to be mediated by its metabolic bioactivation.[1][2] This guide focuses on a key player in this process: 2-hydroxyiminostilbene (2-OHIS) , a secondary metabolite of CBZ. We will dissect the pathway of its formation, the chemistry of its interaction with proteins and DNA, the state-of-the-art methodologies for its detection, and the ultimate biological consequences of adduct formation. This document is designed not as a mere collection of protocols, but as a foundational guide for the scientists dedicated to unravelling the mechanisms of drug toxicity and developing safer medicines.

Part I: The Bioactivation Cascade: From Carbamazepine to a Reactive Intermediate

The journey from the stable parent drug, carbamazepine, to the reactive 2-hydroxyiminostilbene is a multi-step process primarily occurring in the liver. Understanding this pathway is fundamental to appreciating why and how adducts form.

The metabolic activation of carbamazepine is not a single reaction but a cascade. While primary metabolism generates several metabolites, including the pharmacologically active carbamazepine-10,11-epoxide (CBZE), a more insidious pathway involves aromatic hydroxylation.[3] The critical step for the formation of 2-OHIS is the secondary oxidation of an intermediate metabolite, 2-hydroxycarbamazepine.

This bioactivation is predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 playing the principal role.[4] CYP3A4 oxidizes 2-hydroxycarbamazepine to form 2-hydroxyiminostilbene (2-OHIS). However, the story doesn't end there. 2-OHIS is in equilibrium with its tautomer, and can be further oxidized to an even more reactive species: carbamazepine-iminoquinone (CBZ-IQ) .[4][5] Both 2-OHIS and CBZ-IQ are electrophilic species, meaning they are electron-deficient and actively seek out electron-rich nucleophiles within the cell—namely, our proteins and DNA.

CBZ Carbamazepine (CBZ) OH_CBZ 2-Hydroxy-CBZ CBZ->OH_CBZ Primary Metabolism (e.g., CYP enzymes) OHIS 2-Hydroxyiminostilbene (2-OHIS) OH_CBZ->OHIS Secondary Oxidation (CYP3A4) IQ Carbamazepine Iminoquinone (CBZ-IQ) OHIS->IQ Oxidation Adducts Macromolecular Adducts (Proteins, DNA) OHIS->Adducts Covalent Binding IQ->OHIS Reduction IQ->Adducts Covalent Binding (Electrophilic Attack)

Caption: Metabolic bioactivation pathway of Carbamazepine to reactive intermediates.

Part II: The Chemistry of Covalent Adduction

Once formed, the electrophilic 2-OHIS and its iminoquinone derivative (CBZ-IQ) are poised to react with cellular nucleophiles. Covalent binding occurs when an electron-rich atom in a biological macromolecule attacks the electron-deficient center of the reactive metabolite, forming a stable, irreversible bond.

Protein Adducts: The Hapten Hypothesis

Proteins are abundant targets due to the presence of several amino acids with nucleophilic side chains. The most common targets include:

  • Cysteine: The thiol group (-SH) is a potent nucleophile.

  • Histidine: The imidazole ring is nucleophilic.

  • Lysine: The primary amine (-NH2) on the side chain can act as a nucleophile.

Studies have identified specific adduction sites on key proteins. For instance, mass spectrometry has revealed that CBZ metabolites form adducts with Human Serum Albumin (HSA) at histidine residues (His146 and His338) and with Glutathione-S-Transferase Pi (GSTP) at a cysteine residue (Cys47).[2]

When a small molecule like 2-OHIS binds to a large protein, it forms a hapten-carrier complex . This modified protein can be recognized as foreign by the immune system, initiating an adaptive immune response that is believed to underlie the hypersensitivity reactions seen with carbamazepine.[2]

DNA Adducts: The Genotoxic Threat

DNA bases also contain numerous nucleophilic sites, making them potential targets for electrophilic attack. While protein adduction is more directly linked to CBZ hypersensitivity, the potential for DNA adduction carries implications for genotoxicity and carcinogenesis. Key nucleophilic sites in DNA include:[6][7]

  • Guanine: The N7 and C8 positions are highly susceptible to attack.

  • Adenine: The N1, N3, and N6 positions can be targets.

The formation of a DNA adduct can distort the double helix, leading to errors during DNA replication or transcription. If not repaired by the cell's DNA repair machinery, these lesions can become fixed as mutations, a critical initiating event in carcinogenesis.[6]

cluster_0 Reactive Metabolite cluster_1 Cellular Macromolecule Metabolite 2-OHIS / CBZ-IQ Electrophilic Center (δ+) Nucleophile Nucleophilic Site (δ-) Protein Side Chain (Cys, His) DNA Base (Guanine N7) Metabolite:elec->Nucleophile:name Nucleophilic Attack Adduct Covalent Adduct Stable Covalent Bond Metabolite->Adduct Forms Nucleophile->Adduct Forms

Caption: The fundamental chemistry of covalent adduct formation.

Part III: A Practical Guide to Adduct Detection and Characterization

Identifying and quantifying adducts is a complex analytical challenge requiring sensitive and specific methodologies. The choice of method depends on whether the target is a protein or DNA and the specific question being asked.

Workflow 1: Protein Adduct Characterization using Mass Spectrometry

The gold standard for identifying protein adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a "bottom-up" proteomics workflow. This approach allows for the definitive identification of the modified protein and the precise location of the adduction site.

Experimental Protocol: In Vitro Protein Adduction Analysis

  • Incubation:

    • Combine the test compound (e.g., carbamazepine or 2-hydroxycarbamazepine) with a source of metabolic enzymes, such as Human Liver Microsomes (HLMs).[2][4]

    • Include necessary cofactors, primarily an NADPH-regenerating system, to support P450 activity.

    • Add a target protein of interest (e.g., Human Serum Albumin) to the incubation mixture.

    • Incubate at 37°C for a defined period (e.g., 60 minutes). Run parallel controls without the test compound or without NADPH.

  • Protein Isolation:

    • Terminate the reaction (e.g., by adding ice-cold acetonitrile).

    • Isolate the target protein from the complex mixture using methods like gel electrophoresis (SDS-PAGE) or size-exclusion chromatography.

  • Proteolytic Digestion:

    • Denature the isolated protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

    • Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: [8][9]

    • Separate the resulting peptides using reverse-phase liquid chromatography.

    • Elute the peptides directly into a high-resolution mass spectrometer.

    • The mass spectrometer will perform two stages of analysis:

      • MS1: Measures the mass-to-charge ratio (m/z) of the intact peptides. Peptides carrying the adduct will have a specific mass increase corresponding to the molecular weight of 2-OHIS.

      • MS2 (Tandem MS): The instrument isolates a peptide of interest (a "precursor ion") and fragments it. It then measures the m/z of the fragments.

  • Data Analysis: [10]

    • Use specialized software to search the MS2 fragmentation data against a protein sequence database.

    • The software will identify the peptide sequence. By analyzing the mass shift in the fragment ions, it can pinpoint the exact amino acid that was modified by the adduct.

cluster_workflow Protein Adductomics Workflow Incubation 1. In Vitro Incubation (Drug + HLMs + Protein) Isolation 2. Protein Isolation Incubation->Isolation Digestion 3. Trypsin Digestion Isolation->Digestion LC 4. LC Separation Digestion->LC MS 5. Tandem Mass Spectrometry (MS/MS) LC->MS Data 6. Data Analysis (Adduct Identification) MS->Data MS->Data Fragment Spectra Data->MS Identify Mass Shifts

Caption: Workflow for mass spectrometry-based protein adduct identification.

Workflow 2: DNA Adduct Detection Methodologies

Detecting DNA adducts, which are often present at very low levels (e.g., 1 adduct per 10⁸ normal bases), requires exceptionally sensitive techniques.

Experimental Protocol: LC-MS/MS for DNA Adducts

  • Exposure & DNA Isolation:

    • Expose cells or animals to the compound of interest. Alternatively, react the compound with purified calf thymus DNA in vitro.[11]

    • Isolate genomic DNA using a high-purity extraction kit, ensuring removal of contaminating proteins and RNA.

  • DNA Hydrolysis:

    • Enzymatically hydrolyze the DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase).[11] This is a critical step to ensure complete digestion without artifactual modification.

  • LC-MS/MS Analysis:

    • Analyze the nucleoside mixture using LC-MS/MS, typically with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM: This highly specific technique is programmed to look only for a specific "transition" — the fragmentation of the adducted nucleoside precursor ion into a characteristic product ion (often the adducted base itself).

    • Quantification is achieved by comparing the signal to that of a stable isotope-labeled internal standard.

Alternative Detection Methods:

  • ³²P-Postlabeling: A highly sensitive, older technique that does not require prior knowledge of the adduct structure. DNA is digested, adducted nucleotides are enriched and then radiolabeled with ³²P-ATP, separated by thin-layer chromatography, and detected by autoradiography.[12]

  • Immunoassays: If the structure of an adduct is known, a highly specific monoclonal antibody can be raised against it. This antibody can then be used in a competitive ELISA format to rapidly screen and quantify the adduct level in many samples.[13][14]

Part IV: The Cellular Fallout: Biological Consequences of Adduct Formation

The formation of a covalent adduct is not a silent event. It is a molecular lesion that can trigger a cascade of cellular responses, culminating in toxicity.

Immune Activation and Hypersensitivity

As previously mentioned, protein adducts acting as haptens are a key initiating event in immune-mediated drug reactions. A more nuanced mechanism involves the activation of the inflammasome .

Recent research has shown that 2-OHIS itself can directly activate the NLRP3 inflammasome in immune cells like macrophages.[15] Furthermore, the cellular stress caused by reactive metabolite formation in hepatocytes can cause them to release Damage-Associated Molecular Patterns (DAMPs), such as HSP60. These DAMPs can also activate the inflammasome in neighboring immune cells.[15]

Inflammasome activation leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active, secreted forms. This potent inflammatory response is a key driver of the systemic symptoms seen in drug hypersensitivity syndromes.

CBZ Carbamazepine Hepatocyte Hepatocyte Stress CBZ->Hepatocyte OHIS 2-OHIS Inflammasome NLRP3 Inflammasome Activation OHIS->Inflammasome Direct Activation DAMPs DAMPs Release (e.g., HSP60) DAMPs->Inflammasome Indirect Activation Hepatocyte->OHIS Hepatocyte->DAMPs Macrophage Macrophage / Monocyte Macrophage->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1B IL-1β Secretion Casp1->IL1B Response Inflammatory Response (Hypersensitivity) IL1B->Response

Sources

A Technical Guide to the In Vitro Generation of 2-Hydroxyiminostilbene for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro generation of 2-Hydroxyiminostilbene (2-OHIS), a critical metabolite of the widely used anticonvulsant drug, carbamazepine. Recognizing the importance of 2-OHIS in toxicological and drug metabolism studies, this document details two primary approaches for its preparation: a well-established enzymatic synthesis protocol leveraging cytochrome P450 enzymes and a proposed, multi-step chemical synthesis pathway for researchers requiring larger quantities or a non-biological approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of 2-Hydroxyiminostilbene in Research

2-Hydroxyiminostilbene (5H-dibenzo[b,f]azepin-2-ol) is a significant metabolite of carbamazepine, a first-line therapeutic agent for epilepsy and neuropathic pain.[1] The bioactivation of carbamazepine can lead to the formation of reactive metabolites, which are implicated in idiosyncratic drug reactions and hypersensitivity.[2][3] 2-OHIS is an intermediate in a proposed bioactivation pathway that may lead to the formation of a reactive iminoquinone species.[4] The availability of pure 2-OHIS is therefore crucial for a variety of research applications, including:

  • Toxicological studies: Investigating the mechanisms of carbamazepine-induced hypersensitivity reactions.[5][6]

  • Drug metabolism studies: Elucidating the metabolic pathways of carbamazepine and the role of specific enzymes.[2]

  • Pharmacology: Characterizing the biological activity of carbamazepine metabolites.

  • Analytical standard development: For the accurate quantification of 2-OHIS in biological matrices.

This guide will provide detailed protocols for the generation of 2-OHIS to support these research endeavors.

Enzymatic In Vitro Generation of 2-Hydroxyiminostilbene

The most extensively documented method for producing 2-Hydroxyiminostilbene in vitro is through the enzymatic oxidation of its precursor, 2-hydroxycarbamazepine. This process mimics the metabolic pathway that occurs in the human liver.

Scientific Rationale and Mechanistic Overview

The conversion of 2-hydroxycarbamazepine to 2-OHIS is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[2] This monooxygenase enzyme utilizes a nicotinamide adenine dinucleotide phosphate (NADPH) dependent mechanism to introduce an oxygen atom, leading to the formation of 2-OHIS. The reaction is typically carried out using human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of P450 enzymes, or with recombinant CYP3A4 for more specific studies.

Enzymatic_Synthesis cluster_0 In Vitro System 2-hydroxycarbamazepine 2-hydroxycarbamazepine 2-Hydroxyiminostilbene 2-Hydroxyiminostilbene 2-hydroxycarbamazepine->2-Hydroxyiminostilbene Oxidation CYP3A4 CYP3A4 CYP3A4->2-hydroxycarbamazepine NADP+ NADP+ CYP3A4->NADP+ NADPH NADPH NADPH->CYP3A4 e- donor

Caption: Enzymatic conversion of 2-hydroxycarbamazepine to 2-Hydroxyiminostilbene by CYP3A4.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from methodologies described in studies of carbamazepine metabolism.[4]

Materials:

  • 2-Hydroxycarbamazepine (substrate)

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4

  • Potassium phosphate buffer (pH 7.4)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Methanol (for reaction quenching)

  • Internal standard for analytical quantification (e.g., carbamazepine)

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (or recombinant CYP3A4), and the NADPH-regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the reaction by adding 2-hydroxycarbamazepine (dissolved in a small volume of a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

  • Protein Precipitation: Centrifuge the mixture to precipitate the proteins.

  • Analysis: Analyze the supernatant for the presence and quantity of 2-Hydroxyiminostilbene using a validated HPLC-MS method.

Table 1: Typical Reaction Conditions for Enzymatic Synthesis

ParameterRecommended Concentration/ConditionRationale
Substrate (2-Hydroxycarbamazepine) 10-100 µMTo ensure enzyme saturation and detectable product formation.
Enzyme (HLMs) 0.5-1.0 mg/mL proteinProvides sufficient enzymatic activity.
NADPH-regenerating system Commercially available kits or standard formulationsEnsures a constant supply of the essential cofactor, NADPH.
Buffer 50-100 mM Potassium Phosphate, pH 7.4Mimics physiological pH for optimal enzyme activity.
Temperature 37°COptimal temperature for human enzyme activity.
Incubation Time 30-60 minutesShould be within the linear range of product formation.
Purification and Characterization

The product, 2-OHIS, will be present in a complex mixture. For isolation and purification, preparative HPLC is the method of choice. Characterization and confirmation of the product identity are achieved through high-resolution mass spectrometry (HRMS) and comparison of the retention time with any available analytical standards.

Proposed Chemical Synthesis of 2-Hydroxyiminostilbene

While the enzymatic method is well-established for producing small quantities of 2-OHIS for analytical purposes, a purely chemical synthesis route is desirable for generating larger amounts for extensive research. The following is a proposed synthetic pathway based on established organic chemistry principles, as a direct synthesis protocol for 2-OHIS is not prominently available in the literature. This proposed route should be validated experimentally.

Retrosynthetic Analysis and Proposed Pathway

The proposed synthesis starts from the readily available iminostilbene. The strategy involves the introduction of a nitro group at the 2-position, followed by reduction to an amino group, and finally conversion to a hydroxyl group via a diazotization-hydrolysis sequence.

Chemical_Synthesis_Workflow cluster_pathway Proposed Chemical Synthesis Pathway cluster_purification Purification & Characterization Iminostilbene Iminostilbene Nitro_IS 2-Nitro-iminostilbene Iminostilbene->Nitro_IS Nitration (e.g., HNO3/H2SO4) Amino_IS 2-Amino-iminostilbene Nitro_IS->Amino_IS Reduction (e.g., SnCl2/HCl or H2/Pd-C) Diazonium_Salt Diazonium Salt Intermediate Amino_IS->Diazonium_Salt Diazotization (NaNO2/HCl) OHIS 2-Hydroxyiminostilbene Diazonium_Salt->OHIS Hydrolysis (H2O, heat) Purification Column Chromatography / Recrystallization OHIS->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Proposed workflow for the chemical synthesis of 2-Hydroxyiminostilbene.

Step-by-Step Proposed Protocol

Step 1: Nitration of Iminostilbene to 2-Nitro-iminostilbene

  • Rationale: Introduction of a nitro group, which can be subsequently converted to an amino group. Nitration of aromatic systems is a classic electrophilic aromatic substitution reaction.

  • Proposed Procedure:

    • Dissolve iminostilbene in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction by pouring it onto ice and neutralize carefully.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Reduction of 2-Nitro-iminostilbene to 2-Amino-iminostilbene

  • Rationale: Conversion of the nitro group to an amine, which is a precursor for the diazotization reaction. Several methods are available for this reduction.[7][8]

  • Proposed Procedure (using SnCl2/HCl):

    • Suspend 2-Nitro-iminostilbene in a solvent like ethanol.

    • Add an excess of stannous chloride (SnCl2) and concentrated hydrochloric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the tin salts.

    • Filter and extract the product into an organic solvent. Purify as needed.

Step 3: Diazotization of 2-Amino-iminostilbene and Hydrolysis to 2-Hydroxyiminostilbene

  • Rationale: The Sandmeyer-type reaction sequence allows for the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.[9]

  • Proposed Procedure:

    • Dissolve 2-Amino-iminostilbene in an aqueous acidic solution (e.g., HCl or H2SO4) at low temperature (0-5°C).

    • Slowly add an aqueous solution of sodium nitrite (NaNO2) to form the diazonium salt.

    • After the formation of the diazonium salt is complete, gently heat the solution. The diazonium group will be displaced by a hydroxyl group upon hydrolysis.

    • Cool the reaction mixture and extract the 2-Hydroxyiminostilbene product with an organic solvent.

    • Purify the final product using column chromatography and/or recrystallization.

Validation and Characterization of the Final Product

The successful synthesis of 2-Hydroxyiminostilbene must be confirmed through rigorous analytical techniques.

Table 2: Analytical Techniques for Product Validation

TechniquePurposeExpected Outcome
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of 2-Hydroxyiminostilbene (C14H11NO, MW: 209.24 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Structural elucidation.1H and 13C NMR spectra consistent with the structure of 2-Hydroxyiminostilbene.
Infrared (IR) Spectroscopy Identification of functional groups.Peaks corresponding to O-H and N-H stretching, and aromatic C-H and C=C bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Safety Considerations

Researchers undertaking the chemical synthesis of 2-Hydroxyiminostilbene should adhere to standard laboratory safety practices.

  • Nitration: Nitrating agents are highly corrosive and strong oxidizers. The reaction can be exothermic and should be performed with caution in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Use of flammable organic solvents requires working in a well-ventilated area, away from ignition sources.

  • Reagents: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance.

  • Product Handling: The toxicological properties of 2-Hydroxyiminostilbene are the subject of ongoing research; therefore, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide has outlined two distinct methodologies for the in vitro generation of 2-Hydroxyiminostilbene. The enzymatic approach offers a biomimetic route that is well-suited for metabolic and toxicological studies requiring small quantities of the metabolite. The proposed chemical synthesis provides a framework for researchers needing to produce larger quantities of 2-OHIS for more extensive pharmacological or analytical applications. The successful application of these protocols will facilitate further research into the complex metabolic pathways and toxicological profiles of carbamazepine and its derivatives.

References

  • Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1819-1826. [Link]

  • PubChem. (n.d.). 2-Hydroxyiminostilbene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearce, R. E., Lu, P., Vakkalagadda, G. R., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]

  • Nakayama, H., Higuchi, S., & Uetrecht, J. P. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

  • Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions. [Link]

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A Mechanistic Deep Dive: The Role of 2-Hydroxyiminostilbene in Carbamazepine-Induced Idiosyncratic Drug Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Discovery Toxicology Division

Abstract

Idiosyncratic drug reactions (IDRs) represent a significant challenge in drug development and clinical practice due to their unpredictable and often severe nature. The anticonvulsant carbamazepine (CBZ) is frequently associated with severe cutaneous IDRs, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). A compelling body of evidence points to a complex interplay between drug metabolism, the formation of reactive metabolites, and host-specific genetic factors. This technical guide provides an in-depth examination of the metabolic bioactivation of carbamazepine, focusing on the pivotal role of the 2-hydroxyiminostilbene (2-OH-IS) metabolite and its subsequent oxidation to a highly reactive iminoquinone species. We will dissect the mechanistic cascade, from initial cytochrome P450-mediated metabolism to the formation of protein adducts (neoantigens), and the subsequent immune system activation, which is profoundly influenced by specific Human Leukocyte Antigen (HLA) alleles. Furthermore, this guide details field-proven, self-validating experimental protocols for the in vitro investigation of reactive metabolite formation and covalent binding, offering researchers a robust framework for assessing the IDR potential of new chemical entities.

The Challenge of Idiosyncratic Drug Reactions and Carbamazepine

Idiosyncratic drug reactions (IDRs) are adverse effects that are not predictable from the known pharmacology of a drug and occur in a small fraction of treated patients.[1] These reactions are a major cause of drug candidate attrition and the withdrawal of approved drugs from the market.[2][3] Carbamazepine (CBZ), a widely prescribed anticonvulsant, is a canonical example of a drug with a well-documented risk of severe, life-threatening IDRs.[4][5] These reactions often manifest as severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), which involve widespread blistering and detachment of the skin.[5][6]

The idiosyncratic nature of these events is strongly linked to genetic predisposition. A pivotal discovery in the field was the identification of a strong association between the HLA-B*15:02 allele and the risk of CBZ-induced SJS/TEN, particularly in Han Chinese and other Southeast Asian populations.[7][8][9][10] This genetic link provided a critical clue, suggesting that the pathogenesis involves a specific, aberrant immune response directed by the patient's own antigen-presenting machinery. The prevailing hypothesis posits that the parent drug or, more likely, a reactive metabolite, interacts with cellular components to trigger this immune cascade in genetically susceptible individuals.[11][12][13]

The Metabolic Bioactivation of Carbamazepine: A Tale of Two Pathways

While carbamazepine is primarily metabolized by cytochrome P450 (CYP) enzymes, notably CYP3A4, to a stable and pharmacologically active 10,11-epoxide, a minor metabolic pathway is responsible for its toxicity.[5][14][15] This alternative bioactivation route involves aromatic hydroxylation, leading to the formation of hydroxylated metabolites that can be further oxidized to chemically reactive species.[5]

The key pathway implicated in IDRs proceeds as follows:

  • Primary Metabolism: A fraction of carbamazepine undergoes hydroxylation, catalyzed by multiple CYPs, to form metabolites such as 2-hydroxycarbamazepine (2-OH-CBZ).[5]

  • Secondary Oxidation: 2-OH-CBZ serves as a substrate for further oxidation, predominantly by CYP3A4 .[5][16][17] This step is critical as it leads to the formation of the unstable intermediate, 2-hydroxyiminostilbene (2-OH-IS).[16][17]

  • Formation of the Ultimate Toxicant: 2-hydroxyiminostilbene can undergo autoxidation or further enzymatic oxidation to form a highly electrophilic iminoquinone intermediate.[11][18] This iminoquinone is considered the ultimate reactive metabolite responsible for initiating the toxic cascade.[16][18]

This metabolic sequence highlights a crucial concept in toxicology: a minor metabolic pathway can have profound pathological consequences.

Metabolic_Bioactivation CBZ Carbamazepine OH_CBZ 2-Hydroxycarbamazepine CBZ->OH_CBZ CYP-mediated Aromatic Hydroxylation OH_IS 2-Hydroxyiminostilbene (2-OH-IS) OH_CBZ->OH_IS CYP3A4-mediated Oxidation IQ Iminoquinone (Highly Reactive Electrophile) OH_IS->IQ Oxidation/ Autoxidation

Figure 1: Carbamazepine bioactivation to a reactive iminoquinone.

The Hapten Hypothesis: Covalent Binding and Immune Activation

The formation of the iminoquinone metabolite is the central event that links drug metabolism to immune activation via the hapten hypothesis . Small molecules like the iminoquinone are not immunogenic on their own. However, as potent electrophiles, they can react with nucleophilic residues (e.g., cysteine, lysine) on cellular proteins, forming stable covalent bonds.[18] This process, known as haptenation, creates novel drug-protein adducts.

These "neoantigens" are recognized as foreign by the immune system:

  • Adduct Formation: The iminoquinone derived from 2-OH-IS covalently binds to host proteins, forming carbamazepine-modified proteins.[4][19] This can occur in the liver, the primary site of metabolism, or in peripheral tissues like the skin where metabolic enzymes are also present.[3][4]

  • Antigen Processing and Presentation: Antigen-presenting cells (APCs), such as dendritic cells, internalize these modified proteins. Inside the APC, the proteins are proteolytically degraded into smaller peptides. Some of these peptides will still carry the carbamazepine adduct.

  • MHC Presentation: These haptenated peptides are then loaded onto Major Histocompatibility Complex (MHC) molecules—specifically, HLA molecules in humans—and presented on the surface of the APC.

  • T-Cell Recognition and Activation: T-cells with receptors that recognize these specific haptenated peptide-HLA complexes become activated, initiating a robust, targeted, and often damaging inflammatory response that characterizes reactions like SJS/TEN.

The strong genetic link to HLA-B15:02 suggests that this specific HLA allotype is exceptionally efficient at binding and presenting these carbamazepine-modified peptides, explaining why only individuals with this genetic makeup are at high risk.[8][20] An alternative but related "p-i" (pharmacological interaction) concept suggests the drug or metabolite might also bind non-covalently but with high affinity directly to the HLA-B15:02 protein, altering its conformation and the repertoire of self-peptides it presents to T-cells.[20]

Immune_Activation cluster_APC Antigen Presenting Cell (APC) IQ Iminoquinone Metabolite Adduct CBZ-Protein Adduct (Neoantigen) IQ->Adduct Covalent Binding (Haptenation) Protein Cellular Protein Protein->Adduct Peptide Haptenated Peptide Adduct->Peptide Processing HLA HLA-B*15:02 Presentation Peptide->HLA TCell T-Cell HLA->TCell Recognition & Activation Response Inflammatory Cascade (SJS/TEN) TCell->Response

Figure 2: Hapten-mediated immune activation in susceptible individuals.

Experimental Approaches for Investigating Bioactivation

Assessing the potential of a drug candidate to form reactive metabolites is a cornerstone of modern drug safety evaluation.[2][21][22] In vitro assays using human-derived systems provide a powerful, predictive tool.[21]

Protocol 1: In Vitro Metabolite Trapping with Glutathione (GSH)

This assay is designed to intercept and identify short-lived electrophilic metabolites by reacting them with a soft nucleophile, glutathione (GSH), to form stable, readily detectable adducts.[21][22]

Objective: To detect the formation of electrophilic metabolites of carbamazepine in a metabolically competent system.

Methodology:

  • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes. Include a master mix containing phosphate buffer (pH 7.4), magnesium chloride, and a high concentration of glutathione (e.g., 1-5 mM).

  • Enzyme Source: Add pooled Human Liver Microsomes (HLMs) to the tubes. HLMs contain a rich complement of CYP enzymes, including CYP3A4.

  • Test Article: Add carbamazepine (from a stock solution in a suitable solvent like acetonitrile) to the test samples.

  • Initiation: Pre-warm the incubations at 37°C. Initiate the metabolic reaction by adding the enzyme cofactor, NADPH.

    • Scientist's Note (Self-Validation): It is critical to run parallel control incubations without NADPH (-NADPH). The formation of a GSH adduct only in the presence of NADPH confirms that it is a product of enzymatic metabolism and not direct chemical reactivity of the parent drug.

  • Termination: After a set time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Screen for the predicted mass of the GSH adduct of the iminoquinone. Further structural confirmation is achieved via MS/MS fragmentation.

Data Presentation:

ConditionCarbamazepineNADPHGlutathione (GSH)Detected GSH-Adduct (Peak Area)
Test + + + 1,500,000
Control 1 (-NADPH)+-+< 1,000
Control 2 (-GSH)++-Not Applicable
Control 3 (-HLM)+++< 1,000
Table 1: Example results from a GSH trapping experiment demonstrating NADPH-dependent formation of a reactive metabolite adduct.
Protocol 2: Covalent Binding Assay

This assay provides a quantitative measure of the irreversible binding of a drug or its metabolites to proteins, a direct consequence of reactive metabolite formation.

Objective: To quantify the extent of covalent binding of carbamazepine-derived radiolabeled material to microsomal proteins.

Methodology:

  • Radiolabel: Use radiolabeled drug (e.g., [¹⁴C]-Carbamazepine) to enable sensitive detection.

  • Incubation: Perform incubations identical to the trapping assay (HLMs, buffer, NADPH), but without the trapping agent (GSH).

  • Protein Precipitation: Terminate the reaction by adding a large excess of an organic solvent (e.g., acetonitrile or methanol) to precipitate the microsomal proteins.

  • Exhaustive Washing (Self-Validation): This is the most critical phase for ensuring data integrity. The protein pellet must be washed repeatedly to remove all non-covalently bound radiolabel.

    • Centrifuge and discard the supernatant.

    • Resuspend the pellet in a solvent like 80% methanol.

    • Repeat this wash cycle at least 3-4 times until the radioactivity in the supernatant is at background levels. This procedure ensures that the final measured radioactivity is solely from material that is irreversibly bound to the protein.

  • Quantification:

    • Solubilize the final washed protein pellet.

    • Measure the protein concentration using a standard method (e.g., BCA assay).

    • Measure the radioactivity using Liquid Scintillation Counting.

  • Calculation: Express the results as picomoles (pmol) of drug equivalent bound per milligram (mg) of protein.

Trapping_Workflow cluster_prep Incubation Preparation cluster_rxn Reaction cluster_process Sample Processing prep1 Buffer + MgCl₂ + GSH prep2 Add Human Liver Microsomes (HLMs) prep1->prep2 prep3 Add Carbamazepine prep2->prep3 rxn1 Pre-warm to 37°C prep3->rxn1 rxn2 Initiate with NADPH (Start Controls, e.g., -NADPH) rxn1->rxn2 rxn3 Incubate (e.g., 60 min) rxn2->rxn3 proc1 Terminate with Acetonitrile rxn3->proc1 proc2 Centrifuge to Pellet Protein proc1->proc2 proc3 Collect Supernatant proc2->proc3 analysis LC-MS/MS Analysis (Screen for Adducts) proc3->analysis

Figure 3: Experimental workflow for an in vitro reactive metabolite trapping assay.

Conclusion and Implications for Drug Development

The case of 2-hydroxyiminostilbene and carbamazepine serves as a paradigm for understanding metabolism-driven idiosyncratic drug toxicity. The mechanistic pathway is clear: CYP3A4-mediated bioactivation of a primary metabolite leads to the formation of a highly reactive iminoquinone, which then haptenates cellular proteins.[5][16] In individuals carrying the HLA-B*15:02 allele, these modified proteins trigger a severe, life-threatening immune response.[9][10]

For drug development professionals, this case underscores several critical insights:

  • Early Screening is Paramount: Integrating in vitro reactive metabolite screening assays (e.g., GSH trapping and covalent binding) early in the discovery pipeline can identify structural liabilities and de-risk candidates before significant resources are invested.[2][21]

  • Minor Pathways Matter: The toxifying pathway for carbamazepine is a minor one compared to its primary clearance route. This emphasizes the need for sensitive analytical methods capable of detecting low-level but pathologically significant metabolites.

  • The Power of Pharmacogenomics: The discovery of the HLA-B*15:02 association has transformed clinical practice, enabling pre-emptive genetic screening to prevent CBZ-induced SJS/TEN in at-risk populations.[9] This highlights the potential of combining mechanistic toxicology with pharmacogenomics to achieve personalized drug safety.

By understanding the chemical and biological mechanisms that drive idiosyncratic reactions, scientists can design safer molecules and develop strategies to protect vulnerable patient populations, ultimately advancing the goal of safer and more effective medicines.

References

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  • Wei, C. Y., Chung, W. H., Huang, H. W., Chen, Y. T., & Hung, S. I. (2007). HLA-B*1502-bound peptides: implications for the pathogenesis of carbamazepine-induced Stevens-Johnson syndrome. Journal of Allergy and Clinical Immunology.
  • Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Pirmohamed, M., & Park, B. K. (2000). Covalent binding of carbamazepine oxidative metabolites to neutrophils. Chemical Research in Toxicology.
  • Lin, H., Diehl, D. L., & Kalgutkar, A. S. (2008). Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites.
  • Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics.
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  • Prakash, C., Sharma, R., Gleave, M., & Nedderman, A. (2008). In Vitro Screening Techniques for Reactive Metabolites for Minimizing Bioactivation Potential in Drug Discovery. Current Drug Metabolism.
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  • Spjuth, K., Riedel, K., & Gising, J. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. Pharmaceutics.
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  • Manson, L. E., Swen, J. J., & Guchelaar, H. J. (2021). HLA-B*1502 and carbamazepine induced Stevens-Johnson syndrome (SJS)/toxic epidermal necrolysis (TEN).
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Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-Hydroxyiminostilbene Protein Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies required for the structural elucidation of protein adducts formed by 2-hydroxyiminostilbene, a reactive metabolite of the widely prescribed anticonvulsant drug carbamazepine. The formation of such adducts is implicated in the idiosyncratic hypersensitivity reactions observed in some patients, making their characterization a critical aspect of drug safety and development. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, guiding researchers in designing and executing robust experimental workflows.

I. The Scientific Imperative: Understanding Carbamazepine Bioactivation and Adduct Formation

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1] A minor but clinically significant metabolic pathway involves the formation of 2-hydroxycarbamazepine, which is subsequently oxidized to the highly reactive 2-hydroxyiminostilbene.[2] This metabolite exists in equilibrium with its even more reactive iminoquinone form, an electrophilic species capable of covalently modifying cellular macromolecules, including proteins.[3] The formation of these protein adducts is believed to be a key initiating event in the immune-mediated hypersensitivity reactions associated with carbamazepine therapy.[4] Therefore, the precise identification of the protein targets and the exact structural characterization of the adducts are paramount for understanding the mechanisms of toxicity and for the development of safer therapeutic alternatives.

The bioactivation pathway leading to the formation of the reactive iminoquinone intermediate is a critical concept for any researcher in this field.

Carbamazepine Bioactivation Carbamazepine Carbamazepine Metabolite1 2-Hydroxycarbamazepine Carbamazepine->Metabolite1 CYP450s Metabolite2 2-Hydroxyiminostilbene Metabolite1->Metabolite2 CYP3A4 Reactive_Intermediate Iminoquinone Intermediate Metabolite2->Reactive_Intermediate Auto-oxidation Adduct Protein Adduct Reactive_Intermediate->Adduct Covalent Modification Protein Cellular Protein (e.g., with Cys, Lys, His residues) Protein->Adduct

Caption: Metabolic activation of carbamazepine to a reactive iminoquinone.

II. Experimental Strategy: A Multi-Modal Approach to Adduct Characterization

A robust strategy for the structural elucidation of 2-hydroxyiminostilbene protein adducts necessitates a multi-pronged approach, combining chemical synthesis, in vitro adduction, and advanced analytical techniques. This guide will detail a workflow that integrates these components for a comprehensive analysis.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_adduction In Vitro Adduction cluster_analysis Structural Elucidation Synthesis Chemical Synthesis of 2-Hydroxyiminostilbene Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Incubation Incubation of 2-Hydroxyiminostilbene with Target Protein/Peptide Purification->Incubation Quenching Reaction Quenching & Sample Preparation Incubation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion NMR NMR Spectroscopy (Chemical Shift Perturbation, 2D NOESY/ROESY) Quenching->NMR For intact adduct analysis LCMS LC-MS/MS Analysis (Peptide Mapping & Fragmentation) Digestion->LCMS Data_Integration Data Integration & Structural Modeling LCMS->Data_Integration NMR->Data_Integration

Caption: Integrated workflow for the structural elucidation of protein adducts.

III. Synthesis and Purification of 2-Hydroxyiminostilbene: A Critical First Step

While 2-hydroxyiminostilbene is a metabolite, for in-depth in vitro studies, a reliable and pure synthetic source is essential. A plausible synthetic route can be adapted from established methods for iminostilbene synthesis.[5]

Proposed Synthetic Protocol:
  • Imine Formation: React an appropriate aromatic aldehyde and amine in an alcohol solvent with a trace amount of acid as a catalyst. The reaction mixture is gently warmed to drive the formation of the imine.[6]

  • Stilbene Formation: The synthesized imine is then reacted with a second aromatic aldehyde in the presence of a strong base, such as potassium t-butoxide, and a lithium halide. This reaction, a variation of the Horner-Wadsworth-Emmons reaction, will form the stilbene backbone.[6]

  • Purification: The crude product should be purified using column chromatography on silica gel, followed by recrystallization to obtain pure 2-hydroxyiminostilbene.

  • Characterization: The purity and identity of the synthesized 2-hydroxyiminostilbene must be rigorously confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

IV. In Vitro Adduction Studies: Generating the Target for Analysis

With pure 2-hydroxyiminostilbene in hand, in vitro adduction studies can be performed to generate the protein or peptide adducts for analysis.

Protocol for In Vitro Protein Adduction:
  • Protein/Peptide Selection: Choose a model protein rich in nucleophilic residues (cysteine, lysine, histidine) or a specific protein of interest. A synthetic peptide containing a target sequence can also be used for initial studies.

  • Incubation: Dissolve the target protein or peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). Add a molar excess of synthesized 2-hydroxyiminostilbene (dissolved in a minimal amount of a compatible organic solvent like DMSO).

  • Reaction Conditions: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours). The optimal incubation time should be determined empirically.

  • Quenching and Sample Cleanup: Stop the reaction by adding a quenching agent, such as N-acetylcysteine, to scavenge any unreacted 2-hydroxyiminostilbene. The adducted protein/peptide must then be purified from the reaction mixture, for example, by dialysis or using desalting columns to remove excess reactants and byproducts.[7]

V. Mass Spectrometry-Based Structural Elucidation: The "Bottom-Up" Proteomics Approach

Mass spectrometry is the cornerstone for identifying and characterizing protein adducts. The "bottom-up" proteomics workflow is the most common and powerful approach.[8]

Detailed Protocol for LC-MS/MS Analysis:
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the adducted protein in a solution containing a chaotropic agent like urea or guanidine hydrochloride.

    • Reduce disulfide bonds using dithiothreitol (DTT).

    • Alkylate the resulting free thiols with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the denatured protein solution to reduce the concentration of the chaotropic agent.

    • Add a protease, most commonly trypsin, which specifically cleaves C-terminal to lysine and arginine residues.[9]

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer capable of tandem MS (MS/MS).

Data Analysis and Interpretation:

The key to identifying the adducted peptides lies in searching the MS/MS data against a protein sequence database using specialized software. An "open modification search" or "unexpected modification" search strategy is crucial, as the mass of the 2-hydroxyiminostilbene adduct is not a standard modification.[10][11]

  • Identifying Adducted Peptides: Look for peptides with a mass shift corresponding to the addition of the 2-hydroxyiminostilbene moiety (C14H10N1O1, monoisotopic mass = 208.0757 Da).

  • Interpreting MS/MS Spectra: The fragmentation pattern of the adducted peptide in the MS/MS spectrum provides the information needed to pinpoint the exact amino acid residue that has been modified.

    • Expect to see characteristic fragment ions (b- and y-ions) that retain the modification, allowing for the localization of the adduct.

    • Be aware of potential neutral losses from the adduct itself during fragmentation. For a stilbene-like structure, the loss of phenolic or other aromatic fragments is possible and can serve as a diagnostic marker.[12]

Parameter Typical Value/Setting Rationale
LC Column C18 reverse-phaseGood retention and separation of peptides.
Mobile Phases A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrileStandard mobile phases for peptide separations.
Gradient 5-40% B over 60-120 minTo elute peptides of varying hydrophobicity.
MS Scan Range 350-1800 m/zTo cover the expected mass range of tryptic peptides.
MS/MS Activation Higher-energy C-trap dissociation (HCD)Provides good fragmentation of peptides.
Data Analysis Software MaxQuant, Proteome Discoverer, or similar with open modification search capabilitiesTo identify peptides and unknown modifications.[13]

VI. NMR Spectroscopy for High-Resolution Structural Detail

While MS is excellent for identifying the site of adduction, NMR spectroscopy can provide detailed three-dimensional structural information about the adducted peptide or protein domain.[14]

NMR Experimental Approaches:
  • Chemical Shift Perturbation (CSP) Mapping:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein before and after adduction.

    • Changes in the chemical shifts of specific amide protons and nitrogens indicate which residues are in the vicinity of the adduct or are affected by a conformational change upon adduction.[15][16] This technique is particularly useful for mapping the binding site on a larger protein.

  • 2D NOESY and ROESY:

    • These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).[17][18]

    • By identifying nuclear Overhauser effects (NOEs) between protons on the 2-hydroxyiminostilbene moiety and protons on the peptide, the precise orientation and conformation of the adduct can be determined.

    • ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[17]

NMR_Techniques cluster_CSP Chemical Shift Perturbation cluster_NOESY_ROESY 3D Structure Determination CSP 1H-15N HSQC CSP_Result Identify residues at or near the adduct site CSP->CSP_Result NOESY_ROESY 2D NOESY / ROESY NOESY_ROESY_Result Determine adduct conformation and orientation NOESY_ROESY->NOESY_ROESY_Result

Caption: NMR techniques for adduct characterization.

VII. Data Integration and Structural Modeling

The culmination of this workflow is the integration of data from all analytical techniques to build a comprehensive structural model of the 2-hydroxyiminostilbene-protein adduct.

  • MS data provides the identity of the modified protein, the sequence of the adducted peptide, and the specific amino acid residue that is modified.

  • NMR data provides distance restraints and conformational information that can be used to generate a high-resolution 3D model of the adducted peptide or protein domain.

Bioinformatics tools can be employed to visualize the location of the adduct on the protein's three-dimensional structure and to predict potential functional consequences of the modification.[19][20]

VIII. Conclusion and Future Directions

The structural elucidation of 2-hydroxyiminostilbene protein adducts is a challenging but essential task for understanding the mechanisms of carbamazepine-induced hypersensitivity. The integrated workflow presented in this guide, combining chemical synthesis, in vitro adduction, advanced mass spectrometry, and NMR spectroscopy, provides a robust framework for researchers in this field. Future work should focus on applying these methods to identify the specific protein targets of 2-hydroxyiminostilbene in relevant cell types and patient samples, which will be crucial for developing strategies to mitigate these adverse drug reactions.

IX. References

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  • Acosta-Martin, A., et al. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. Methods in Molecular Biology, 1871, 105-122. Available at: [Link].

  • Riffle, M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link].

  • Kamath, K., Vasavada, M., & Srivastava, S. (2011). Proteomic databases and tools to decipher post-translational modifications. Journal of Proteomics, 75(1), 131-148. Available at: [Link].

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. Available at: [Link].

  • Method for synthesizing iminostilbene. Eureka | Patsnap. Available at: [Link].

  • Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1170-1179. Available at: [Link].

  • Proteomics & Metabolomics. (2021). The 9 Key Bioinformatics Resources for Analyzing Your Proteomic Data. Technology Networks. Available at: [Link].

  • Mason, D. E., & Liebler, D. C. (2000). Characterization of Benzoquinone−Peptide Adducts by Electrospray Mass Spectrometry. Chemical Research in Toxicology, 13(10), 1075-1081. Available at: [Link].

  • Valente, H., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. Available at: [Link].

  • EP1748988B1 - A process for the preparation of iminostilbene derivatives. Google Patents. Available at: .

  • A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES. European Publication Server web service. Available at: [Link].

  • Obach, R. S., et al. (2007). Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites. Chemical Research in Toxicology, 20(10), 1434-1443. Available at: [Link].

  • Srokosz, S. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link].

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The Sentinel Metabolite: 2-Hydroxyiminostilbene as a Potential Biomarker for Drug Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The pursuit of personalized medicine and safer drug development paradigms necessitates a deeper understanding of the idiosyncratic nature of adverse drug reactions (ADRs). For decades, anticonvulsant drugs like carbamazepine have been indispensable in managing epilepsy and neuropathic pain. However, their clinical use is shadowed by the risk of severe, unpredictable toxicities, ranging from hepatotoxicity to life-threatening cutaneous hypersensitivity reactions. The central challenge lies in identifying which patients are at risk before these reactions occur. This guide delves into the burgeoning evidence surrounding 2-hydroxyiminostilbene, a downstream metabolite of carbamazepine, as a potential predictive biomarker for these toxic events. As Senior Application Scientists, our goal is to synthesize the biochemical rationale, mechanistic evidence, and analytical methodologies that underpin this hypothesis, providing a comprehensive resource for professionals dedicated to advancing therapeutic safety.

The Biochemical Genesis of a Suspect: Metabolic Pathways of Iminostilbene Anticonvulsants

The iminostilbene class of drugs, primarily carbamazepine (CBZ) and its analogue oxcarbazepine (OXC), undergo complex hepatic metabolism. While structurally similar, their metabolic fates diverge significantly, a critical distinction for understanding their toxicity profiles.

Carbamazepine (CBZ) Metabolism:

CBZ is extensively metabolized in the liver, with only a small fraction excreted unchanged.[1] The primary metabolic pathways are oxidation reactions predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. A key pathway involves the formation of a stable, active metabolite, CBZ-10,11-epoxide, which contributes to both therapeutic and toxic effects.[2]

However, a secondary, more insidious pathway is crucial to our topic. This alternative route involves the aromatic hydroxylation of the iminostilbene ring, primarily at the 2 and 3 positions, to form 2-hydroxycarbamazepine (2-OHCBZ) and 3-hydroxycarbamazepine (3-OHCBZ).[3][4] The formation of 2-OHCBZ is the gateway to the production of our molecule of interest. Subsequent oxidation of 2-OHCBZ, a reaction preferentially catalyzed by the CYP3A4 isoenzyme, leads to the formation of a highly reactive intermediate, carbamazepine-iminoquinone (CBZ-IQ).[3][5] This iminoquinone is unstable and can be reduced to the more stable, yet still reactive, 2-hydroxyiminostilbene (2-OHIS) .[3][5] It is this metabolic branch that is increasingly implicated in the etiology of CBZ-induced idiosyncratic toxicity.[3]

Oxcarbazepine (OXC) Metabolism:

Oxcarbazepine was developed to circumvent the complex CYP-dependent metabolism and auto-induction seen with CBZ.[6] Its metabolic profile is simpler and more predictable. OXC is rapidly and extensively reduced by cytosolic aldo-keto reductases to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD).[5][6] This pathway, not being reliant on the highly variable CYP system, leads to fewer drug-drug interactions.[6] A minor portion of MHD is later oxidized to the inactive dihydroxy derivative.[6] Crucially, the metabolic pathway that generates the reactive iminoquinone and 2-OHIS from CBZ is not a significant route for oxcarbazepine, which helps explain its generally more favorable safety profile regarding idiosyncratic reactions.

The following diagram illustrates the critical metabolic bifurcation in CBZ metabolism that leads to the formation of 2-OHIS.

Metabolic Pathway of Carbamazepine cluster_cyp CYP-Mediated Oxidation CBZ Carbamazepine (CBZ) Epoxide CBZ-10,11-Epoxide (Active Metabolite) CBZ->Epoxide Primary Pathway OH_CBZ 2-Hydroxy-CBZ CBZ->OH_CBZ Aromatic Hydroxylation CBZ_IQ Carbamazepine Iminoquinone (CBZ-IQ) (Reactive Intermediate) OH_CBZ->CBZ_IQ Oxidation CYP3A4 CYP3A4 OHIS 2-Hydroxyiminostilbene (2-OHIS) (Potential Biomarker) OH_CBZ_IQ_edge OH_CBZ_IQ_edge

Carbamazepine metabolic pathway to 2-hydroxyiminostilbene.

Mechanism of Toxicity: The Biomarker Hypothesis

Idiosyncratic drug reactions are, by definition, unpredictable from the known pharmacology of a drug. For CBZ, these reactions, particularly hypersensitivity syndrome (HSS), Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN), are thought to be immune-mediated.[7][8] The "hapten hypothesis" is a leading explanation, wherein a reactive metabolite of the drug covalently binds to endogenous proteins, forming a neoantigen that the immune system recognizes as foreign, triggering a cascade of inflammatory responses.

The Role of 2-OHIS and its Precursor:

The reactive iminoquinone (CBZ-IQ) is a potent electrophile capable of forming adducts with cellular macromolecules, including proteins and glutathione.[9] The formation of these adducts can lead to cellular stress and apoptosis. The depletion of cellular glutathione, a key antioxidant, further exacerbates this oxidative stress, creating a pro-inflammatory environment.[9]

Recent research has provided a more direct link between the CBZ metabolic pathway and immune activation. Studies have shown that 2-hydroxyiminostilbene (2-OHIS) itself, as well as supernatants from hepatocytes incubated with CBZ, can activate inflammasomes.[7][10] Inflammasomes are intracellular protein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[7] This activation may be a crucial initiating step in the complex immune response that culminates in severe hypersensitivity reactions.[7][10]

The Biomarker Hypothesis:

Based on this mechanistic understanding, the central hypothesis is that the rate and extent of the formation of 2-OHIS and its reactive precursor, CBZ-IQ, are key determinants of an individual's risk for developing CBZ-induced toxicity. Individuals who are "high metabolizers" through this specific CYP3A4-mediated pathway, or those with compromised glutathione detoxification capacities, may accumulate higher levels of these reactive metabolites, predisposing them to adverse reactions.

Therefore, quantifying the levels of 2-hydroxyiminostilbene in a patient's plasma or urine could serve as a direct measure of the flux through this toxic bioactivation pathway. Elevated levels of 2-OHIS would theoretically correlate with an increased risk of toxicity, making it a potential predictive biomarker.

The logical flow from drug metabolism to toxicity is depicted below.

Biomarker Hypothesis CBZ Carbamazepine Administration Metabolism CYP3A4-Mediated Metabolism CBZ->Metabolism Reactive_Metabolite Formation of 2-OHIS & CBZ-IQ Metabolism->Reactive_Metabolite Cellular_Stress Protein Adduct Formation & Glutathione Depletion Reactive_Metabolite->Cellular_Stress Immune_Activation Inflammasome Activation & Cytokine Release Reactive_Metabolite->Immune_Activation Direct Activation Cellular_Stress->Immune_Activation Toxicity Clinical Toxicity (Hepatotoxicity, SJS/TEN) Immune_Activation->Toxicity

Proposed mechanism linking 2-OHIS formation to clinical toxicity.

Analytical Methodologies for Quantification

The validation of 2-OHIS as a biomarker hinges on the ability to accurately and reliably quantify its concentration in complex biological matrices like plasma and serum. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[11]

Experimental Protocol: LC-MS/MS Quantification of 2-OHIS in Human Plasma

This protocol is a representative methodology based on established techniques for quantifying carbamazepine and its metabolites.[10][11] Optimization and validation are essential for implementation in any laboratory.

I. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method to remove the bulk of proteins from the plasma sample, which would otherwise interfere with the chromatography and ionize in the mass spectrometer, causing ion suppression.

  • Aliquot 100 µL of human plasma (stored at -80°C) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of a related metabolite, if available).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.

II. Liquid Chromatography

  • Rationale: Chromatographic separation is critical to resolve 2-OHIS from its isomers (like 3-hydroxyiminostilbene, if present) and other matrix components that could have the same mass-to-charge ratio, ensuring analytical specificity.

    Parameter Recommended Setting
    Column Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 1.8 µm, 2.1 x 50 mm)[10]
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.3 mL/min[10]
    Injection Volume 5 µL
    Column Temp. 40°C

    | Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

III. Tandem Mass Spectrometry

  • Rationale: MS/MS provides exquisite selectivity and sensitivity. A precursor ion (the protonated molecule of 2-OHIS) is selected in the first quadrupole, fragmented by collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. This precursor-product ion pair, known as a transition, is highly specific to the analyte.

    Parameter Recommended Setting
    Ionization Mode Electrospray Ionization, Positive (ESI+)
    Scan Type Multiple Reaction Monitoring (MRM)
    Precursor Ion (Q1) To be determined by infusion of a 2-OHIS standard (Expected m/z ~210.1)
    Product Ion (Q3) To be determined by infusion (Quantifier & Qualifier transitions)
    Collision Energy To be optimized for each transition
    Gas Temp. 350°C

    | Gas Flow | 10 L/min |

The workflow for this analytical process is outlined below.

Analytical Workflow Sample Plasma Sample Collection Prep Sample Preparation (Protein Precipitation) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS workflow for 2-OHIS quantification.

Preclinical and Clinical Evidence: Connecting the Dots

While the mechanistic rationale is compelling, the validation of 2-OHIS as a biomarker requires robust evidence from preclinical and clinical studies correlating its levels with toxic outcomes.

Preclinical Models:

Animal models are crucial for investigating the mechanisms of drug-induced toxicity. In a rat model of CBZ-induced liver injury, co-administration of CBZ with a glutathione synthesis inhibitor led to significant increases in plasma alanine aminotransferase (ALT) levels and centrilobular necrosis.[9] Notably, rats with higher plasma ALT levels had lower concentrations of CBZ and its precursor metabolite, 2-hydroxy-CBZ, suggesting that the further metabolism of these compounds—into reactive species like CBZ-IQ and 2-OHIS—is associated with the liver injury.[9] This inverse relationship is a key piece of evidence, as it points to metabolic flux down the toxic pathway, rather than simple accumulation of the parent drug, as the driver of toxicity.

Study TypeModelKey FindingsReference
MechanisticRat ModelGlutathione depletion + CBZ induced hepatotoxicity.[9]
Animals with liver injury showed increased metabolism of CBZ and 2-OHCBZ.[9]
In VitroHuman Cell Lines2-OHIS directly activates inflammasomes in macrophage cell lines.[7][10]

Clinical Studies:

To date, large-scale clinical studies specifically quantifying 2-OHIS levels in patients with and without CBZ-induced ADRs are limited. Much of the clinical evidence remains indirect, focusing on the genetic predispositions that may influence this metabolic pathway. For instance, the strong association between the HLA-B15:02 allele and CBZ-induced SJS/TEN in certain Asian populations, and HLA-A31:01 in Europeans, points to an immune-mediated mechanism.[12][13] The prevailing theory is that reactive metabolites of CBZ interact with these specific HLA proteins, leading to an aberrant T-cell response.

The clinical utility of 2-OHIS as a biomarker will require prospective studies that measure its concentration in patients initiating CBZ therapy and monitor for the development of ADRs. Such studies would need to establish a clear concentration-toxicity relationship and define a threshold concentration that could predict risk.

Challenges and Future Directions

Despite its promise, several challenges must be addressed before 2-OHIS can be implemented as a routine clinical biomarker.

  • Analyte Stability: Iminostilbene derivatives can be unstable. Thorough validation of the stability of 2-OHIS in biological samples under various storage conditions (bench-top, freeze-thaw cycles, long-term storage) is critical to ensure accurate quantification.[6]

  • Lack of Commercial Standards: The limited availability of a certified reference standard for 2-hydroxyiminostilbene can hamper method development and inter-laboratory validation.

  • Complex Pathophysiology: Idiosyncratic drug toxicity is multifactorial. While the formation of reactive metabolites is a key initiating step, other factors, including genetic predisposition (e.g., HLA alleles), underlying inflammation, and co-medications, undoubtedly play a role. 2-OHIS levels alone may not capture the entire risk profile.

  • Toxicokinetics of 2-OHIS: The specific pharmacokinetic profile of 2-OHIS itself—its half-life, distribution, and clearance—is not well characterized. Understanding these parameters is essential for interpreting measured concentrations and determining optimal sampling times.

Future research should focus on:

  • Prospective Clinical Trials: Conducting large, multicenter studies to correlate 2-OHIS plasma concentrations with the incidence and severity of CBZ-induced ADRs.

  • Pharmacogenetic-Metabolomic Integration: Combining 2-OHIS quantification with HLA genotyping to build more comprehensive predictive models of toxicity risk.

  • Development of Standardized Assays: Establishing and validating robust, transferable LC-MS/MS methods for 2-OHIS to be used across clinical and research laboratories.

Conclusion

2-Hydroxyiminostilbene stands as a compelling biomarker candidate for predicting carbamazepine-induced toxicity. Its formation lies at the crossroads of a specific, CYP3A4-mediated bioactivation pathway that generates reactive intermediates capable of initiating cellular stress and immune activation. The hypothesis that increased flux through this pathway elevates the risk of ADRs is mechanistically sound and supported by initial preclinical data. While significant research is still required to establish a definitive clinical concentration-toxicity relationship and to overcome analytical challenges, the continued investigation of 2-OHIS holds the potential to transform the safety paradigm for carbamazepine therapy. By providing a window into a critical bioactivation process, the quantification of this sentinel metabolite may one day allow clinicians to identify at-risk patients, enabling a more personalized and safer approach to the management of epilepsy and neuropathic pain.

References

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Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Hydroxyiminostilbene in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Hydroxyiminostilbene in human plasma. 2-Hydroxyiminostilbene is a metabolite of the widely used anticonvulsant drug carbamazepine. Monitoring its concentration in plasma is crucial for understanding the metabolic profile of the parent drug and its potential contribution to the overall pharmacological and toxicological effects. The described method employs a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring its reliability for pharmacokinetic and toxicokinetic studies.[1][2][3]

Introduction

Carbamazepine is a first-line antiepileptic drug used for the treatment of seizures and neuropathic pain. Its metabolism is complex, involving multiple enzymatic pathways that lead to the formation of numerous metabolites. One of these metabolites, 2-Hydroxyiminostilbene, is formed from the secondary oxidation of 2-hydroxycarbamazepine, a process catalyzed by cytochrome P450 enzymes, primarily CYP3A4.[4][5] Given the potential for reactive metabolite formation and their possible role in idiosyncratic drug reactions, the accurate quantification of individual metabolites like 2-Hydroxyiminostilbene is of significant interest in drug development and clinical research.[4][6]

This application note provides a comprehensive protocol for the quantification of 2-Hydroxyiminostilbene in human plasma, addressing the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The methodology is designed to be robust, reliable, and suitable for high-throughput analysis in a research setting.

Experimental

Materials and Reagents
  • 2-Hydroxyiminostilbene reference standard (purity ≥98%)

  • 2-Hydroxyiminostilbene-d4 (or other suitable stable isotope-labeled internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • All other chemicals and solvents were of the highest purity available.

Equipment
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and appropriate consumables

Sample Preparation

A simple and effective protein precipitation method is employed for the extraction of 2-Hydroxyiminostilbene from human plasma. This technique is widely used for its efficiency in removing the bulk of plasma proteins, which can interfere with the analysis.[7]

Protocol:

  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 2-Hydroxyiminostilbene-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.


plasma [label="1. Plasma Sample (100 µL)"]; add_is [label="2. Add Internal Standard (10 µL)"]; add_acn [label="3. Add Acetonitrile (300 µL)"]; vortex [label="4. Vortex (1 min)"]; centrifuge [label="5. Centrifuge (10 min, 4°C)"]; supernatant [label="6. Transfer Supernatant"]; analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

plasma -> add_is; add_is -> add_acn; add_acn -> vortex; vortex -> centrifuge; centrifuge -> supernatant; supernatant -> analysis; }

Sample Preparation Workflow

Liquid Chromatography

The chromatographic separation is critical for resolving 2-Hydroxyiminostilbene from endogenous plasma components and potential isomers, thereby minimizing matrix effects.[8] A reversed-phase C18 column with a gradient elution is recommended.

LC Parameters:

ParameterValue
Column Reversed-phase C18, 50 mm × 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions Analyte
2-Hydroxyiminostilbene
2-Hydroxyiminostilbene-d4 (IS)

Note: The exact product ions and collision energies should be optimized by infusing the individual standard solutions of 2-Hydroxyiminostilbene and its internal standard into the mass spectrometer. The monoisotopic mass of 2-Hydroxyiminostilbene is 209.084 Da, leading to a protonated molecule [M+H]⁺ of approximately 210.1 m/z.[1]

Method Validation

A full validation of the bioanalytical method should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[1][2][3]


Validation [label="Method Validation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Specificity [label="Specificity & Selectivity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LLOQ [label="Lower Limit of Quantification"]; Recovery [label="Extraction Recovery"]; MatrixEffect [label="Matrix Effect"]; Stability [label="Stability"];

Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> LLOQ; Validation -> Recovery; Validation -> MatrixEffect; Validation -> Stability; }

Key Bioanalytical Method Validation Parameters

Specificity and Selectivity

The selectivity of the method is demonstrated by analyzing blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention time of 2-Hydroxyiminostilbene and its internal standard.

Linearity and Range

The linearity of the method should be assessed by preparing calibration standards in blank plasma at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in five replicates on three different days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

Table 1: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.0 - 105.0≤ 10.090.0 - 110.0≤ 15.0
Low392.0 - 108.0≤ 8.095.0 - 105.0≤ 10.0
Medium5097.0 - 103.0≤ 5.098.0 - 102.0≤ 8.0
High15096.0 - 104.0≤ 6.097.0 - 103.0≤ 9.0
Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% and ≤20% %CV, respectively).

Extraction Recovery and Matrix Effect

The extraction recovery of 2-Hydroxyiminostilbene is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect is assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standard solutions.[8] A stable isotope-labeled internal standard is crucial for compensating for any variability in extraction recovery and matrix effects.[9]

Stability

The stability of 2-Hydroxyiminostilbene in plasma should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-thaw stability: After three freeze-thaw cycles.

  • Short-term stability: At room temperature for at least 4 hours.

  • Long-term stability: At -20°C and -80°C for an extended period.

  • Post-preparative stability: In the autosampler for the expected duration of the analytical run.

Discussion

The presented LC-MS/MS method provides a reliable and robust tool for the quantification of 2-Hydroxyiminostilbene in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential matrix effects and variations in sample processing. The method's sensitivity and specificity make it suitable for a wide range of research applications, including pharmacokinetic studies of carbamazepine and investigations into its metabolic pathways.

Conclusion

This application note describes a detailed and validated LC-MS/MS method for the quantification of 2-Hydroxyiminostilbene in human plasma. The method is sensitive, specific, and reliable, adhering to the stringent requirements of regulatory guidelines for bioanalytical method validation. This protocol can be readily implemented in research laboratories to support studies requiring the accurate measurement of this important carbamazepine metabolite.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. 2011. [Link]

  • Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1021–1023. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2024. [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • Ohtsu, Y., et al. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 717–723. [Link]

  • Davis, K. L., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 387–395. [Link]

  • Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro. II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819–1826. [Link]

  • Naisbitt, D. J., et al. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093–1096. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13103864, 2-Hydroxyiminostilbene. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Hydroxyiminostilbene (HMDB0060652). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. 2021. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. [Link]

Sources

Application Note: Quantitative Analysis of 2-Hydroxyiminostilbene in Liver Microsomal Incubations by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantification of 2-Hydroxyiminostilbene (2-OH-IS), a reactive metabolite of clinical importance, in human liver microsomal incubations using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The formation of 2-OH-IS is a key step in the bioactivation of certain aromatic anticonvulsant drugs, such as carbamazepine and oxcarbazepine, and is implicated in idiosyncratic drug reactions.[1][2] This document provides a comprehensive guide for researchers in drug metabolism, pharmacology, and toxicology, covering the in vitro incubation procedure, sample preparation, a robust HPLC-UV analytical method, and essential validation parameters according to international guidelines.

Introduction: The Significance of 2-Hydroxyiminostilbene Monitoring

Carbamazepine (CBZ) and its structural analog, oxcarbazepine (OXC), are widely prescribed antiepileptic drugs.[3] While generally effective, their use is associated with a risk of idiosyncratic hypersensitivity reactions. The bioactivation of these drugs into chemically reactive metabolites is a key initiating event in these toxicities. One critical metabolic pathway involves the formation of 2-hydroxyiminostilbene (2-OH-IS).

This pathway begins with the hydroxylation of the parent drug to form metabolites like 2-hydroxycarbamazepine (2-OH-CBZ).[4][5] Subsequently, Cytochrome P450 enzymes, primarily CYP3A4, catalyze the oxidation of 2-OH-CBZ to a highly reactive iminoquinone species, which is then reduced to form 2-OH-IS.[1] The accumulation of such reactive metabolites can lead to cellular stress and immune system activation, potentially triggering adverse reactions.[2] Therefore, a reliable method to quantify 2-OH-IS formation in in vitro systems like human liver microsomes (HLMs) is crucial for assessing the bioactivation potential of new chemical entities and understanding the mechanisms of drug-induced toxicity.

This guide provides a scientifically grounded, step-by-step methodology for researchers to implement this analysis in their own laboratories.

Metabolic Bioactivation Pathway

The formation of 2-Hydroxyiminostilbene is a multi-step process primarily occurring in the liver. The following diagram illustrates the key enzymatic steps in the bioactivation of Carbamazepine.

metabolic_pathway Carbamazepine Carbamazepine Metabolite1 2-Hydroxycarbamazepine Carbamazepine->Metabolite1 CYP Enzymes Metabolite2 Carbamazepine Iminoquinone (Reactive Intermediate) Metabolite1->Metabolite2 CYP3A4 Metabolite3 2-Hydroxyiminostilbene (2-OH-IS) Metabolite2->Metabolite3 NADPH-mediated reduction

Caption: Metabolic activation of Carbamazepine to 2-Hydroxyiminostilbene.

Experimental Design & Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the microsomal incubation and subsequent HPLC-UV analysis.

Materials and Reagents
  • Test Compounds: 2-Hydroxyiminostilbene (analytical standard), Carbamazepine or Oxcarbazepine.

  • Microsomes: Pooled Human Liver Microsomes (HLMs).

  • Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffers: Potassium phosphate buffer (100 mM, pH 7.4).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ultrapure water.

  • Reagents: Formic acid, Trichloroacetic acid (TCA) or other suitable protein precipitation agent.

  • HPLC Consumables: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size), vials, filters.

Protocol 1: Microsomal Incubation

This protocol is designed to assess the formation of 2-OH-IS from a parent drug.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the parent drug (e.g., Carbamazepine) in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Assembly:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (to final volume).

      • Human Liver Microsomes (final concentration of 0.5 mg/mL protein is a good starting point).[6]

      • Parent drug solution (e.g., to a final concentration of 10 µM).

    • Prepare parallel control incubations: one without the NADPH regenerating system (negative control) and one without the parent drug (blank).

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 45, and 60 minutes) to monitor the time-course of metabolite formation.

  • Reaction Termination:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2:1 or 3:1 ratio of ACN to incubation volume) or another protein precipitation agent like TCA.[7][8] This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.

    • Vortex the samples vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the terminated reactions at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis

This method provides a robust system for the separation and quantification of 2-OH-IS.

  • HPLC System and Conditions:

    • A standard HPLC system with a UV detector is suitable.

    • The chromatographic conditions provided in the table below are a recommended starting point and should be optimized as needed.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 20% B, increase to 80% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10-20 µL
Detection Wavelength ~254-280 nm (initial recommendation)
Run Time Approximately 15 minutes

Causality behind choices: The C18 column is a versatile choice for separating moderately polar compounds like 2-OH-IS. A gradient elution is employed to ensure adequate separation from the more polar parent drug and other potential metabolites. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if transferring the method to LC-MS. The detection wavelength is selected based on the expected UV absorbance of the conjugated aromatic system in 2-OH-IS; however, it is crucial to determine the optimal wavelength by scanning a pure standard of the analyte.[9]

  • Calibration Curve and Quantification:

    • Prepare a series of calibration standards of 2-OH-IS in the same matrix as the final sample supernatant (e.g., buffer:acetonitrile mixture) to account for matrix effects.

    • A typical concentration range might be from 0.05 to 10 µM.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the amount of 2-OH-IS formed in the microsomal samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from setting up the incubation to the final data analysis.

workflow cluster_incubation Microsomal Incubation cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis prep Prepare Reagents (Buffer, Microsomes, Drug) mix Assemble Incubation Mix prep->mix incubate Pre-incubate (37°C) Initiate with NADPH mix->incubate terminate Terminate Reaction (Ice-cold ACN) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc Inject Sample onto HPLC-UV supernatant->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantify using Calibration Curve data->quant

Sources

Application Note & Protocol: Synthesis and Purification of 2-Hydroxyiminostilbene Standard for Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of 2-Hydroxyiminostilbene (2-OHIS). As a significant metabolite of the widely used anticonvulsant drug Carbamazepine, high-purity 2-OHIS is a critical analytical standard for research in drug metabolism, pharmacokinetics, and toxicology.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-purity outcomes. We present a robust oximation synthesis, followed by detailed purification protocols using recrystallization and column chromatography, and conclude with a multi-technique approach for analytical verification.

Introduction: The Scientific Imperative for a Pure 2-Hydroxyiminostilbene Standard

2-Hydroxyiminostilbene (2-OHIS) is an intermediate in a proposed bioactivation pathway of Carbamazepine (CBZ).[1][2] The parent drug, CBZ, is metabolized to 2-hydroxycarbamazepine (2-OHCBZ), which can then be converted to 2-OHIS, particularly by cytochrome P450 enzymes like CYP3A4.[1] Further oxidation of 2-OHIS can lead to the formation of reactive iminoquinone species, which are implicated in the idiosyncratic hypersensitivity reactions sometimes observed with CBZ therapy.[1][2]

Therefore, access to a well-characterized, high-purity 2-OHIS standard is essential for:

  • Metabolite Identification: Confirming the presence of 2-OHIS in biological matrices.

  • Quantitative Analysis: Developing and validating bioanalytical methods (e.g., LC-MS) to measure 2-OHIS concentrations in pharmacokinetic and toxicological studies.[3]

  • In Vitro Mechanistic Studies: Investigating the enzymatic pathways and kinetics of 2-OHIS formation and subsequent reactions.[1]

This guide provides the necessary protocols to empower research laboratories to produce their own high-quality 2-OHIS standard, ensuring the accuracy and reliability of their experimental data.

Synthesis of 2-Hydroxyiminostilbene

The synthesis of 2-Hydroxyiminostilbene is achieved through the oximation of a suitable carbonyl precursor. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime.[4][5]

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: Iminostilbene-2-one Precursor Reaction Oximation Reaction (Reflux) Start->Reaction Reagents Reagents: Hydroxylamine HCl Base (e.g., Na2CO3 or Pyridine) Solvent (e.g., Ethanol) Reagents->Reaction Workup Reaction Quench & Crude Isolation Reaction->Workup Crude Crude 2-Hydroxyiminostilbene Workup->Crude Purification Purification (See Section 3) Crude->Purification Pure Pure 2-Hydroxyiminostilbene Standard Purification->Pure

Caption: Workflow for the synthesis of 2-Hydroxyiminostilbene.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Iminostilbene-2-one≥97%Sigma-AldrichStarting material.
Hydroxylamine hydrochloride (NH₂OH·HCl)ACS Reagent, ≥99%Fisher ScientificCAUTION: Toxic, irritant, and potentially explosive.[6][7]
Sodium Carbonate (Na₂CO₃), AnhydrousACS Reagent, ≥99.5%VWRBase to neutralize HCl and liberate free hydroxylamine.
Ethanol (EtOH), 200 ProofACS/USP GradeDecon LabsReaction solvent.
Dichloromethane (DCM)ACS GradeMacron Fine ChemicalsFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor washing.
Brine (Saturated NaCl)-Lab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Acros OrganicsFor drying organic extracts.
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.Standard laboratory glassware.
Step-by-Step Synthesis Protocol

Causality: The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of both the organic precursor and the hydroxylamine salt. A base is required to neutralize the hydrochloride salt, freeing the hydroxylamine nucleophile to attack the carbonyl carbon of the iminostilbene-2-one.[8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine iminostilbene-2-one (e.g., 5.0 g, 1 equivalent) and 100 mL of ethanol. Stir until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (e.g., 1.2 equivalents) followed by anhydrous sodium carbonate (e.g., 1.5 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 30:70 Ethyl Acetate:Hexane. The product, 2-OHIS, should have a different Rf value than the starting ketone.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: Resuspend the resulting residue in 100 mL of dichloromethane (DCM) and 100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with 50 mL portions of DCM.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-Hydroxyiminostilbene.

Purification of 2-Hydroxyiminostilbene

Purification is the most critical phase in producing an analytical standard. The choice of method depends on the nature and quantity of impurities present in the crude product.

Purification Decision Workflow

PurificationDecision Crude Crude 2-OHIS (Solid) TLC Analyze by TLC Crude->TLC Decision Mostly one spot with minor impurities? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize  Yes Chromatography Column Chromatography Decision->Chromatography No   Verify Verify Purity (HPLC, NMR, MP) Recrystallize->Verify Chromatography->Verify Pure Pure 2-OHIS (>98%) Verify->Pure

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization

Causality: Recrystallization is an effective method for purifying crystalline solids.[9] It works by dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor.[9] Ethanol or a mixture of ethanol and water is often a good solvent system for oximes.[10][11]

  • Solvent Selection: Place a small amount of crude 2-OHIS in a test tube. Add a few drops of ethanol and heat. If it dissolves readily, ethanol is a good candidate. If it is too soluble even when cold, try a less polar solvent or an ethanol/water mixture.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.[12][13] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for separation. This method is ideal when recrystallization is ineffective or when impurities have similar polarities to the product.[14]

  • Stationary Phase: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed. Drain the solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude 2-OHIS in a minimal amount of DCM and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 100% Hexane to 50:50 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Hydroxyiminostilbene.

Purity and Identity Verification

A multi-technique approach is mandatory to confirm the identity and assess the purity of the final compound, ensuring its suitability as an analytical standard.

Spectroscopic and Analytical Data
TechniquePurposeExpected Results / Characteristic Peaks
Melting Point Purity AssessmentA sharp melting point range (e.g., within 1-2 °C) indicates high purity.
IR Spectroscopy Functional Group IDCharacteristic oxime bands: ~3600-3100 cm⁻¹ (O-H stretch, broad), ~1665 cm⁻¹ (C=N stretch), ~945 cm⁻¹ (N-O stretch).[15][16][17]
¹H NMR Structural ElucidationSignals corresponding to the aromatic and vinyl protons of the stilbene backbone, and a characteristic downfield signal for the oxime -OH proton.
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms, including the characteristic C=N carbon of the oxime group.[18][19]
Mass Spectrometry Molecular Weight & IDA molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₁₅H₁₂N₂O. Fragmentation patterns can further confirm the structure.[20][21]
HPLC/UPLC Purity QuantificationA single, sharp peak with purity ≥98% by area percentage.[22]
Experimental Protocols for Verification
  • Infrared (IR) Spectroscopy: Acquire a spectrum of the solid sample using an FTIR spectrometer with an ATR accessory or by preparing a KBr pellet.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz).[23]

  • Mass Spectrometry (MS): Analyze the sample via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination.[24]

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid. Monitor the elution profile with a UV detector at a suitable wavelength.

Safety Precautions

Trustworthiness: A protocol's integrity is linked to its safety. All operations must be conducted with appropriate safety measures.

  • Hazardous Reagents: Hydroxylamine hydrochloride is toxic if swallowed or in contact with skin, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[6][7][25] It can also decompose explosively when heated.[26]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[25][27]

  • Engineering Controls: All steps, especially those involving heating or handling of hydroxylamine hydrochloride, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.

References

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  • BYJU'S. Oximes. [Link]

  • PubMed. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

  • Canadian Science Publishing. 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. [Link]

  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. [Link]

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  • Canadian Science Publishing. II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. [Link]

  • ACS Publications. Dipolar NMR spectra of the oxime moiety in (E)-acetophenone oxime. Carbon and nitrogen chemical shielding anisotropies. [Link]

  • Química Organica.org. Oxime formation. [Link]

  • ACS Publications. Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. [Link]

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  • YouTube. Formation of an Oxime from a Ketone. [Link]

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  • ACS Publications. Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. [Link]

  • University of Louisville Libraries. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • Wiley Online Library. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

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  • PubMed. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. [Link]

  • Sciencemadness Discussion Board. Oximes. [Link]

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  • University of Tennessee at Chattanooga. Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. [Link]

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In vitro assays for measuring 2-Hydroxyiminostilbene-induced inflammasome activation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Comprehensive Guide to In Vitro Measurement of 2-Hydroxyiminostilbene-Induced Inflammasome Activation

Introduction Drug-induced hypersensitivity reactions (DIHS) are a significant clinical concern, ranging from mild skin rashes to severe, life-threatening conditions like Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) and Stevens-Johnson syndrome (SJS).[1][2][3] Aromatic anticonvulsants, such as carbamazepine and its prodrug oxcarbazepine, are frequently implicated in these adverse reactions.[4][5] The underlying mechanisms often involve a complex interplay between drug metabolism and the host's immune system.[6][7] 2-Hydroxyiminostilbene, a reactive metabolite of carbamazepine and a key active metabolite of oxcarbazepine, has been identified as a potent trigger of the innate immune response.[6][8]

Recent evidence strongly suggests that this metabolite can activate the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of immune cells that plays a pivotal role in inflammation.[6][9] Activation of the inflammasome leads to the cleavage and activation of Caspase-1, which in turn processes the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[9][10] Understanding and quantifying this activation pathway is crucial for researchers in toxicology, immunology, and drug development for screening compound liabilities and elucidating mechanisms of adverse drug reactions.

This guide provides a detailed scientific background and a suite of validated, step-by-step protocols for measuring 2-Hydroxyiminostilbene-induced inflammasome activation in vitro using a human monocytic cell line model.

Scientific Background: The Two-Signal Model of NLRP3 Activation

The activation of the NLRP3 inflammasome is a tightly regulated process, conventionally described by a two-signal model.[10][11] This model ensures that the potent inflammatory response is initiated only in the presence of genuine danger signals, preventing spurious activation.

Signal 1 (Priming): The first signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by endogenous cytokines.[12][13] This priming step engages pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the NF-κB transcription factor.[10][14] This results in the transcriptional upregulation of key inflammasome components, most notably NLRP3 itself and pro-IL-1β, the inactive precursor of IL-1β.[14] Without this priming step, most cells contain insufficient levels of these proteins to mount a robust inflammasome response.

Signal 2 (Activation): The second signal is provided by a wide array of stimuli, including damage-associated molecular patterns (DAMPs), toxins, and crystalline substances.[9][13] 2-Hydroxyiminostilbene is hypothesized to function as a DAMP in this context.[6] This signal triggers the oligomerization of the NLRP3 sensor protein, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC subsequently polymerizes into a large, singular structure known as the ASC "speck," which serves as a platform for the recruitment and proximity-induced auto-activation of pro-Caspase-1.[15][16] Active Caspase-1 then orchestrates the inflammatory response.

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Downstream Effectors LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB nucleus Nucleus NFkB->nucleus NLRP3_gene NLRP3 mRNA nucleus->NLRP3_gene Transcription proIL1B_gene pro-IL-1β mRNA nucleus->proIL1B_gene Transcription NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Translation proIL1B_protein pro-IL-1β proIL1B_gene->proIL1B_protein Translation ASC ASC Recruitment & Speck Formation NLRP3_protein->ASC proIL1B_protein_input pro-IL-1β Metabolite 2-Hydroxyiminostilbene (DAMP) Metabolite->NLRP3_protein Triggers NLRP3_complex NLRP3 Inflammasome Assembly Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage proCasp1 pro-Caspase-1 ASC->proCasp1 proCasp1->NLRP3_complex Casp1->proIL1B_protein_input Cleavage proIL18_protein pro-IL-18 (Constitutive) Casp1->proIL18_protein Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B Mature IL-1β proIL1B_protein_input->IL1B IL18 Mature IL-18 proIL18_protein->IL18 Secretion Cytokine Secretion IL1B->Secretion IL18->Secretion Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: The canonical two-signal pathway for NLRP3 inflammasome activation.

Experimental Design & Workflow

Measuring inflammasome activation requires a multi-faceted approach, assessing different points in the signaling cascade. The general workflow involves preparing the cellular model, applying the two signals, and then measuring the key outputs.

Experimental_Workflow cluster_assays Assay Suite start Start: THP-1 Monocytes in Culture differentiate Step 1: Differentiate to Macrophage-like State (PMA Treatment) start->differentiate prime Step 2: Prime Cells (Signal 1: LPS) differentiate->prime treat Step 3: Treat with Compound (Signal 2: 2-Hydroxyiminostilbene) prime->treat collect Step 4: Collect Samples (Supernatant & Cell Lysate) treat->collect endpoint Step 5: Endpoint Assays collect->endpoint elisa ELISA (IL-1β / IL-18 Secretion) endpoint->elisa Supernatant caspase Caspase-1 Activity Assay (Luminscence/Fluorometry) endpoint->caspase Lysate or Supernatant if Immunofluorescence (ASC Speck Visualization) endpoint->if Fixed Cells

Caption: General experimental workflow for in vitro inflammasome assays.

Essential Controls for Data Integrity

To ensure that the observed effects are specifically due to 2-Hydroxyiminostilbene-induced inflammasome activation, a comprehensive set of controls is mandatory.

Control GroupDescriptionExpected OutcomeRationale
Untreated (Negative) Cells incubated with media only.Basal/No signal.Establishes the baseline for all readouts.
Vehicle Control Cells treated with the solvent used for the test compound (e.g., DMSO).Basal/No signal.Rules out any non-specific effects of the vehicle.
Priming Only Cells treated with LPS (Signal 1) but not the test compound.Basal/No signal for active markers.Confirms that priming alone does not trigger inflammasome activation.[17]
Activation Only Cells treated with the test compound (Signal 2) but not LPS.Low to no IL-1β signal; possible low IL-18 signal.Tests the necessity of the priming step. Human monocytes can have constitutive pro-IL-18.[18]
Full Positive Control Cells treated with LPS (Signal 1) and a known NLRP3 activator like Nigericin or ATP (Signal 2).Strong, robust signal across all assays.Validates that the cell system is responsive and the assay protocols are working correctly.[19][20]

Detailed Protocols

Protocol 1: THP-1 Cell Culture, Differentiation, and Priming

Rationale: The human monocytic cell line THP-1 is a widely used and reliable model for studying inflammasome biology.[6][21] Differentiation with Phorbol 12-myristate 13-acetate (PMA) induces a macrophage-like phenotype, causing the cells to become adherent and more responsive. Priming with LPS is essential to induce the expression of pro-IL-1β.[12][14]

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin (100x)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, tissue culture-treated plates (6, 24, or 96-well format depending on the endpoint assay)

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL.

  • Differentiation:

    • Seed THP-1 cells into the desired plate format at a density of 0.5x10⁶ cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48 hours. The cells will adhere and adopt a larger, more spread-out morphology.

    • After 48 hours, gently aspirate the PMA-containing media, wash once with warm PBS, and add fresh, complete RPMI-1640 media without PMA.

    • Allow cells to rest for 24 hours before proceeding. This resting step is crucial to reduce PMA-induced background inflammation.

  • Priming (Signal 1):

    • Aspirate the culture medium.

    • Add fresh, serum-free (or low-serum, e.g., 1% FBS) RPMI-1640 medium containing LPS at a final concentration of 500 ng/mL.[22]

    • Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Measurement of Secreted IL-1β and IL-18 via ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted cytokines. Its high sensitivity and specificity allow for accurate measurement of mature IL-1β and IL-18 in the cell culture supernatant, which is a direct downstream consequence of Caspase-1 activity.[17][19]

Materials:

  • Human IL-1β and IL-18 ELISA kits (follow manufacturer's instructions)

  • Supernatant from primed and treated cells

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Treatment (Signal 2): After LPS priming, remove the LPS-containing medium.

  • Add fresh serum-free medium containing 2-Hydroxyiminostilbene at the desired concentrations (a dose-response curve, e.g., 1-100 µM, is recommended). Include all necessary controls as outlined in the table above.

  • Incubate for the desired time period. For NLRP3 activators, this can range from 1 to 6 hours.[22] An initial time-course experiment is recommended.

  • Sample Collection: Carefully collect the cell culture supernatant into sterile microcentrifuge tubes. Avoid disturbing the cell monolayer.

  • Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells or debris.

  • Transfer the cleared supernatant to a new tube. Samples can be stored at -80°C or used immediately.

  • ELISA Protocol: Perform the ELISA according to the kit manufacturer's specific protocol.[23][24] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow cytokine capture.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubating and washing.

    • Adding the substrate (e.g., TMB) and incubating for color development.

    • Adding a stop solution.

    • Reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-1β and IL-18 in your samples by interpolating from the standard curve.

Protocol 3: Caspase-1 Activity Assay

Rationale: This assay directly measures the enzymatic activity of the effector protease, Caspase-1, providing a more proximal readout of inflammasome assembly than cytokine secretion.[25] Commercial kits often use a Caspase-1-specific substrate peptide (e.g., YVAD) conjugated to a reporter molecule (a colorimetric, fluorescent, or luminescent probe).[26] Cleavage of the substrate by active Caspase-1 releases the reporter, generating a measurable signal.

Materials:

  • Luminescent or Fluorometric Caspase-1 activity assay kit (e.g., Caspase-Glo® 1).[25]

  • Cell lysates or supernatants from primed and treated cells.

  • Opaque-walled, 96-well plates suitable for luminescence/fluorescence.

  • Luminometer or Fluorometer.

Procedure:

  • Cell Priming and Treatment: Prepare and treat cells in an opaque-walled 96-well plate as described in Protocol 1 and the first steps of Protocol 2.

  • Assay Execution: Follow the manufacturer's protocol precisely.[25][27] A general workflow is as follows:

    • Lysis Method (if required): Some protocols measure intracellular activity and require cell lysis. Others measure Caspase-1 released into the supernatant.

    • Reagent Preparation: Reconstitute the substrate and buffer provided in the kit.

    • Reaction: Add the Caspase-1 reagent directly to each well containing cells or to the collected supernatant.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the enzymatic reaction to proceed.

    • Measurement: Read the luminescence or fluorescence signal using the appropriate plate reader.

  • Specificity Control: To confirm the signal is specific to Caspase-1, run a parallel set of reactions including a specific Caspase-1 inhibitor (e.g., Ac-YVAD-CHO), which is often included in commercial kits.[25] A significant reduction in signal in the presence of the inhibitor validates the assay.

  • Data Analysis: Subtract the background reading (media only) from all samples. Express the data as Relative Light Units (RLU) or Relative Fluorescence Units (RFU).

Protocol 4: Visualization of ASC Speck Formation by Immunofluorescence

Rationale: Visualizing the subcellular relocalization of the ASC protein from a diffuse cytoplasmic pattern to a single, large aggregate (the "speck") is a powerful and definitive upstream indicator of inflammasome assembly.[15] This qualitative or quantitative (by counting speck-positive cells) assay provides direct evidence of the physical formation of the inflammasome complex.[16][28]

Materials:

  • Cells cultured on sterile glass coverslips or in imaging-quality multi-well plates.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1-0.25% Triton X-100 in PBS for permeabilization.

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary Antibody: Rabbit or Mouse anti-ASC antibody.

  • Secondary Antibody: Alexa Fluor-conjugated anti-Rabbit or anti-Mouse IgG.

  • Nuclear Stain: DAPI or Hoechst 33342.

  • Mounting Medium.

  • Confocal or high-resolution fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells on glass coverslips as described in Protocol 1 and the first steps of Protocol 2.

  • Fixation: After treatment, gently wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Add the permeabilization buffer (0.1-0.25% Triton X-100 in PBS) and incubate for 10 minutes.

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Staining: Dilute the anti-ASC primary antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Staining: Wash three times with PBS. Dilute the fluorescently-conjugated secondary antibody and the nuclear stain (e.g., DAPI) in Blocking Buffer. Add the solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a confocal microscope.[15] In unstimulated or primed-only cells, ASC staining will be diffuse in the cytoplasm. In activated cells, a single, bright, perinuclear speck will be visible per cell.[28][29]

  • Quantification (Optional): To quantify the response, count the number of cells containing an ASC speck as a percentage of the total number of cells (identified by their nuclei) across several random fields of view for each condition.

References

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  • Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections Blog. [Link]

  • Swanson, K. V., et al. (2019). Mechanism and regulation of NLRP3 inflammasome activation. Nature Immunology, 20(8), 967-979. [Link]

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  • Wittmann, N., et al. (2023). Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1109409. [Link]

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  • protocols.io. (2022). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. protocols.io. [Link]

  • Fantuzzi, G., et al. (1996). Gene expression, synthesis, and secretion of interleukin 18 and interleukin 1β are differentially regulated in human blood mononuclear cells and mouse spleen cells. Proceedings of the National Academy of Sciences, 93(24), 13952-13956. [Link]

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  • Kim, D. H., et al. (2021). S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide. International Journal of Molecular Sciences, 22(21), 11624. [Link]

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Application Note: A Multi-Parametric, Cell-Based Approach for Evaluating the Toxicity of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based models to investigate the toxicological profile of 2-Hydroxyiminostilbene (2-OH-IS). As a key metabolite of the widely prescribed anticonvulsant oxcarbazepine and structurally related to metabolites of carbamazepine, 2-OH-IS is of significant toxicological interest. Idiosyncratic drug reactions (IDRs), which are severe and unpredictable, are often linked to the formation of reactive metabolites.[1][2][3] This application note details an integrated, multi-parametric strategy for assessing the potential of 2-OH-IS to induce cytotoxicity, oxidative stress, apoptosis, and genotoxicity. We provide field-proven insights into cell line selection, detailed step-by-step protocols for key assays, and a framework for integrated data analysis, enabling a robust in vitro assessment of 2-OH-IS toxicity.

Introduction: The Toxicological Significance of 2-Hydroxyiminostilbene

Oxcarbazepine is a widely used antiepileptic drug that undergoes rapid and extensive metabolism in the body. It is a prodrug, converted to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[4][5][6] However, further metabolic pathways exist, leading to the formation of various other metabolites. Among these is 2-Hydroxyiminostilbene (2-OH-IS), a metabolite also associated with the structurally similar drug, carbamazepine.[7]

The core concern surrounding metabolites like 2-OH-IS stems from the "reactive metabolite hypothesis." This hypothesis posits that while the parent drug may be safe, its metabolic bioactivation can generate chemically reactive species.[2] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular stress, immune responses, and ultimately, cell death or dysfunction. Specifically, 2-OH-IS can undergo further oxidation, potentially catalyzed by cytochrome P450 enzymes like CYP3A4, to form a highly reactive iminoquinone species.[7][8][9][10] This iminoquinone is a potent electrophile capable of causing the types of cellular damage implicated in idiosyncratic drug-induced liver injury (DILI) and other hypersensitivity reactions.[3][8][11] Recent studies suggest that 2-OH-IS itself, or the cellular stress it induces, can activate inflammasomes, a key step in initiating an immune response.[11] Therefore, developing robust in vitro systems to study its toxicity is critical for understanding the safety profile of its parent drugs and for preclinical risk assessment.

Metabolic_Bioactivation Parent Oxcarbazepine / Carbamazepine Metabolism Hepatic Metabolism (e.g., CYP3A4) Parent->Metabolism Bioactivation OHIS 2-Hydroxyiminostilbene (2-OH-IS) Metabolism->OHIS Oxidation Secondary Oxidation OHIS->Oxidation Iminoquinone Reactive Iminoquinone Metabolite Oxidation->Iminoquinone Damage Cellular Damage (Protein Adducts, DNA Damage, Oxidative Stress) Iminoquinone->Damage Toxicity Experimental_Workflow cluster_assays Multi-Parametric Toxicity Assessment start Start cell_selection Cell Line Selection (HepG2/HepaRG, SH-SY5Y) start->cell_selection culture Cell Culture & Seeding (96-well plates) cell_selection->culture exposure 2-OH-IS Exposure (Dose-Response & Time-Course) culture->exposure cytotoxicity Cytotoxicity (MTT & LDH Assays) exposure->cytotoxicity analysis Integrated Data Analysis & Risk Assessment end End analysis->end cytotoxicity->analysis apoptosis Apoptosis (Caspase-3/7 Assay) genotoxicity Genotoxicity (Comet Assay)

Figure 2: High-level experimental workflow for 2-OH-IS toxicity testing.

Selection of Appropriate Cellular Models

The choice of cell line is the most critical parameter for a successful study. The selection should be driven by the anticipated target organs of toxicity. For 2-OH-IS, both the liver (primary site of metabolism) and the central nervous system (target of the parent drug) are relevant.

  • Hepatotoxicity Models (HepG2 & HepaRG):

    • HepG2: A human liver carcinoma cell line that is robust and easy to culture. It is widely used in toxicology but possesses low and variable levels of key cytochrome P450 enzymes. [12][13]It serves as a good baseline model for assessing direct cytotoxicity, independent of complex metabolic activation.

    • HepaRG: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. Differentiated HepaRG cells express a much broader and more active profile of drug-metabolizing enzymes and transporters than HepG2, making them a more physiologically relevant model for studying metabolism-dependent toxicity. [13][14]Comparing results between HepG2 and HepaRG can provide initial insights into whether toxicity is caused by the compound itself or a further metabolite.

  • Neurotoxicity Model (SH-SY5Y):

    • SH-SY5Y: A human neuroblastoma cell line that is extensively used in neurotoxicity research. [15][16][17]These cells can be differentiated to exhibit a more mature, neuron-like phenotype with neurite outgrowth and expression of neuronal markers. [18]This model is ideal for investigating whether 2-OH-IS has direct toxic effects on neuronal cells, which is a key question given the neurological application of its parent drug.

Protocols for a Multi-Parametric Toxicity Assessment

Here we provide detailed protocols for a tiered assessment of 2-OH-IS toxicity. It is crucial to include appropriate controls in every experiment:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve 2-OH-IS, at the same final concentration.

  • Positive Control: Cells treated with a compound known to induce the specific toxic endpoint being measured (e.g., Staurosporine for apoptosis).

  • Untreated Control: Cells in media alone.

  • Blank Control: Wells with media and reagents but no cells, to measure background signal.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [19][20]Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. [21] Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • 2-OH-IS stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.

  • Microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, differentiated HepaRG, or SH-SY5Y) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of 2-OH-IS in complete culture medium. Remove the old medium from the wells and add 100 µL of the 2-OH-IS dilutions. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [19]4. Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. [19]Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [21]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [19]7. Data Analysis: Subtract the average absorbance of the blank controls from all other readings. Express the viability of treated cells as a percentage of the vehicle control [(Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100]. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol: Apoptosis Assessment via Caspase-3/7 Activity Assay

Caspase-3 and Caspase-7 are key effector enzymes in the apoptotic pathway. [22]Their activation is a hallmark of programmed cell death. This protocol uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a light signal. [23] Materials:

  • 96-well opaque-walled tissue culture plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Exposure: Seed cells in a 96-well opaque plate and treat with serial dilutions of 2-OH-IS as described in the MTT protocol (Section 4.1, Steps 1-2). It is recommended to run a parallel plate for a viability assay (e.g., MTT) to normalize the apoptosis signal to cell number.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the Substrate to the Buffer according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [23]4. Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature, protected from light, for 1 to 2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average signal from the blank controls. The resulting luminescence is proportional to the amount of Caspase-3/7 activity. Express the results as fold-change relative to the vehicle control. Normalizing the luminescence signal to the viability data from a parallel plate can correct for changes in cell number.

Protocol: Genotoxicity Assessment via Alkaline Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. [24][25]Under alkaline conditions, cells with damaged DNA containing single-strand breaks, double-strand breaks, and alkali-labile sites will display increased migration of DNA from the nucleus, forming a "comet" shape when visualized. [25][26] Materials:

  • Microscope slides (frosted end recommended)

  • Low-melting-point (LMP) agarose and Normal-melting-point (NMP) agarose

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh.

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).

  • Neutralization Buffer (0.4 M Tris, pH 7.5).

  • DNA stain (e.g., SYBR® Green or Ethidium Bromide).

  • Horizontal gel electrophoresis unit and power supply.

  • Fluorescence microscope with appropriate filters and imaging software.

Procedure:

  • Cell Preparation and Exposure: Grow cells in larger formats (e.g., 6-well plates) and treat with 2-OH-IS for a shorter duration (e.g., 2-4 hours), as DNA repair mechanisms can mask damage over longer periods. Include a positive control (e.g., H₂O₂ or MMS).

  • Slide Preparation: Coat clean microscope slides with a layer of 1% NMP agarose and allow it to solidify. This serves as an anchor for the subsequent layers.

  • Cell Encapsulation: Harvest the treated cells and resuspend a small number (~20,000) in 75 µL of 0.5% LMP agarose kept at 37°C. Quickly pipette this cell suspension onto the pre-coated slide and cover with a coverslip. Place the slide on ice for 10 minutes to solidify the gel.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the slides sit in this buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply voltage to the electrophoresis unit (e.g., ~0.7 V/cm, ~25 V) for 20-30 minutes. These conditions must be optimized for each cell type. DNA fragments migrate away from the nucleus towards the anode.

  • Neutralization and Staining: Gently remove the slides and immerse them in Neutralization Buffer for 5 minutes (repeat 3 times). Stain the slides with a fluorescent DNA dye.

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Damaged cells will resemble comets. Using specialized image analysis software, score at least 50-100 randomly selected cells per slide. Key metrics include % Tail DNA and Tail Moment.

  • Data Analysis: Compare the mean % Tail DNA or Tail Moment of the treated groups to the vehicle control group using appropriate statistical tests.

Integrated Data Analysis and Interpretation

A multi-parametric approach yields a more complete picture of a compound's toxic potential. The data should be compiled and analyzed in an integrated manner.

Toxicity_Pathways cluster_mechanisms Primary Cellular Insults cluster_outcomes Downstream Toxicological Endpoints OHIS 2-OH-IS Exposure ROS Oxidative Stress (ROS Production) OHIS->ROS Adducts Macromolecule Adducts OHIS->Adducts Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage (Strand Breaks) Adducts->DNA_Damage Membrane Membrane Integrity Loss Adducts->Membrane Caspase Caspase-3/7 Activation Mito->Caspase Intrinsic Pathway MTT MTT Assay Mito->MTT DNA_Damage->Caspase p53-mediated Comet Comet Assay DNA_Damage->Comet Viability Decreased Viability Caspase->Viability Caspase_Assay Caspase Assay Caspase->Caspase_Assay Membrane->Viability LDH LDH Assay Membrane->LDH

Figure 3: Integrated signaling pathways of 2-OH-IS-induced toxicity.

Data Summary Table

AssayEndpoint MeasuredCell Line: HepG2Cell Line: HepaRGCell Line: SH-SY5YInterpretation
MTT Metabolic Activity (IC₅₀)e.g., 150 µMe.g., 75 µMe.g., 200 µMA lower IC₅₀ in HepaRG may suggest toxic metabolite formation.
Caspase-3/7 Apoptosis (Fold increase)e.g., 2.5x at 100 µMe.g., 5x at 100 µMe.g., 1.8x at 100 µMIndicates cell death occurs via programmed apoptosis.
Comet Assay DNA Damage (% Tail DNA)e.g., 15% at 50 µMe.g., 28% at 50 µMe.g., 12% at 50 µMSuggests genotoxic potential of 2-OH-IS or its metabolites.

By comparing the results across different cell lines, one can form hypotheses about the mechanism of toxicity. For example, if toxicity is significantly higher in the metabolically competent HepaRG cells compared to HepG2 cells, it strongly suggests that further metabolic activation of 2-OH-IS is responsible for the observed effects. If neuronal SH-SY5Y cells show significant toxicity, it points to a direct neurotoxic potential. A positive result in the Comet assay at sub-cytotoxic concentrations is a red flag for genotoxicity, a particularly severe form of toxicity.

Conclusion

The cell-based models and multi-parametric assay strategy detailed in this application note provide a robust framework for evaluating the toxicological risks associated with 2-Hydroxyiminostilbene. By systematically assessing cytotoxicity, apoptosis, and genotoxicity in relevant hepatic and neuronal cell lines, researchers can gain critical mechanistic insights. This in vitro approach not only helps in understanding potential liabilities of parent compounds like oxcarbazepine but also serves as a valuable, high-throughput screening tool in the early stages of drug development to identify and de-risk candidates prone to forming toxic metabolites.

References

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  • U.S. Geological Survey. (n.d.). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. USGS. [Link]

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  • Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition. [Link]

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Protocol for trapping 2-Hydroxyiminostilbene with N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Trapping 2-Hydroxyiminostilbene with N-acetylcysteine

Audience: Researchers, scientists, and drug development professionals.

Guide to the Detection and Characterization of 2-Hydroxyiminostilbene Using N-Acetylcysteine as a Nucleophilic Trapping Agent

Authored by: Gemini, Senior Application Scientist

Preamble: The Imperative of Trapping Reactive Metabolites

In drug development, the formation of reactive metabolites is a primary cause of idiosyncratic adverse drug reactions, which can lead to late-stage clinical failures or post-market withdrawal. These electrophilic species, generated through metabolic bioactivation, can form covalent adducts with cellular macromolecules like proteins and DNA, potentially triggering toxicity.[1] Oxcarbazepine and its prodrug, eslicarbazepine acetate, are widely used antiepileptic drugs that are structurally related to carbamazepine.[2][3][4] Their metabolic pathways can lead to the formation of a reactive imine species, 2-hydroxyiminostilbene. Identifying and characterizing such transient, reactive intermediates is a critical step in de-risking new chemical entities.

This guide provides a comprehensive protocol for trapping 2-hydroxyiminostilbene in vitro using N-acetylcysteine (NAC). NAC serves as a robust and effective trapping agent due to its nucleophilic thiol group, which readily reacts with soft electrophiles like imines to form stable, readily detectable covalent adducts.[5][6] While glutathione (GSH) is the canonical trapping agent, NAC adducts can yield clearer, more structurally informative fragmentation spectra in mass spectrometry, aiding in unequivocal identification.[7] This protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), toxicology, and medicinal chemistry, offering a self-validating system from experimental execution to data interpretation.

The Scientific Principle: Nucleophilic Trapping of an Electrophilic Imine

The core of this protocol is a classic acid-base catalyzed nucleophilic addition reaction.

  • The Reactive Metabolite: 2-Hydroxyiminostilbene is an α,β-unsaturated imine. The C=N double bond renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. Imines and their protonated forms, iminium ions, are known reactive intermediates in metabolic pathways.[8][9]

  • The Trapping Agent: N-acetylcysteine (NAC) is a thiol-containing molecule. The sulfur atom of its thiol (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form.[5] Although the pKa of NAC's thiol group is ~9.5, a sufficient population of the reactive thiolate exists at physiological pH (7.4) to initiate the trapping reaction.

  • The Reaction: The trapping mechanism involves the nucleophilic attack of the NAC thiolate on the electrophilic carbon of the imine group in 2-hydroxyiminostilbene. This forms a stable carbon-sulfur bond, resulting in a covalent NAC adduct that is significantly more stable than the parent reactive metabolite and can be readily analyzed.

Below is a diagram illustrating the chemical trapping mechanism.

G cluster_reactants Reactants cluster_product Product RM 2-Hydroxyiminostilbene (Electrophile) Adduct Stable NAC Adduct (Analyte for LC-MS/MS) RM->Adduct Nucleophilic Attack NAC N-Acetylcysteine (NAC) (Nucleophile) NAC->Adduct

Caption: Chemical trapping of 2-hydroxyiminostilbene by N-acetylcysteine.

Detailed Experimental Protocol

This protocol outlines the in vitro generation of 2-hydroxyiminostilbene from its parent drug, oxcarbazepine, using human liver microsomes (HLM), followed by trapping with NAC and analysis by LC-MS/MS.

Materials and Reagents
  • Parent Drug: Oxcarbazepine (powder)

  • Trapping Agent: N-acetylcysteine (NAC)

  • Metabolic System: Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Cofactor System: NADPH Regenerating System (e.g., Solution A: NADP⁺, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Buffers: Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, pipette tips, HPLC vials

Preparation of Solutions
  • Oxcarbazepine Stock (10 mM): Dissolve an appropriate amount of oxcarbazepine in DMSO to make a 10 mM stock solution.

    • Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. The concentration is set high to minimize the final percentage of organic solvent in the incubation, which can inhibit enzyme activity.

  • NAC Stock (1 M): Dissolve 163.2 mg of NAC in 1 mL of LC-MS grade water. Prepare this solution fresh.

    • Rationale: NAC can oxidize in solution to form disulfide dimers.[10] Preparing it fresh minimizes oxidation and ensures a maximal concentration of the active trapping agent. A high stock concentration allows for addition without significantly altering the incubation volume.

  • Working Incubation Buffer (pH 7.4): 100 mM Potassium Phosphate Buffer.

  • Quenching Solution: Acetonitrile containing 1% formic acid.

    • Rationale: Cold acetonitrile is used to stop the enzymatic reaction by precipitating the microsomal proteins. Formic acid acidifies the sample, which improves the ionization efficiency of many analytes for positive-mode ESI-MS analysis and enhances chromatographic peak shape.

Incubation and Trapping Procedure

The experiment should include a primary reaction vial (+NADPH) and a negative control (-NADPH).

  • Prepare Incubation Mix: In a 1.5 mL microcentrifuge tube on ice, prepare the pre-incubation mix for a final volume of 200 µL. Add the components in the following order:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (to a final concentration of 1 mg/mL)

    • NAC (from 1 M stock to a final concentration of 10 mM)

    • Oxcarbazepine (from 10 mM stock to a final concentration of 10 µM)

  • Pre-Incubation: Gently vortex the tube and pre-incubate the mixture at 37°C for 5 minutes.

    • Rationale: This step allows the mixture to reach the optimal temperature for enzymatic activity before the reaction is initiated.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For the negative control, add an equal volume of buffer.

  • Incubation: Incubate the reaction at 37°C for 60 minutes in a shaking water bath.

    • Rationale: 37°C is the physiological temperature for optimal enzyme function. A 60-minute incubation allows sufficient time for metabolite formation and subsequent trapping.

  • Quench Reaction: Stop the reaction by adding 400 µL of ice-cold Quenching Solution (2 volumes). Vortex vigorously.

  • Protein Precipitation: Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Summary of Experimental Parameters
ParameterRecommended ValueRationale
Parent Drug (Oxcarbazepine)10 µMBalances metabolite formation with potential substrate inhibition.
HLM Concentration1 mg/mLStandard concentration for in vitro metabolism studies.
N-acetylcysteine (NAC)10 mMHigh concentration to maximize trapping efficiency.
NADPH SystemAs per manufacturerProvides the necessary cofactor for CYP450-mediated metabolism.
Incubation Temperature37°COptimal temperature for microsomal enzyme activity.
Incubation Time60 minutesAllows for sufficient metabolite formation and trapping.
Final Incubation Volume200 µLStandard volume for microcentrifuge tube-based assays.
Quenching Agent2 vols Acetonitrile w/ 1% FAEfficiently stops the reaction and precipitates proteins.

Analytical Methodology: LC-MS/MS Detection

Detection of the NAC adduct requires a sensitive and specific analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Strategy: The key to finding NAC adducts is to use a specific scan mode. A Neutral Loss Scan (NLS) of 129 Da in negative mode or 162 Da in positive mode is highly specific for NAC conjugates.[7] Alternatively, a Precursor Ion Scan (PIS) for m/z 164 (protonated NAC) or m/z 130 (a common fragment) can be used. High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the detected adduct.

    • MRM (for targeted analysis): Once the adduct is identified, a Multiple Reaction Monitoring (MRM) method can be developed for quantification. The precursor ion would be the [M+H]⁺ of the NAC adduct, and the product ion would be a characteristic fragment.

Data Interpretation and Workflow Visualization

The presence of a peak in the +NADPH sample that is absent in the -NADPH control, and which corresponds to the expected mass of the [2-hydroxyiminostilbene + NAC] adduct, is preliminary evidence. Confirmation is achieved through MS/MS fragmentation, where fragments corresponding to the NAC moiety and the parent molecule structure should be observed.

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Stocks (Drug, NAC, Buffers) setup_incubation Set Up Incubation Mix (HLM, Drug, NAC) prep_reagents->setup_incubation pre_incubate Pre-Incubate at 37°C setup_incubation->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C (60 min) initiate_reaction->incubate quench Quench Reaction (Cold ACN) incubate->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms_analysis LC-MS/MS Analysis (Neutral Loss / PIS) centrifuge->lcms_analysis data_review Identify Putative Adduct lcms_analysis->data_review msms_confirm Confirm Structure (MS/MS Fragmentation) data_review->msms_confirm

Caption: End-to-end workflow for reactive metabolite trapping and analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Adduct Detected 1. Low metabolic turnover.2. Inactive microsomes or NADPH.3. Adduct is not stable.4. Insufficient NAC concentration.1. Increase HLM concentration or incubation time.2. Check the age and storage of reagents; run a positive control with a known substrate.3. Try a different trapping agent (e.g., GSH).4. Increase NAC concentration to 20-50 mM.
High Background Noise 1. Contaminated solvents or vials.2. Matrix effects from incubation components.1. Use fresh, high-purity solvents.2. Perform a solid-phase extraction (SPE) cleanup step on the supernatant before analysis.
Parent Drug Consumed, but No Adduct 1. Metabolite formed but follows a different pathway (e.g., further metabolism).2. Adduct formed but is not ionized efficiently.1. Shorten incubation time to capture the initial metabolite.2. Analyze samples in both positive and negative ion modes; try different mobile phase additives (e.g., ammonium acetate).

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Application Notes & Protocols: Leveraging 2-Hydroxyiminostilbene for Covalent Binding Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action.[1][2] The strategic identification and characterization of novel reactive fragments are paramount to expanding the toolkit for chemical biology and targeted drug development. This guide provides a comprehensive overview and detailed protocols for the application of 2-hydroxyiminostilbene as a reactive chemical probe in covalent binding studies. We will explore its bioactivation mechanism, its potential for targeting nucleophilic amino acid residues, and the methodologies required to validate and characterize its covalent interactions with target proteins. This document is intended for researchers, scientists, and drug development professionals seeking to employ novel electrophilic scaffolds in their research.

Introduction: The Covalent Advantage and the Promise of 2-Hydroxyiminostilbene

Targeted covalent inhibitors (TCIs) form a permanent bond with their protein target, often leading to complete and sustained inactivation of the protein's function.[3][4] This approach can be particularly advantageous for targets where high affinity and long-lasting effects are desired, such as in oncology and antiviral therapies.[1][2] The selectivity of a covalent inhibitor is determined by both the initial non-covalent binding affinity (KI) and the subsequent rate of covalent bond formation (kinact).[5]

2-Hydroxyiminostilbene (2-OHIS) is a known metabolite of the drug carbamazepine.[6][7][8] Its significance in covalent binding studies stems from its bioactivation to a reactive iminoquinone intermediate.[6][9] This electrophilic species can be intercepted by nucleophilic residues on proteins, leading to the formation of stable covalent adducts. While much of the existing research focuses on its role in carbamazepine-induced toxicity[8][10], the inherent reactivity of the 2-OHIS scaffold presents an opportunity for its development as a chemical probe for broader applications in covalent ligand discovery.

This guide will detail the necessary steps to harness the reactive potential of 2-hydroxyiminostilbene for the identification and characterization of novel protein targets.

Mechanism of Action: From 2-Hydroxyiminostilbene to a Reactive Iminoquinone

The utility of 2-hydroxyiminostilbene as a covalent probe is dependent on its oxidation to a reactive iminoquinone. In a biological context, this oxidation can be mediated by enzymes such as cytochromes P450 (specifically CYP3A4) or peroxidases.[7][9] For in vitro studies, chemical oxidants can be employed to generate the reactive species.

The proposed mechanism involves the oxidation of the hydroxylamine moiety of 2-hydroxyiminostilbene to a nitroso-arene, which then tautomerizes to an o-quinone imine. This electrophilic intermediate is susceptible to nucleophilic attack by amino acid side chains such as cysteine, lysine, or histidine, resulting in a stable covalent adduct.

Mechanism_of_Action cluster_0 Bioactivation cluster_1 Covalent Adduct Formation 2_OHIS 2-Hydroxyiminostilbene Iminoquinone Reactive Iminoquinone 2_OHIS->Iminoquinone Oxidation (e.g., CYP3A4, Peroxidase) Covalent_Adduct Covalent Adduct Iminoquinone->Covalent_Adduct Nucleophilic Attack (e.g., Cys, Lys) Target_Protein Target Protein (with Nucleophilic Residue) Target_Protein->Covalent_Adduct

Caption: Bioactivation of 2-hydroxyiminostilbene and subsequent covalent modification of a target protein.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the use of 2-hydroxyiminostilbene in covalent binding studies. These workflows are designed to be self-validating, with integrated controls to ensure the scientific integrity of the results.

General Considerations and Reagent Preparation
  • Synthesis of 2-Hydroxyiminostilbene: 2-Hydroxyiminostilbene can be synthesized from 2-hydroxycarbamazepine as described in the literature.[9][11] Purity should be confirmed by NMR and mass spectrometry.

  • Stock Solutions: Prepare a concentrated stock solution of 2-hydroxyiminostilbene in an appropriate organic solvent (e.g., DMSO). Store at -20°C or -80°C, protected from light.

  • Protein Handling: Ensure the target protein is pure and properly folded. The buffer system should be compatible with both the protein's stability and the subsequent analytical methods.

Protocol 1: In Vitro Protein Labeling with 2-Hydroxyiminostilbene

This protocol details the incubation of a target protein with 2-hydroxyiminostilbene to assess covalent modification.

Objective: To determine if 2-hydroxyiminostilbene can covalently label a target protein in the presence of an activating system.

Materials:

  • Purified target protein

  • 2-Hydroxyiminostilbene stock solution

  • Activating system (e.g., human liver microsomes and an NADPH-generating system, or a chemical oxidant like hydrogen peroxide/horseradish peroxidase)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., SDS-PAGE loading buffer, or a solution containing a high concentration of a nucleophile like glutathione)

  • Control protein (e.g., Bovine Serum Albumin - BSA)

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

    • Test Reaction: Target protein + 2-hydroxyiminostilbene + Activating system

    • Negative Control 1 (No Activator): Target protein + 2-hydroxyiminostilbene

    • Negative Control 2 (No Probe): Target protein + Activating system

    • Negative Control 3 (Control Protein): BSA + 2-hydroxyiminostilbene + Activating system

  • Incubation: Incubate all reactions at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reactions by adding the quenching solution.

  • Analysis: Analyze the samples by SDS-PAGE and intact protein mass spectrometry (as described in Protocol 2).

Data Interpretation:

  • A successful labeling experiment will show a mass shift in the target protein in the "Test Reaction" that is not present in the negative controls.

  • The time-course experiment will provide information on the rate of labeling.

Component Test Reaction Control 1 Control 2 Control 3
Target Protein+++-
Control Protein (BSA)---+
2-Hydroxyiminostilbene++-+
Activating System+-++
Expected Outcome Mass ShiftNo ShiftNo ShiftNo/Minimal Shift
Protocol 2: Mass Spectrometry Analysis of Covalent Adducts

Mass spectrometry (MS) is the gold standard for confirming covalent modification and identifying the site of adduction.[12][13][14][15]

Objective: To confirm the covalent binding of 2-hydroxyiminostilbene and identify the modified amino acid residue(s).

Part A: Intact Protein Mass Spectrometry

  • Sample Preparation: Following the labeling reaction (Protocol 1), desalt the protein samples using a suitable method (e.g., C4 ZipTip).

  • MS Analysis: Analyze the samples by LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase corresponding to the mass of the 2-hydroxyiminostilbene adduct confirms covalent binding.[16]

Part B: "Bottom-Up" Proteomics for Binding Site Identification

  • Sample Preparation:

    • Run the labeled and control protein samples on an SDS-PAGE gel.

    • Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin).

    • Extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by nano-LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a software package that allows for the specification of variable modifications (e.g., MaxQuant, Proteome Discoverer).

    • Define a custom modification corresponding to the mass of the 2-hydroxyiminostilbene adduct.

    • The software will identify the peptide(s) containing the modification and pinpoint the specific amino acid residue that has been labeled.

MS_Workflow Labeled_Protein Labeled Protein Sample Intact_MS Intact Protein MS Analysis Labeled_Protein->Intact_MS Bottom_Up Proteolytic Digestion (e.g., Trypsin) Labeled_Protein->Bottom_Up Confirm_Adduct Confirm Covalent Adduct (Mass Shift) Intact_MS->Confirm_Adduct LC_MSMS LC-MS/MS Analysis Bottom_Up->LC_MSMS Identify_Site Identify Binding Site (Modified Peptide) LC_MSMS->Identify_Site

Caption: Mass spectrometry workflow for the analysis of covalent protein adducts.

Protocol 3: Kinetic Analysis of Covalent Inhibition

For enzyme targets, it is crucial to determine the kinetic parameters of irreversible inhibition.[17][18][19] The key parameters are the initial binding affinity (KI) and the maximal rate of inactivation (kinact). The overall efficiency of the covalent inhibitor is represented by the second-order rate constant kinact/KI.[1][20]

Objective: To determine the kinact and KI values for the interaction of 2-hydroxyiminostilbene with an enzyme target.

Materials:

  • Purified enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • 2-Hydroxyiminostilbene

  • Activating system (if required)

  • Plate reader (for fluorescence or absorbance measurements)

Procedure:

  • Assay Development: Optimize an enzyme activity assay to ensure linear product formation over time.

  • kobs Determination:

    • Pre-incubate the enzyme with various concentrations of 2-hydroxyiminostilbene (and the activating system) for different time points.

    • At each time point, initiate the enzyme reaction by adding the substrate.

    • Measure the initial reaction velocity.

    • For each concentration of 2-hydroxyiminostilbene, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (kobs).

  • kinact and KI Calculation:

    • Plot the calculated kobs values against the corresponding concentrations of 2-hydroxyiminostilbene.

    • Fit the data to the following Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.

    • The maximal value of kobs at saturating inhibitor concentrations represents kinact, and the inhibitor concentration at which kobs is half of kinact is KI.

Data Interpretation:

  • A time- and concentration-dependent decrease in enzyme activity is indicative of irreversible inhibition.

  • The kinact/KI value provides a quantitative measure of the inhibitor's efficiency, allowing for comparison with other covalent modifiers.

Parameter Description Significance
KI Inactivation constantReflects the initial non-covalent binding affinity.
kinact Maximal rate of inactivationRepresents the rate of covalent bond formation at saturating inhibitor concentrations.
kinact/KI Second-order rate constantMeasures the overall efficiency of the covalent inhibitor.
Protocol 4: Cellular Target Engagement and Selectivity Profiling

Assessing the activity of 2-hydroxyiminostilbene in a cellular context is essential to understand its potential as a chemical probe. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.[3][5][21]

Objective: To identify the cellular targets of 2-hydroxyiminostilbene and assess its selectivity.

Materials:

  • Cultured cells

  • 2-Hydroxyiminostilbene

  • A "clickable" version of 2-hydroxyiminostilbene (containing an alkyne or azide handle for subsequent ligation to a reporter tag)

  • Lysis buffer

  • Reporter tag (e.g., biotin-azide or fluorescent-azide)

  • Click chemistry reagents (copper(I) catalyst, ligand)

  • Streptavidin beads (for biotin-tagged proteins)

Procedure:

  • Cell Treatment: Treat live cells with the clickable 2-hydroxyiminostilbene probe for a desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: To the cell lysates, add the reporter tag and click chemistry reagents to ligate the tag to the probe-labeled proteins.

  • Enrichment/Visualization:

    • For Biotin Tags: Enrich the labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry.

    • For Fluorescent Tags: Visualize the labeled proteins by in-gel fluorescence after SDS-PAGE.

  • Competitive Profiling: To assess selectivity, pre-incubate cells with a non-clickable version of 2-hydroxyiminostilbene before adding the clickable probe. A decrease in the signal from a particular protein indicates that it is a target of 2-hydroxyiminostilbene.

Data Interpretation:

  • The proteins identified by mass spectrometry or visualized by fluorescence are the cellular targets of 2-hydroxyiminostilbene.

  • Competitive profiling experiments will reveal the selectivity of the probe for its targets.

Concluding Remarks

2-Hydroxyiminostilbene represents a promising, yet underexplored, scaffold for the development of covalent chemical probes. Its bioactivation to a reactive iminoquinone provides a mechanism for the covalent modification of nucleophilic residues on target proteins. The protocols outlined in this guide provide a comprehensive framework for researchers to investigate the potential of 2-hydroxyiminostilbene as a tool for covalent ligand discovery. By systematically applying these methodologies, from initial in vitro labeling to cellular target engagement studies, scientists can effectively validate and characterize the covalent interactions of this reactive molecule, thereby expanding the arsenal of chemical probes available for tackling challenging biological questions and discovering novel therapeutic agents.

References

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Mass spectrometry-based proteomics for identifying 2-Hydroxyiminostilbene protein targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Unveiling the Interactome of 2-Hydroxyiminostilbene: A Mass Spectrometry-Based Chemoproteomic Guide for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxyiminostilbene (2-OH-IS) is a pharmacologically relevant metabolite of the widely used anticonvulsant drug Carbamazepine.[1] The bioactivation of 2-OH-IS to a reactive iminoquinone intermediate is implicated in the idiosyncratic hypersensitivity reactions associated with the parent drug, suggesting covalent interactions with cellular proteins.[][3][4][5] Identifying the protein targets of 2-OH-IS is therefore critical for elucidating its mechanism of action and potential toxicity pathways. Mass spectrometry (MS)-based proteomics offers a powerful suite of tools for the unbiased, proteome-wide discovery of such small molecule-protein interactions.[6][7][8] This guide provides a detailed framework and step-by-step protocols for identifying 2-OH-IS protein targets using two complementary chemoproteomic strategies: a quantitative, label-based approach (SILAC) and a functional, activity-based protein profiling (ABPP) method. We emphasize the causal logic behind experimental choices, data interpretation, and necessary validation steps to ensure scientific rigor.

Part 1: Scientific Background & Strategic Rationale

The Chemistry of 2-Hydroxyiminostilbene: A Reactive Metabolite

Understanding the chemical nature of 2-Hydroxyiminostilbene is fundamental to designing a successful target identification strategy. Carbamazepine is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 playing a crucial role in its bioactivation.[][9] One key pathway involves the formation of 2-hydroxycarbamazepine, which is subsequently oxidized by CYP3A4 to a reactive iminoquinone species.[3][4][5] This iminoquinone is a Michael acceptor, an electrophile that can readily form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. This inherent reactivity is the basis for its potential to form protein adducts, which can trigger downstream cellular stress and immune responses.[10] The ability of 2-OH-IS to act as its own reactive probe makes it an ideal candidate for chemoproteomic interrogation without requiring synthetic modifications that could alter its biological activity.

Selecting the Right Proteomic Strategy

The goal is to identify specific proteins that directly interact with 2-OH-IS in a complex biological system. Several MS-based strategies exist, each with distinct advantages.[11][12][13]

  • Affinity-Based Protein Profiling (AFBPP): This classic approach involves synthesizing a chemical probe by attaching an affinity tag (e.g., biotin) to the small molecule of interest. While effective, this strategy carries the risk that the tag may sterically hinder or alter the native binding interactions of the small molecule.

  • Activity-Based Protein Profiling (ABPP): ABPP uses small-molecule probes to map the functional state of enzymes in a proteome.[14][15] A competitive ABPP experiment is particularly powerful: by pre-treating a proteome with an unlabeled bioactive compound (like 2-OH-IS), one can identify targets by observing which proteins are no longer labeled by a subsequent broad-spectrum probe.[16][17] This indicates the active site was occupied by the compound of interest.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that provides highly accurate quantification of protein abundance differences between two cell populations.[18][19][20][21][22] By treating one SILAC-labeled cell population with 2-OH-IS and comparing it to an untreated control population, we can identify proteins whose abundance or stability is significantly altered. This can indirectly suggest target engagement or downstream effects. Furthermore, if the compound covalently binds and leads to protein degradation or aggregation, SILAC can effectively capture this change.

Chosen Approach: This guide will detail protocols for two powerful and complementary methods:

  • SILAC-based Quantitative Proteomics: To provide a global, unbiased view of protein changes in response to 2-OH-IS treatment in living cells. This method is robust and captures the full physiological context.

  • Competitive ABPP: To specifically identify enzyme targets whose catalytic activity is modulated by 2-OH-IS binding, providing direct functional evidence of an interaction.

Part 2: Experimental Workflows & Protocols

This section provides detailed methodologies for the key experiments. It is crucial to maintain a sterile and protein-contaminant-free environment (e.g., using a laminar flow hood and wearing nitrile gloves) during all sample preparation steps to avoid keratin contamination.[23][24]

Workflow 1: SILAC for Global Target Discovery

This workflow leverages metabolic labeling to accurately quantify protein-level changes induced by 2-OH-IS treatment in cultured cells.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Treatment & Lysis cluster_processing Sample Processing cluster_analysis Analysis L_Culture Grow cells in 'Light' Medium (e.g., Arg0, Lys0) L_Treat Treat 'Light' cells with Vehicle (DMSO) L_Culture->L_Treat H_Culture Grow cells in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) H_Treat Treat 'Heavy' cells with 2-OH-IS H_Culture->H_Treat Combine Combine Light & Heavy Cell Lysates 1:1 L_Treat->Combine H_Treat->Combine Digest In-Solution Tryptic Digestion Combine->Digest Cleanup Peptide Desalting (e.g., C18 StageTip) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Database Search (e.g., MaxQuant) LCMS->Data Hits Identify Proteins with Altered H/L Ratios Data->Hits

Caption: SILAC workflow for identifying 2-OH-IS protein targets.

Protocol 2.1: SILAC Labeling and Cell Treatment

  • Causality: The core principle of SILAC is to metabolically incorporate stable isotope-labeled amino acids into the entire proteome, creating a "heavy" labeled population that is chemically identical but mass-distinct from the "light" population.[18][19] Combining the samples immediately after lysis minimizes quantitative errors arising from downstream sample handling variations.[19]

  • Select a cell line relevant to the biological question (e.g., HepG2 human liver cells, given the role of hepatic metabolism). Ensure the cell line is auxotrophic for the amino acids to be labeled (typically Arginine and Lysine).

  • Culture one population of cells in "light" SILAC medium (containing normal L-Arginine (Arg0) and L-Lysine (Lys0)) and a second population in "heavy" SILAC medium (containing, for example, ¹³C₆-L-Arginine (Arg6) and ¹³C₆,¹⁵N₂-L-Lysine (Lys8)).

  • Passage cells for at least 5-6 doublings to ensure >98% incorporation of the labeled amino acids. Verify incorporation efficiency via a small-scale MS analysis.

  • Plate the "light" and "heavy" cells and grow to ~80% confluency.

  • Treat the "heavy" cells with an appropriate concentration of 2-Hydroxyiminostilbene for a defined period (e.g., 4-24 hours). Treat the "light" cells with a vehicle control (e.g., DMSO).

  • Harvest cells by scraping into ice-cold PBS, centrifuge, and store pellets at -80°C.

Protocol 2.2: Protein Lysis, Digestion, and LC-MS/MS

  • Causality: Proteins must be denatured, reduced, and alkylated to ensure efficient and complete digestion by trypsin.[25] Trypsin cleaves C-terminal to arginine and lysine residues, creating peptides of an ideal size for MS analysis.[26][27]

  • Lysis: Resuspend the "light" and "heavy" cell pellets separately in a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). Determine protein concentration for each lysate (e.g., via Bradford assay).

  • Combine & Reduce: Combine equal protein amounts (e.g., 50 µg each) from the "light" and "heavy" lysates. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[25]

  • Alkylate: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate free cysteine residues, preventing disulfide bonds from reforming.[23][25]

  • Dilute & Digest: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity. Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[24]

  • Quench & Desalt: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or equivalent to remove salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis: Analyze the purified peptides on a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap) coupled to a nano-liquid chromatography (LC) system.[28][29][30] The LC separates the complex peptide mixture over time, allowing the mass spectrometer to individually isolate (MS1) and fragment (MS2) peptides as they elute.[26][31]

Workflow 2: Competitive ABPP for Functional Target Discovery

This workflow identifies enzyme targets by measuring the ability of 2-OH-IS to compete with a covalent probe for binding to an enzyme's active site.

ABPP_Workflow cluster_treatment Proteome Treatment & Probing cluster_enrich Enrichment cluster_analysis Analysis P_Control Proteome Lysate + Vehicle (DMSO) Probe Add broad-spectrum covalent probe (e.g., IA-alkyne) P_Control->Probe P_Treat Proteome Lysate + 2-OH-IS P_Treat->Probe Click Click Chemistry: Attach Biotin-Azide Probe->Click Enrich Streptavidin Bead Enrichment Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Label-Free Quantification (LFQ) LCMS->Data Hits Identify Proteins with Reduced Signal in 2-OH-IS Sample Data->Hits

Caption: Competitive ABPP workflow for identifying 2-OH-IS enzyme targets.

Protocol 2.3: Competitive ABPP Protocol

  • Causality: This method is predicated on competition.[32][33] If 2-OH-IS binds to the active site of an enzyme, it will block that site from being labeled by a generic, reactive probe.[16][34] By quantifying the amount of probe-labeled protein in the presence versus absence of 2-OH-IS, we can pinpoint its direct targets. Label-free quantification (LFQ) is used here to compare the relative protein amounts between the two separate MS runs.[35][36][37][38][39]

  • Proteome Preparation: Prepare a native protein lysate from the chosen cell line by sonicating or douncing in a buffer without detergents that would denature proteins (e.g., PBS). Determine protein concentration.

  • Competitive Incubation: Aliquot the proteome into two samples. To one, add 2-OH-IS to the desired final concentration. To the other, add an equal volume of vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Probe Labeling: Add a cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne) to both samples. Incubate for 1 hour at room temperature. This probe will covalently label the active site cysteines of enzymes that were not blocked by 2-OH-IS.

  • Click Chemistry: Stop the labeling reaction. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding a biotin-azide tag, copper sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). This attaches a biotin handle to the alkyne-probe-labeled proteins.

  • Enrichment: Add streptavidin-coated agarose beads to each sample to capture the biotinylated proteins. Incubate with rotation, then wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion & Analysis: Perform tryptic digestion directly on the beads. The resulting peptides are then analyzed by LC-MS/MS.

  • Data Analysis: Use a label-free quantification (LFQ) approach to compare the peptide intensities between the vehicle-treated and 2-OH-IS-treated samples.[36][37] Proteins that show a significantly reduced signal in the 2-OH-IS sample are considered high-confidence targets.

Part 3: Data Presentation & Interpretation

Presenting Quantitative Data

Quantitative proteomics data should be summarized in a clear, tabular format. A typical output from the SILAC experiment, after processing with software like MaxQuant, would include the following:

Protein ID (UniProt)Gene NameH/L Ratio (Normalized)-log10(p-value)Description
P04075GDI10.980.05Rab GDP dissociation inhibitor alpha
P62258ACTG11.020.03Actin, cytoplasmic 2
Q04695 TXNRD1 3.56 2.88 Thioredoxin reductase 1, cytoplasmic
P08238HSP90AB11.150.11Heat shock protein HSP 90-beta
P04792 GSTM1 4.12 3.15 Glutathione S-transferase Mu 1
...............

Table 1: Example data output from a SILAC experiment. Proteins with significantly increased Heavy/Light (H/L) ratios (highlighted) are potential targets or downstream effectors of 2-OH-IS.

Interpreting the Results
  • For SILAC: A high H/L ratio suggests that in the 2-OH-IS treated cells, the protein is more abundant, more stable, or was selectively pulled down with other aggregated targets. Conversely, a low H/L ratio could indicate degradation or reduced expression. A "hit" is typically defined by a ratio that deviates significantly from 1 (e.g., >2 or <0.5) and has a statistically significant p-value.

  • For Competitive ABPP: A "hit" is a protein whose LFQ intensity is significantly lower in the 2-OH-IS-treated sample compared to the control. This indicates direct competition for the probe-binding site and is strong evidence of target engagement.

Trustworthiness: The Imperative of Validation

Mass spectrometry provides a list of candidate targets; it does not constitute final proof of a biologically relevant interaction.[40][41] All high-confidence hits must be validated using orthogonal methods.

  • Western Blot: Confirm changes in protein abundance or post-translational modifications.

  • Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct binding in cells or lysates by measuring changes in protein thermal stability upon ligand binding.

  • Recombinant Protein Assays: Use purified recombinant protein to confirm direct binding (e.g., via surface plasmon resonance) or functional modulation (e.g., enzymatic activity assays).

References

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  • Graham, R. L. J., et al. (2011). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - an Introduction for Biologists. Current Proteomics. [Link]

  • Harsha, H. C., & Pandey, A. (2019). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. In Advanced Experimental Medicine and Biology. [Link]

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  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of 2-Hydroxyiminostilbene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyiminostilbene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 2-Hydroxyiminostilbene in aqueous solutions during their experiments. As a key metabolite of carbamazepine, understanding and controlling its stability is crucial for accurate experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Understanding the Instability: The "Why" Behind the Degradation

2-Hydroxyiminostilbene (2-OHIS) is a metabolite of carbamazepine and is known to be an intermediate in a bioactivation pathway that can lead to reactive species.[1][2][3][4] Its chemical structure, featuring an imine, a vinyl ether-like system within the heterocyclic ring, and a hydroxylated aromatic ring, makes it susceptible to several degradation pathways in aqueous environments. While direct studies on 2-OHIS are limited, by understanding the chemistry of related iminostilbene derivatives, we can anticipate its primary modes of instability.[5][6][7][8][9]

The principal culprits for its degradation are:

  • Hydrolysis: The imine and the enol-ether-like functionalities are prone to hydrolysis, especially under acidic or basic conditions. Acid-catalyzed hydrolysis is a common degradation route for iminostilbene derivatives.[5][7][8]

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation. This can be exacerbated by the presence of dissolved oxygen, metal ions, or exposure to light. Oxidation can lead to the formation of colored degradation products, such as the corresponding iminoquinone.[1][2][3]

  • Photodegradation: Many aromatic compounds are sensitive to light. The conjugated system in 2-OHIS can absorb UV-Vis light, leading to photochemical reactions and degradation.[10][11]

Potential Degradation Pathways of 2-Hydroxyiminostilbene

G cluster_main 2-Hydroxyiminostilbene cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 2-Hydroxyiminostilbene B Iminostilbene-2,3-diol A->B Acid/Base Catalyzed D 2-Hydroxyiminostilbene Radical A->D O₂, Metal Ions, Light G Isomers A->G UV/Vis Light H Photolytic Fragments A->H UV/Vis Light C Ring-opened products B->C E Iminoquinone Species (Colored Products) D->E F Polymerized Products E->F

Caption: Potential degradation pathways for 2-Hydroxyiminostilbene in aqueous solution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-Hydroxyiminostilbene in aqueous solutions.

Q1: My 2-Hydroxyiminostilbene solution is turning yellow/brown. What is causing this and how can I prevent it?

A1: A color change is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the 2-Hydroxyiminostilbene molecule is likely being oxidized to form highly colored iminoquinone-type species.[1][2][3] This process is often accelerated by exposure to air (oxygen), light, and trace metal ions in your buffer.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your buffer or water with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.

  • Use High-Purity Water and Reagents: Use HPLC-grade water and high-purity buffer components to minimize contamination with metal ions that can catalyze oxidation.

  • Add an Antioxidant: Consider adding a mild antioxidant to your solution. See the table below for recommendations. Always run a control experiment to ensure the antioxidant does not interfere with your assay.

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil.

Q2: I'm observing a rapid loss of 2-Hydroxyiminostilbene in my aqueous solution, as confirmed by HPLC. How can I improve its stability?

A2: Rapid degradation is typically due to hydrolysis, which is highly dependent on the pH of your solution.[12][13][14] While oxidation can also contribute, hydrolysis is often the primary driver of rapid loss in unoptimized conditions. The stability of related iminostilbene prodrugs has been shown to be greatest in acidic conditions (pH 3-4).[15]

Troubleshooting Steps:

  • Optimize the pH: The first and most critical step is to determine the optimal pH for stability. Perform a pH-rate profile study (see Protocol 1) to identify the pH at which 2-Hydroxyiminostilbene has the longest half-life. Based on similar compounds, a weakly acidic pH is a good starting point.

  • Control the Temperature: Chemical degradation rates are highly temperature-dependent. Prepare, store, and handle your solutions at low temperatures (e.g., on ice or at 4°C) whenever possible.

  • Consider Co-solvents: 2-Hydroxyiminostilbene may be more stable in a mixed solvent system. You could try preparing your stock solution in a water-miscible organic solvent like ethanol or DMSO and then diluting it into your aqueous buffer immediately before use. The stability of some compounds is improved in hydroalcoholic solutions.[16]

Q3: What is the best way to prepare and store a stock solution of 2-Hydroxyiminostilbene?

A3: Given its instability in aqueous media, it is not recommended to store 2-Hydroxyiminostilbene in aqueous solutions for extended periods.

Recommended Protocol for Stock Solutions:

  • Solvent Selection: Prepare a concentrated stock solution in a non-aqueous, water-miscible solvent such as anhydrous DMSO or ethanol. 2-Hydroxyiminostilbene is expected to be much more stable in these solvents.

  • Storage: Store the non-aqueous stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final concentration in your pre-chilled, deoxygenated aqueous buffer at the optimal pH. Use the working solution as quickly as possible.

Q4: How can I confirm that my compound is degrading and identify the degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the definitive method for this.[17][18][19]

Analytical Approach:

  • Stability-Indicating HPLC Method: Develop an HPLC method that can separate the parent 2-Hydroxyiminostilbene peak from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid to control pH) is a common starting point.

  • Time-Course Analysis: Inject samples of your 2-Hydroxyiminostilbene solution onto the HPLC at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Degradation is confirmed if you see a decrease in the peak area of the parent compound and the appearance of new peaks over time.

  • Identification with MS/MS: Analyze the samples using LC-MS/MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and the new peaks. By analyzing the masses of the degradation products, you can deduce their chemical structures and confirm the degradation pathways (e.g., addition of water for hydrolysis, loss or gain of hydrogens for oxidation/reduction).

Data Summary Tables

Table 1: Recommended Storage Conditions for 2-Hydroxyiminostilbene Solutions
Solution TypeSolventTemperatureProtectionRecommended Duration
Stock Solution Anhydrous DMSO or Ethanol-20°C to -80°CAmber, sealed vialsUp to 6 months (aliquoted)
Working Solution Aqueous Buffer (Optimal pH)2-8°C (on ice)Protect from lightUse immediately (within 4-8 hours)
Table 2: Potential Stabilizing Agents for Aqueous Solutions
Agent TypeExampleTypical ConcentrationMechanism of Action
Antioxidant Sodium Metabisulfite0.01 - 0.1% (w/v)Oxygen scavenger
Ascorbic Acid0.05 - 0.1% (w/v)Free radical scavenger
Chelating Agent EDTA10 - 100 µMSequesters metal ions that catalyze oxidation[20]
Excipient 2-Hydroxypropyl-β-Cyclodextrin1 - 10% (w/v)Forms inclusion complexes to protect the molecule[21]

Key Experimental Protocols

Protocol 1: Determining the Optimal pH for Stability (pH-Rate Profile)

This experiment will identify the pH at which 2-Hydroxyiminostilbene exhibits maximum stability.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 3, 4, 5, 6, 7, 8) B Prepare fresh 2-OHIS working solution in each buffer A->B C Transfer to amber vials B->C D Incubate at a constant temperature (e.g., 25°C or 37°C) C->D E Take aliquots at defined time points (T=0, 1, 2, 4, 8, 24h) D->E F Immediately analyze each aliquot by HPLC E->F G Quantify remaining 2-OHIS (Peak Area) F->G H Plot ln(% Remaining) vs. Time for each pH G->H I Determine degradation rate constant (k) from slope H->I J Plot log(k) vs. pH I->J

Caption: Workflow for a pH-rate profile stability study.

Methodology:

  • Buffer Preparation: Prepare a set of buffers covering a range of pH values (e.g., citrate for pH 3-5, phosphate for pH 6-8). Ensure all buffers are prepared with high-purity water.

  • Solution Preparation: From a freshly prepared non-aqueous stock, create a working solution of 2-Hydroxyiminostilbene in each buffer. The final organic solvent concentration should be low (e.g., <1%) and consistent across all samples.

  • Incubation: Aliquot each solution into separate, sealed amber vials. Place them in a constant temperature incubator (e.g., 37°C to accelerate degradation).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for each pH, quench the reaction by placing it on ice or adding a quenching agent if necessary, and analyze immediately by a validated HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the percentage of 2-OHIS remaining versus time.

    • The slope of this line will give you the pseudo-first-order degradation rate constant (k) for that pH.

    • Plot the log of k versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Protocol 2: General Purpose HPLC Method for Stability Testing

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at the λmax of 2-Hydroxyiminostilbene.

  • Injection Volume: 10 µL

This guide provides a comprehensive framework for understanding and mitigating the instability of 2-Hydroxyiminostilbene in aqueous solutions. By systematically addressing the factors of pH, oxidation, light, and temperature, researchers can significantly improve the reliability and accuracy of their experimental results.

References
  • A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 - European Publication Server web service. (2010-11-10). [Link]

  • EP1748988A1 - A process for the preparation of iminostilbene derivatives - Google P
  • EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google P
  • Stella, V. J., & Lee, H. K. (2009). Preparation and Physicochemical Characterization of a Novel Water-Soluble Prodrug of Carbamazepine. Journal of Pharmaceutical Sciences, 98(11), 4149-4160. [Link]

  • Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1755-1764. [Link]

  • Pearce, R. E., et al. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. [Link]

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  • Pearce, R. E., et al. (2012). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. National Institutes of Health. [Link]

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  • Prinsloo, E., & van der Westhuyzen, C. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 767-802. [Link]

  • Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. PubMed. [Link]

  • Chou, D., Menzen, T., & Alavattam, S. (2018). Formulation Strategies to Prevent Protein Degradation. AAPS Newsmagazine. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Lavarello, C. (2020). Innovative analytical methods for the study of low and high weight molecules involved in diseases. IRIS UniGe. [Link]

  • Zhang, Q. F., et al. (2013). Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. PubMed. [Link]

  • Mestre, B., et al. (2021). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. [Link]

  • Naisbitt, D. J., et al. (2020). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. PubMed. [Link]

  • Wróbel, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Hydroxyiminostilbene (2-OHIS). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimizing your synthetic route. Our goal is to empower you with the foundational knowledge and practical insights needed to consistently achieve higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2-Hydroxyiminostilbene, providing the core knowledge needed to approach this chemical transformation effectively.

Q1: What are the primary synthetic routes to 2-Hydroxyiminostilbene?

2-Hydroxyiminostilbene (also known as Oximinostilbene) is a crucial intermediate and a known metabolite of the drug carbamazepine.[1][2] Its synthesis is conceptually an imine formation, specifically an oximation. The most direct and common laboratory approach involves the reaction of a ketone precursor, 10-ketoiminostilbene (commercially known as oxcarbazepine), with a hydroxylamine source.

Key synthetic pathways often start from more readily available precursors:

  • From 10-Methoxyiminostilbene: A common industrial route involves the hydrolysis of 10-methoxyiminostilbene to yield the ketone (oxcarbazepine), which can then be converted to the oxime (2-Hydroxyiminostilbene).[3]

  • Direct Oximation of Oxcarbazepine: The most straightforward method is the direct condensation of oxcarbazepine with hydroxylamine hydrochloride. This reaction is an equilibrium process and requires careful control of conditions to drive it towards the product.[3]

  • Multi-step Synthesis from Iminostilbene: More complex routes may involve the functionalization of the parent iminostilbene molecule, though this is less common for direct 2-OHIS synthesis.[4]

Q2: Can you explain the reaction mechanism for the formation of 2-Hydroxyiminostilbene from Oxcarbazepine?

The formation of 2-Hydroxyiminostilbene (an oxime) from oxcarbazepine (a ketone) and hydroxylamine is a classic acid-catalyzed nucleophilic addition-elimination reaction.[5][6] The mechanism proceeds through several distinct, reversible steps. Understanding this equilibrium is critical for troubleshooting.

The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is as follows:[5]

  • Protonation: The ketone's carbonyl oxygen is protonated by an acid catalyst. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Addition: The lone pair of electrons on the nitrogen of hydroxylamine attacks the activated carbonyl carbon, forming a new C-N bond and breaking the C=O pi bond.

  • Deprotonation: A base (like water or the solvent) removes a proton from the now positively charged nitrogen, yielding a neutral intermediate known as a carbinolamine.

  • Protonation: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group (-OH), a poor leaving group, into a water molecule (-OH2+), which is an excellent leaving group.

  • Elimination: The lone pair on the nitrogen forms a pi bond with the adjacent carbon, expelling the water molecule. This results in the formation of a protonated imine (an oxonium ion in this case).

  • Deprotonation: A base removes the final proton from the nitrogen to yield the neutral oxime product, 2-Hydroxyiminostilbene, and regenerate the acid catalyst.

G cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_elimination Dehydration Ketone Oxcarbazepine (Ketone) ProtonatedKetone Protonated Ketone (More Electrophilic) Ketone->ProtonatedKetone + H+ (Catalyst) Carbinolamine_Intermediate Protonated Carbinolamine ProtonatedKetone->Carbinolamine_Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Carbinolamine_Intermediate Carbinolamine_Neutral Neutral Carbinolamine Carbinolamine_Intermediate->Carbinolamine_Neutral - H+ Protonated_Carbinolamine Protonated Carbinolamine (-OH2+) Carbinolamine_Neutral->Protonated_Carbinolamine + H+ Iminium_Ion Protonated Oxime (Iminium Ion) Protonated_Carbinolamine->Iminium_Ion - H2O Product 2-Hydroxyiminostilbene (Oxime) Iminium_Ion->Product - H+

Q3: What are the most critical parameters to control for maximizing yield?

Given the reversible nature of imine formation, several parameters must be carefully managed to push the equilibrium toward the product side.

  • pH Control: This is arguably the most critical factor. The reaction requires catalytic acid to activate the carbonyl group. However, if the pH is too low (highly acidic), the hydroxylamine nucleophile will be fully protonated, rendering it non-nucleophilic and halting the reaction.[7] Conversely, in neutral or basic conditions, the carbonyl activation is insufficient, leading to a very slow reaction. The optimal pH for most imine formations is typically mildly acidic, around 4.5 to 5.5.[7]

  • Water Removal: Water is a product of the reaction. According to Le Châtelier's principle, its presence can drive the equilibrium back towards the starting materials through hydrolysis.[5] Therefore, actively removing water as it forms is essential for achieving high conversion. This can be accomplished by using a Dean-Stark apparatus with a suitable azeotroping solvent (like toluene) or by incorporating a dehydrating agent (e.g., molecular sieves, MgSO₄) directly into the reaction mixture.

  • Stoichiometry: Using a slight excess of one reagent (typically the less expensive or more easily removed one, like hydroxylamine) can help drive the reaction to completion. However, a large excess can complicate purification.

  • Temperature: Higher temperatures can increase the reaction rate and aid in the azeotropic removal of water. However, excessive heat may lead to the degradation of starting materials or the product, so the thermal stability of the compounds must be considered.

Section 2: Troubleshooting Guide for Low Yield & Impurities

Low yield is a common challenge in imine synthesis. This guide provides a systematic approach to diagnosing and solving the root cause of poor outcomes.

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// Workup Path Workup_Hydrolysis [label="Is product hydrolyzing\nduring aqueous workup?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup_Hydrolysis_Sol [label="Minimize contact with water.\nUse anhydrous solvents for extraction.\nWork quickly at low temp.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_SM; Check_SM -> SM_Degraded [label="Yes"]; SM_Degraded -> SM_Sol; Check_SM -> Check_Conditions [label="No"];

Check_Conditions -> Cond_pH [label="pH Issue"]; Cond_pH -> Cond_pH_Sol; Check_Conditions -> Cond_Water [label="Water Issue"]; Cond_Water -> Cond_Water_Sol; Check_Conditions -> Cond_Temp [label="Temp Issue"]; Cond_Temp -> Cond_Temp_Sol; Check_Conditions -> Check_Workup [label="Conditions OK"];

Check_Workup -> Workup_Hydrolysis [label="Yes"]; Workup_Hydrolysis -> Workup_Hydrolysis_Sol; } .enddot Caption: Troubleshooting workflow for low 2-OHIS yield.

Issue 1: Reaction Stalls or Shows Poor Conversion
  • Possible Cause: The reaction equilibrium does not favor the product. This is the most common issue and is usually related to improper pH or the presence of water.[7]

    • Solution:

      • Verify pH: Use a pH meter or pH paper to check the reaction mixture. If you are using hydroxylamine hydrochloride, the 'HCl' portion may provide sufficient acidity. If starting with free hydroxylamine, add a catalytic amount of a mild acid like acetic acid. Avoid strong mineral acids unless highly diluted.

      • Implement Water Removal: If not already doing so, add activated 3Å or 4Å molecular sieves to the reaction. For larger scales, setting up the reaction in toluene with a Dean-Stark trap is highly effective.[8]

  • Possible Cause: Poor quality or degraded starting materials. Hydroxylamine and its salts can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of hydroxylamine hydrochloride. Confirm the purity of your starting ketone (oxcarbazepine) via melting point or an appropriate analytical technique like NMR or HPLC.

Issue 2: Product Decomposes or Reverts During Workup
  • Possible Cause: The imine bond is susceptible to hydrolysis, especially under acidic or aqueous conditions during extraction and isolation.[7]

    • Solution:

      • Neutralize Carefully: Before extraction, carefully neutralize any catalytic acid with a mild base like sodium bicarbonate solution, avoiding excess base.

      • Minimize Water Contact: Perform aqueous washes quickly and at a reduced temperature if possible. Use brine (saturated NaCl solution) for the final wash to help remove dissolved water from the organic layer.

      • Use Anhydrous Solvents: Ensure all solvents used for extraction and purification (e.g., ethyl acetate, dichloromethane) are anhydrous. Dry the combined organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

      • Store Properly: Store the purified 2-Hydroxyiminostilbene under an inert atmosphere (nitrogen or argon) and in a desiccator to prevent hydrolysis over time.

Issue 3: Formation of Side Products
  • Possible Cause: At elevated temperatures or with prolonged reaction times, side reactions or degradation can occur. The specific side products will depend on the exact substrate and conditions.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

      • Optimize Temperature: Run a temperature optimization study. Start at a lower temperature (e.g., room temperature) and gradually increase it, monitoring for the optimal balance between reaction rate and purity.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Catalyst None / Strong Acid (HCl)Catalytic Acetic AcidStrong acid protonates the nucleophile; acetic acid provides optimal pH for carbonyl activation without deactivating hydroxylamine.[7]
Solvent Methanol / EthanolTolueneToluene allows for the azeotropic removal of water via a Dean-Stark trap, driving the equilibrium forward.[8]
Water Removal None4Å Molecular Sieves / Dean-StarkActively removes the water byproduct, preventing the reverse hydrolysis reaction and increasing conversion.[5]
Temperature Room TemperatureReflux (Toluene, ~110°C)Increased temperature speeds up the reaction and facilitates efficient azeotropic water removal.
Expected Yield < 30%> 75%The combination of optimal pH, active water removal, and appropriate temperature maximizes product formation.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Hydroxyiminostilbene via Oximation

Materials:

  • Oxcarbazepine (10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

  • Toluene (for larger scale with Dean-Stark)

Procedure (Lab Scale, ~1-5g):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oxcarbazepine (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq). The sodium acetate acts as a buffer to establish an optimal pH by reacting with the HCl released from the hydroxylamine salt.

  • Add ethanol and a small amount of water (e.g., a 9:1 ethanol:water mixture) to dissolve the reagents. Use enough solvent to create a stirrable slurry or solution.

  • Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly add cold deionized water to the flask until a precipitate forms.

  • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum to yield 2-Hydroxyiminostilbene. Further purification can be achieved by recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-Hydroxyiminostilbene to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent, such as ethanol, isopropanol, or an ethyl acetate/hexane mixture. Add the solvent portion-wise until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Once at room temperature, place the flask in an ice bath for at least one hour to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Analytical Characterization
  • TLC: Monitor reaction progress and assess purity. A typical mobile phase is ethyl acetate/hexane. Visualize spots under UV light (254 nm).

  • HPLC: For quantitative analysis of purity. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile and water.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.

  • NMR Spectroscopy: To confirm the structure. ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) will provide definitive structural information.

References

  • Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro. II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819–1826. Retrieved from [Link]

  • Pearce, R. E., et al. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. Retrieved from [Link]

  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Schneider, M. J. (2004). A New Synthesis of Oxcarbazepine Using a Friedel—Crafts Cyclization Strategy. Tetrahedron Letters, 45(42), 7877-7879. Retrieved from [Link]

  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. Retrieved from [Link]

  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. ResearchGate. Retrieved from [Link]

  • Rao, D. R., et al. (2009). An improved process for the preparation of oxcarbazepine. Google Patents (WO2009139001A2).
  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Need help with imine formation. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). 86 questions with answers in IMINES. Science topic. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Synthesizing Imines and Enamines: A Complete Guide. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(64), 40285-40315. Retrieved from [Link]

  • Rendic, S., & Guengerich, F. P. (2023). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 97(1), 1-52. Retrieved from [Link]

  • CN103288737A. (2013). Synthesis method of iminostilbene. Google Patents.
  • ClinPGx. (n.d.). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Retrieved from [Link]

Sources

Minimizing auto-oxidation of 2-Hydroxyiminostilbene during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxyiminostilbene

Guide: Minimizing Auto-oxidation of 2-Hydroxyiminostilbene in Experimental Settings

Introduction

2-Hydroxyiminostilbene (2-OHIS) is a critical metabolite of the widely used anticonvulsant drug carbamazepine.[1][2][3] Its significance in drug development and toxicology is linked to its role as a precursor to reactive intermediates, such as carbamazepine iminoquinone (CBZ-IQ), which are implicated in idiosyncratic drug reactions.[1][4][5] However, the very chemical properties that make 2-OHIS a subject of interest—its reactive imine and hydroxyl functionalities on a conjugated stilbene backbone—also render it highly susceptible to spontaneous auto-oxidation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for handling 2-OHIS. We will move beyond simple procedural lists to explain the underlying chemical principles, offering proactive strategies and troubleshooting solutions to maintain the integrity of your experiments and ensure the reliability of your data.

Section 1: The Science of 2-OHIS Instability (The "Why")

Q: What is auto-oxidation and why is 2-Hydroxyiminostilbene particularly susceptible?

A: Auto-oxidation is a spontaneous oxidation reaction that occurs in the presence of molecular oxygen (O₂ from the air).[6][7] It is often a free-radical chain reaction initiated by triggers like light, heat, or trace metal ions.

2-Hydroxyiminostilbene's susceptibility stems from its molecular structure:

  • Imino-hydroxyl Group: This functional group is the primary site of oxidative attack. The nitrogen and oxygen atoms are susceptible to radical abstraction or direct reaction with oxygen.

  • Conjugated System: The extended π-electron system of the dibenzazepine rings can stabilize radical intermediates, facilitating the propagation of the oxidation chain reaction.

The ultimate product of this pathway is often the highly reactive and unstable carbamazepine iminoquinone (CBZ-IQ).[1][5] The formation of this and other degradation products compromises the purity of the starting material, leading to inaccurate experimental results and potentially misleading biological interpretations.

cluster_oxidation Proposed Auto-Oxidation Pathway OHIS 2-Hydroxyiminostilbene (2-OHIS) Radical Intermediate Radical Species OHIS->Radical + O₂ / Light / Metal Ions (Initiation) Hydroperoxide Hydroperoxide Adduct Radical->Hydroperoxide + O₂ (Propagation) IQ Carbamazepine Iminoquinone (CBZ-IQ) + H₂O Hydroperoxide->IQ Decomposition

Caption: Proposed auto-oxidation pathway of 2-OHIS to a reactive iminoquinone.

Section 2: Proactive Strategies for Preventing Oxidation (The "How-To")

Maintaining the stability of 2-OHIS requires a multi-faceted approach focused on rigorously excluding atmospheric oxygen and other oxidative triggers.

Q: What are the best practices for storing solid 2-OHIS?

A: The stability of the compound in its solid form is crucial for the reproducibility of all subsequent experiments. Improper storage is a common source of initial degradation.

ParameterRecommendationRationale
Temperature -20°C or below (preferably -80°C for long-term).Slows the rate of any potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces oxygen, preventing the initiation of auto-oxidation.
Container Amber glass vial with a PTFE-lined cap.Protects from light, which can catalyze oxidation[8], and prevents leaching or reaction with container materials.
Handling Aliquot upon receipt into single-use amounts.Avoids repeated freeze-thaw cycles and exposing the entire stock to atmospheric conditions during weighing.
Q: How should I prepare solutions of 2-OHIS to minimize immediate degradation?

A: Solution-phase 2-OHIS is significantly more vulnerable than the solid material. The following protocol is essential for preparing solutions with maximum stability.

Experimental Protocol: Preparation of a Stock Solution

  • Solvent Preparation (Crucial First Step):

    • Choose an appropriate high-purity (HPLC-grade or equivalent) solvent. Be aware that some solvents can contain dissolved oxygen or peroxide impurities.[9][10]

    • Degas the solvent thoroughly immediately before use. The preferred method is to sparge with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Alternatively, use three cycles of freeze-pump-thaw for the most rigorous oxygen removal.

  • Inert Atmosphere Handling:

    • Perform all manipulations in a glovebox or using Schlenk line techniques under a positive pressure of Argon or Nitrogen. This is the most critical step to prevent oxygen exposure.

  • Weighing and Dissolution:

    • Use a pre-weighed, single-use aliquot of solid 2-OHIS to avoid exposing the main stock.

    • Transfer the solid to an amber glass volumetric flask.

    • Add the degassed solvent via a cannula or gas-tight syringe.

    • If sonication is needed for dissolution, use a bath with chilled water to avoid heating the solution.

  • Storage of Stock Solution:

    • Immediately cap the flask, seal with parafilm, and store at -80°C.

    • For experimental use, thaw the required volume quickly and keep it on ice under an inert atmosphere. Do not re-freeze the stock solution multiple times.

Q: Can I use antioxidants? If so, which ones and at what concentration?

A: Yes, the addition of an antioxidant can provide an extra layer of protection by scavenging free radicals that initiate the oxidation cascade.[11][12] The choice is dependent on your solvent system and experimental compatibility.

AntioxidantSolvent SystemRecommended Starting ConcentrationConsiderations
Butylated Hydroxytoluene (BHT) Organic Solvents (e.g., DMSO, Acetonitrile, Methanol)50-200 µMA highly effective radical scavenger. Ensure it does not interfere with your downstream analytical detection or biological assay.
Ascorbic Acid (Vitamin C) Aqueous Buffers / Cell Culture Media100-500 µMWater-soluble antioxidant.[12] Can act as a pro-oxidant in the presence of certain metal ions; use with high-purity water (e.g., Milli-Q).[11]
(±)-α-Tocopherol (Vitamin E) Lipid-based systems or organic solvents50-200 µMA lipophilic antioxidant suitable for non-aqueous environments.

Self-Validation Step: Always run a control experiment with the antioxidant alone to ensure it does not produce a signal in your assay or interfere with the experiment's outcome.

Section 3: Troubleshooting Guide & FAQs

Q: My freshly prepared 2-OHIS solution already shows degradation peaks in my HPLC analysis. What went wrong?

A: This indicates oxidation occurred during the preparation process itself. Review this checklist:

  • Insufficiently Degassed Solvent: This is the most common cause. Ensure you are sparging for an adequate amount of time or using the freeze-pump-thaw method.

  • Atmospheric Leak: Was there a brief moment when the solution was exposed to air? Ensure all transfers were done strictly under a positive pressure of inert gas.

  • Contaminated Solvent: Older bottles of solvents, especially ethers or THF, can form peroxides. Use a fresh bottle of high-purity solvent.[13]

  • Light Exposure: Did you use clear glassware? Always use amber or foil-wrapped vials.[8]

Q: I observe rapid degradation of 2-OHIS during my cell-based assay in culture media. What can I do?

A: Cell culture media is a challenging, oxygen-rich aqueous environment.

  • Minimize Incubation Time: Design your experiment to use the shortest possible incubation time with 2-OHIS.

  • Prepare Fresh Dilutions: Prepare the final dilution of 2-OHIS in media immediately before adding it to the cells. Do not let it sit in the incubator.

  • Use Antioxidants: Consider supplementing the media with a biocompatible antioxidant like N-acetylcysteine (NAC) or ascorbic acid, if it does not interfere with your experimental endpoint.[2]

  • Run Parallel Controls: In a separate cell-free plate, incubate 2-OHIS in media under the same conditions. Analyze samples over time to quantify the rate of abiotic degradation. This helps differentiate between chemical instability and metabolic conversion by the cells.

Q: How can I confirm that the new peaks I'm seeing are oxidation products?

A: Use mass spectrometry (LC-MS). The most common oxidation event is the addition of one or more oxygen atoms. Look for mass signals corresponding to:

  • M+16 Da: Addition of one oxygen atom.

  • M+18 Da: This could correspond to the iminoquinone, which has the same nominal mass as 2-OHIS but may have a different retention time and fragmentation pattern.

  • M+32 Da: Addition of two oxygen atoms.

Q: My experiment must be conducted in ambient air. How can I mitigate oxidation?

A: While not ideal, you can take steps to minimize the damage:

  • Work Quickly: Prepare the 2-OHIS solution immediately before the experiment begins.

  • Keep it Cold: Keep the stock solution and all experimental samples on ice at all times to slow the reaction rate.

  • Use Antioxidants: This becomes your primary line of defense. Incorporate an appropriate antioxidant (e.g., ascorbic acid for aqueous systems) into your experimental buffer.

  • Accept and Quantify: Understand that some degradation is inevitable. Run a time-course analysis of your solution under experimental conditions to know the true concentration of 2-OHIS at any given point.

Section 4: Visual Workflow Summary

This workflow provides a quick-reference guide to the entire handling process, from receiving the solid compound to its final use.

cluster_workflow Recommended Workflow for Handling 2-OHIS start Start: Solid 2-OHIS Received aliquot 1. Aliquot into single-use vials under Argon/Nitrogen start->aliquot store_solid 2. Store solid at -80°C in the dark aliquot->store_solid dissolve 4. Dissolve aliquot in glovebox or via Schlenk line (Use amber vial, keep cool) store_solid->dissolve degas 3. Degas high-purity solvent (Sparge or Freeze-Pump-Thaw) degas->dissolve antioxidant 5. (Optional) Add antioxidant from degassed stock dissolve->antioxidant store_solution 6. Store stock solution at -80°C under Argon dissolve->store_solution If no antioxidant qc QC Check: Analyze purity via HPLC/LC-MS dissolve->qc antioxidant->store_solution use 7. Use immediately for experiment store_solution->use use->qc

Caption: Step-by-step workflow for minimizing 2-OHIS auto-oxidation.

References

  • Pearce, R. E., Vakkalanka, S. K., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1757–1765. [Link]

  • PubMed. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. National Center for Biotechnology Information. [Link]

  • Naisbitt, D. J., et al. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

  • ResearchGate. (2020). Proposed scheme for the formation of reactive metabolites from carbamazepine in humans. ResearchGate GmbH. [Link]

  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]

  • ResearchGate. (2018). Antioxidant activities of oxime esters. ResearchGate GmbH. [Link]

  • Rahal, A., et al. (2014). Strategies for Reducing or Preventing the Generation of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2014, 761264. [Link]

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI AG. [Link]

  • PubMed. (2005). Antioxidant combination inhibits reactive oxygen species mediated damage. National Center for Biotechnology Information. [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio Inc.[Link]

  • MDPI. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. MDPI AG. [Link]

  • MDPI. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI AG. [Link]

  • Journal of Pharmaceutical Research. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. jprsolutions.info. [Link]

  • MDPI. (2022). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI AG. [Link]

  • PubMed. (2011). Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation. National Center for Biotechnology Information. [Link]

  • PMC. (2014). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Advanced Light Source. (2018). Unraveling the Complexities of Auto-Oxidation. als.lbl.gov. [Link]

  • MDPI. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. MDPI AG. [Link]

  • Springer. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Springer. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio. [Link]

  • ResearchGate. (2010). (PDF) Pharmaceutical Impurities: An Overview. ResearchGate GmbH. [Link]

  • YouTube. (2022). Autooxidation. YouTube. [Link]

  • ClinPGx. (n.d.). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. ClinPGx. [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 2-hydroxycarbamazepine. ResearchGate GmbH. [Link]

  • PubMed. (2011). Techniques for investigating hydroxylamine disproportionation by hydroxylamine oxidoreductases. National Center for Biotechnology Information. [Link]

  • PMC. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Center for Biotechnology Information. [Link]

  • PubMed. (1994). Methods to determine oxidation of low-density lipoproteins. National Center for Biotechnology Information. [Link]

  • NIH. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical assays involving 2-Hydroxyiminostilbene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of this analyte from complex biological matrices. Here, we will move beyond simple procedural lists to explore the underlying scientific principles governing analyte behavior during sample preparation and analysis. Our goal is to empower you with the knowledge to diagnose and resolve recovery issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing consistently low recovery of 2-Hydroxyiminostilbene from plasma samples. What are the most likely causes?

Low recovery is a multifaceted issue that can arise at any stage of the analytical workflow.[1][2] For a hydrophobic and relatively neutral molecule like 2-Hydroxyiminostilbene[3], the primary areas to investigate are:

  • Inefficient Extraction: The chosen sample preparation technique may not be optimal for partitioning 2-Hydroxyiminostilbene from the biological matrix into the analytical solvent.

  • Analyte Instability: 2-Hydroxyiminostilbene, containing an imine functional group, can be susceptible to hydrolysis, particularly under certain pH conditions.[4][5][6]

  • Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of 2-Hydroxyiminostilbene in the mass spectrometer source, leading to signal suppression.[7][8][9][10]

  • Adsorption to Surfaces: The analyte may be adsorbing to plasticware or glassware during sample processing.[11]

To systematically troubleshoot, it is crucial to evaluate each step of your process, from sample collection to final analysis.[1][2]

Troubleshooting Guides

Issue 1: Poor Extraction Efficiency

Low recovery is often traced back to the initial sample clean-up and extraction steps. The goal is to efficiently separate 2-Hydroxyiminostilbene from interfering matrix components like proteins and phospholipids.

Q2: My protein precipitation protocol with acetonitrile is yielding low recovery. What adjustments can I make?

While protein precipitation is a straightforward technique, its effectiveness can be analyte-dependent.[12][13] Acetonitrile is a common choice, but its polarity might not be optimal for the complete solubilization of the moderately non-polar 2-Hydroxyiminostilbene.

Causality Explained: Protein precipitation works by adding a miscible organic solvent to a biological sample, which denatures and aggregates proteins.[14] The analyte of interest should remain in the supernatant. If the analyte has a high affinity for the precipitated proteins or is not fully soluble in the resulting supernatant, recovery will be low.

Troubleshooting Protocol: Optimizing Protein Precipitation

  • Solvent Selection:

    • Test alternative precipitation solvents such as methanol or acetone. Methanol is more polar than acetonitrile and may improve the recovery of certain analytes.

    • Consider a mixture of solvents (e.g., 80:20 acetonitrile:methanol) to fine-tune the polarity.

  • Solvent-to-Sample Ratio:

    • A typical ratio is 3:1 (solvent:sample).[14] Increasing this to 4:1 or 5:1 can enhance protein removal and analyte recovery, but may also dilute the sample, impacting sensitivity.

  • Temperature:

    • Perform the precipitation at low temperatures (e.g., -20°C) to maximize protein aggregation and precipitation.[15][16]

  • pH Adjustment:

    • The charge state of both the analyte and matrix components can influence interactions. While 2-Hydroxyiminostilbene is relatively neutral[3], small pH shifts can affect the solubility of interfering proteins. Experiment with adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the precipitation solvent.

Data-Driven Decision Making:

Parameter Condition A (Standard) Condition B (Test 1) Condition C (Test 2) Expected Outcome
Precipitation Solvent AcetonitrileMethanol80:20 ACN:MeOHImproved analyte solubility
Solvent:Sample Ratio 3:14:13:1Enhanced protein removal
Temperature Room Temperature-20°C-20°CIncreased precipitation efficiency
pH Modifier None0.1% Formic Acid0.1% Ammonium HydroxideAltered protein/analyte interactions

Analyze the supernatant from each condition to determine which provides the highest recovery.

Q3: Would Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) be more suitable for 2-Hydroxyiminostilbene?

Both LLE and SPE are powerful techniques that can offer cleaner extracts and higher recovery than protein precipitation if optimized correctly.[15]

Expertise & Experience:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For 2-Hydroxyiminostilbene, which has a predicted logP of around 3.48[3], a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate would be a good starting point. LLE is effective at removing highly polar and non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE provides a more selective clean-up by utilizing specific interactions between the analyte and a solid sorbent.[17] For 2-Hydroxyiminostilbene, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective. SPE is excellent for removing a broad range of interferences and can concentrate the sample.[11][18]

Workflow for Method Selection:

LLE_vs_SPE Start Low Recovery with PPT LLE Liquid-Liquid Extraction (LLE) - Good for LogP > 1 - Removes polar/non-polar interferences Start->LLE SPE Solid-Phase Extraction (SPE) - Highly selective - Concentrates analyte - Removes wide range of interferences Start->SPE Optimize_LLE Optimize LLE - Solvent choice - pH adjustment - Back-extraction LLE->Optimize_LLE Optimize_SPE Optimize SPE - Sorbent selection - Wash/elution solvents - pH control SPE->Optimize_SPE Analysis LC-MS/MS Analysis Optimize_LLE->Analysis Optimize_SPE->Analysis Hydrolysis Analyte 2-Hydroxyiminostilbene (Imine) Protonation Protonation (H+) Analyte->Protonation Iminium Iminium Ion (Reactive Intermediate) Protonation->Iminium Attack Nucleophilic Attack (H2O) Iminium->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Breakdown Breakdown Intermediate->Breakdown Products Carbonyl + Amine (Degradation Products) Breakdown->Products

Caption: Acid-catalyzed hydrolysis pathway of an imine.

Troubleshooting Protocol: Assessing Analyte Stability

  • pH Control:

    • Maintain the pH of your sample and extraction solvents within a neutral range (pH 6-8) where possible.

    • If acidic or basic conditions are necessary for extraction, minimize the exposure time.

  • Temperature Management:

    • Keep samples on ice or at 4°C throughout the preparation process to slow down potential degradation reactions.

  • Stability Experiment:

    • Spike a known concentration of 2-Hydroxyiminostilbene into a blank matrix.

    • Aliquot the sample and expose them to the different conditions of your sample preparation workflow (e.g., different pH values, temperatures, and incubation times).

    • Analyze the samples at various time points to determine the rate and extent of degradation.

Issue 3: Matrix Effects in LC-MS Analysis

Even with a clean extract, components from the biological matrix can co-elute with your analyte and affect its ionization in the mass spectrometer. [7][8][9][10][19] Q5: My recovery is acceptable, but the signal intensity for my analyte is suppressed in biological samples compared to a pure standard. How can I address this?

This is a classic sign of ion suppression, a common matrix effect in ESI-MS. [8][9][10] Causality Explained: During electrospray ionization (ESI), the analyte and co-eluting matrix components compete for the limited surface area of the charged droplets and for the available charge. [8][10]If matrix components are more abundant or have a higher affinity for charge, they can reduce the ionization efficiency of the analyte, leading to a suppressed signal. [8] Troubleshooting Protocol: Evaluating and Mitigating Matrix Effects

  • Post-Extraction Spike Analysis:

    • Prepare three sets of samples:

      • Set A: Analyte in pure solvent.

      • Set B: Blank matrix extract spiked with the analyte post-extraction.

      • Set C: Biological sample processed through the entire extraction procedure.

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate 2-Hydroxyiminostilbene from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. [20]It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

    • Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract to compensate for the matrix effect. [7] * Further Sample Clean-up: If matrix effects are severe, consider a more rigorous sample preparation method like SPE or a two-step LLE.

Summary and Key Takeaways

Troubleshooting low recovery of 2-Hydroxyiminostilbene requires a systematic and logical approach. By understanding the chemical properties of the analyte and the principles behind common bioanalytical techniques, you can effectively diagnose and resolve issues.

  • Start with the Basics: Ensure your extraction method is optimized for a hydrophobic compound.

  • Consider Stability: Be mindful of the potential for imine hydrolysis and control pH and temperature.

  • Don't Forget Matrix Effects: Quantify their impact and employ strategies to mitigate them.

By following these guidelines, you can develop a robust and reliable method for the quantification of 2-Hydroxyiminostilbene in biological matrices.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Overview of the Clinical Pharmacokinetics of Oxcarbazepine. (2001). ResearchGate.
  • Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. (2001). PubMed.
  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps.
  • Imine and Enamine Hydrolysis. (n.d.). Organic Chemistry Tutor.
  • Oxcarbazepine Pathway, Pharmacokinetics. (n.d.). PharmGKB.
  • Population pharmacokinetics of oxcarbazepine and the enantiomers of its metabolite 10-hydroxycarbazepine in healthy volunteers. (2018). UCL Discovery.
  • kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. (1981). Journal of the Chemical Society, Dalton Transactions.
  • Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(−)-10,11-dihydro-10-hydroxy carbamazepine. (2001). ResearchGate.
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. (2014). Journal of Visualized Experiments.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Welch Materials, Inc.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
  • Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Why Is Your SPE Recovery So Low? (2025). ALWSCI.
  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). National Institutes of Health.
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach Scientific.
  • 2-Hydroxyiminostilbene (HMDB0060652). (2013). Human Metabolome Database.
  • 2-Hydroxyiminostilbene. (n.d.). PubChem.
  • Protein Precipitation Method. (2025). Phenomenex.
  • A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome. (n.d.). National Institutes of Health.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies.
  • Protein precipitation techniques. (2009). PubMed.
  • SPE Method Development. (n.d.). Thermo Fisher Scientific.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2015). National Institutes of Health.
  • Clinical pharmacokinetics of oxcarbazepine. (2004). PubMed.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). Agilent Technologies.
  • Understanding and Improving Solid-Phase Extraction. (2019). LCGC International.
  • Presence and fate of carbamazepine, oxcarbazepine, and seven of their metabolites at wastewater treatment plants. (2013). PubMed.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science.
  • Oxcarbazepine. (n.d.). Wikipedia.
  • Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods. (2022). ACS Omega.
  • The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. (2019). Drug Metabolism and Disposition.
  • Crystal forms of oxcarbazepine and processes for their preparation. (n.d.). Google Patents.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2015). PubMed.
  • Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue. (2007). PubMed.
  • Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS. (2022). PubMed Central.
  • Methods of the Analysis of Oxylipins in Biological Samples. (n.d.). National Institutes of Health.
  • Analysis of Drugs in Biological Matrices. (n.d.). IntechOpen.

Sources

Optimization of mass spectrometry parameters for 2-Hydroxyiminostilbene analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxyiminostilbene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the mass spectrometric analysis of this critical carbamazepine metabolite. Our goal is to empower you with the knowledge to optimize your methods, ensure data integrity, and overcome common analytical challenges.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a mass spectrometry method for 2-Hydroxyiminostilbene.

Q1: What is the expected precursor ion for 2-Hydroxyiminostilbene in LC-MS/MS analysis?

A1: The monoisotopic mass of 2-Hydroxyiminostilbene (C₁₄H₁₁NO) is 209.084 Da[1]. Therefore, when using positive electrospray ionization (ESI+), the expected protonated molecule [M+H]⁺ will be observed at an m/z of 210.091 . It is crucial to use high-resolution mass spectrometry to differentiate it from other potential isobaric interferences.

Q2: Which ionization mode, positive (ESI+) or negative (ESI-), is recommended for 2-Hydroxyiminostilbene?

A2: Positive ionization mode (ESI+) is strongly recommended. The structure of 2-Hydroxyiminostilbene contains a nitrogen atom within the azepine ring which is a basic site readily accepting a proton. This makes it highly amenable to forming a stable [M+H]⁺ ion, leading to excellent sensitivity[2]. While the hydroxyl group could theoretically be deprotonated in negative mode, the proton affinity in positive mode is generally much higher for this class of compounds.

Q3: What are the most likely product ions for MS/MS fragmentation of 2-Hydroxyiminostilbene?

A3: Direct fragmentation data for 2-Hydroxyiminostilbene is not extensively published. However, we can infer the most probable fragmentation pathways from its precursor, 2-hydroxycarbamazepine, and the parent drug, carbamazepine. 2-hydroxycarbamazepine (precursor m/z 253.1) shows a prominent fragment at m/z 210.1 , which corresponds to the loss of the carbamoyl group (-NCOH) to form the protonated 2-Hydroxyiminostilbene ion[3]. The stable dibenzazepine core of carbamazepine (precursor m/z 237.1) readily fragments to a stable product ion at m/z 194.1 [4]. Therefore, for 2-Hydroxyiminostilbene (precursor m/z 210.1), a logical and expected primary fragment would be m/z 181.1 , corresponding to the loss of a formyl group (-CHO) or carbon monoxide (-CO) and a hydrogen radical. Another potential fragment is m/z 182.1 from the loss of CO.

Q4: My analysis of carbamazepine samples seems to show a peak at the m/z of 2-Hydroxyiminostilbene. Is this expected?

A4: Yes, this can be expected. 2-Hydroxyiminostilbene (2-OHIS) is a known intermediate in the metabolic pathway of carbamazepine[5]. Specifically, 2-hydroxycarbamazepine can be oxidized to a reactive iminoquinone, which is then reduced to form 2-OHIS[5]. Therefore, its presence in biological samples from subjects administered carbamazepine is plausible. Furthermore, in-source fragmentation of other metabolites like 2-hydroxycarbamazepine can also generate this ion, so chromatographic separation is critical[6].

II. Optimized Mass Spectrometry Parameters

The following table provides recommended starting parameters for a Multiple Reaction Monitoring (MRM) method for 2-Hydroxyiminostilbene on a standard triple quadrupole mass spectrometer. These values are derived from the analysis of structurally similar compounds and fundamental principles of mass spectrometry. Final optimization is required on your specific instrument.

ParameterRecommended ValueRationale & Comments
Polarity ESI PositiveThe azepine nitrogen is basic and readily protonated for high sensitivity[2].
Precursor Ion (Q1) m/z 210.1Corresponds to the [M+H]⁺ of 2-Hydroxyiminostilbene (Monoisotopic Mass: 209.084 Da)[1].
Product Ion (Q3) #1 m/z 181.1Proposed Quantifier. Represents a stable fragment from the loss of a neutral CHO group.
Product Ion (Q3) #2 m/z 182.1Proposed Qualifier. Represents a stable fragment from the loss of neutral CO.
Dwell Time 50-100 msAdjust based on the number of co-eluting analytes to ensure sufficient data points across the peak.
Collision Energy (CE) 20-35 eVThis is a critical parameter to optimize. See the protocol below for a systematic approach.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum stable signal. Excessively high voltage can lead to in-source fragmentation[7].
Source Temperature 120-150 °CInstrument dependent; should be high enough to assist desolvation without causing thermal degradation.
Desolvation Temp. 350-450 °CCrucial for efficient removal of solvent from ESI droplets. Higher flow rates may require higher temperatures[7].
Nebulizer Gas 30-50 psiControls the droplet size in the ESI source. Higher pressure generally leads to smaller droplets and better ionization, but can cause ion suppression if too high[7].
Drying Gas Flow 8-12 L/minAssists in the desolvation process. Optimize for signal stability and intensity.

III. Troubleshooting Guide

This section provides structured solutions to common problems encountered during the analysis of 2-Hydroxyiminostilbene.

Problem 1: Low or No Signal Intensity

You are injecting a standard of 2-Hydroxyiminostilbene, but the peak is either absent or has a very low signal-to-noise ratio (S/N).

  • Verify Analyte Integrity: Ensure the standard is not degraded. 2-Hydroxyiminostilbene can be unstable. Prepare a fresh standard from a reliable source.

  • Confirm Instrument Sensitivity: Infuse a known, stable compound (e.g., reserpine, caffeine) to confirm the mass spectrometer is performing to specification. If the standard compound shows low sensitivity, the issue is with the instrument itself, not the specific analyte.

  • Optimize Source Parameters: The efficiency of electrospray ionization is highly dependent on source conditions. Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation temperature. A one-factor-at-a-time (OFAT) approach can be effective, but a Design of Experiments (DoE) strategy will provide a more comprehensive optimization[8].

  • Check Mobile Phase Composition: ESI efficiency is enhanced by volatile organic solvents and appropriate additives. Ensure your mobile phase contains at least 30-50% organic solvent (e.g., methanol or acetonitrile) during elution. The presence of a proton source, like 0.1% formic acid, is critical for efficient protonation in positive mode[2].

  • Optimize Collision Energy (CE): If you can see a precursor ion (Q1) but no product ion (Q3), the collision energy is likely suboptimal. Infuse the analyte directly into the mass spectrometer and perform a CE ramp experiment to find the value that yields the highest product ion intensity. (See Section IV for a detailed protocol).

  • Investigate Matrix Effects: If analyzing samples in a biological matrix (e.g., plasma, urine), co-eluting endogenous components can suppress the ionization of your analyte[9]. To diagnose this, perform a post-column infusion experiment. If ion suppression is observed, improve the chromatographic separation or enhance the sample clean-up procedure[2].

LowSignalWorkflow start Start: Low Signal for 2-Hydroxyiminostilbene check_analyte Is analyte standard fresh and correctly prepared? start->check_analyte check_ms Is MS sensitivity OK? (Test with general standard) optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_ms->optimize_source Yes system_issue Troubleshoot MS System (Clean source, check detectors) check_ms->system_issue No check_analyte->check_ms Yes remake_standard Prepare Fresh Standard check_analyte->remake_standard No optimize_mobile_phase Optimize Mobile Phase (Organic %, Additive) optimize_source->optimize_mobile_phase optimize_ce Optimize Collision Energy (See Protocol IV) optimize_mobile_phase->optimize_ce check_matrix Investigate Matrix Effects (Post-column infusion) optimize_ce->check_matrix improve_chromatography Improve Chromatography or Sample Prep check_matrix->improve_chromatography Matrix Effect Detected success Analysis Successful check_matrix->success No Matrix Effect remake_standard->start improve_chromatography->success

Caption: Troubleshooting workflow for low signal intensity.

Problem 2: High Background Noise or Poor Signal-to-Noise (S/N)

Your chromatogram shows a high baseline, making it difficult to accurately integrate the analyte peak.

  • Contaminated Mobile Phase: Mobile phase additives, especially formic acid, can degrade over time, introducing contaminants[4]. Always use high-purity (LC-MS grade) solvents and additives, and prepare mobile phases fresh daily. Avoid storing acidic methanolic solutions for extended periods[4].

  • Contaminated LC System or Column: The system may be contaminated from previous analyses. Flush the entire LC system with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile). If a specific column is suspected, dedicate it for this analysis only to avoid memory effects[4].

  • Plasticizer Contamination: Plastic containers (even those rated for solvents) can leach plasticizers (e.g., phthalates) that are easily ionized and create significant background noise. Use glass bottles for your mobile phases whenever possible[4].

  • In-Source Fragmentation of Matrix Components: Complex matrices can introduce high molecular weight compounds that fragment in the source, creating a chemical "haystack" that obscures your analyte. An improved sample preparation method (e.g., switching from protein precipitation to solid-phase extraction) can effectively remove these interferences[2].

IV. Experimental Protocol: Collision Energy Optimization

This protocol outlines a systematic procedure to determine the optimal collision energy (CE) for maximizing the signal of your chosen product ion. This is one of the most critical steps for achieving maximum sensitivity in an MRM assay.

Objective: To identify the CE value that produces the most intense and stable product ion signal from the 2-Hydroxyiminostilbene precursor ion (m/z 210.1).

Materials:

  • 2-Hydroxyiminostilbene analytical standard (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump for direct infusion.

  • Tandem mass spectrometer with ESI source.

Procedure:

  • Instrument Setup:

    • Set up the mass spectrometer in ESI positive mode.

    • Configure the instrument for direct infusion via the syringe pump at a typical flow rate (e.g., 5-10 µL/min).

    • Use the initial source parameters listed in the table in Section II.

  • Precursor Ion Verification:

    • Set the instrument to scan in MS1 (Q1 scan) mode over a range that includes m/z 210.1 (e.g., m/z 150-250).

    • Begin infusing the 2-Hydroxyiminostilbene standard.

    • Confirm a strong and stable signal for the precursor ion at m/z 210.1. Optimize source parameters (capillary voltage, gas flows) to maximize this signal.

  • Product Ion Scan:

    • Switch the instrument to "Product Ion Scan" mode.

    • Set Q1 to isolate the precursor ion (m/z 210.1).

    • Set a moderate collision energy (e.g., 25 eV) and scan Q3 over a relevant mass range (e.g., m/z 50-220) to identify the major fragment ions. Confirm the presence of the proposed ions (m/z 181.1, 182.1) and any others.

  • Collision Energy Ramp (Optimization):

    • Switch the instrument to MRM mode.

    • Set up an experiment to monitor the transition of interest (e.g., 210.1 → 181.1).

    • Create a method that automatically ramps the collision energy. Program the instrument to acquire data for this single transition while systematically increasing the CE value from a low setting (e.g., 5 eV) to a high setting (e.g., 50 eV) in small increments (e.g., 2-3 eV steps).

    • Allow the signal to stabilize at each CE step before recording the intensity.

  • Data Analysis:

    • Plot the measured product ion intensity versus the corresponding collision energy value.

    • The resulting graph is a "collision energy profile." The optimal CE is the value at the peak of this curve, where the maximum product ion intensity is observed.

    • Repeat the CE ramp for any other product ions you wish to monitor (e.g., 210.1 → 182.1).

  • Method Finalization:

    • Enter the empirically determined optimal CE value(s) into your final LC-MS/MS analytical method.

V. References

  • PubChem. 2-Hydroxyiminostilbene. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 2-Hydroxyiminostilbene (HMDB0060652). HMDB. [Link]

  • Waters Corporation. Unexpected drop in sensitivity or low sensitivity for particular analytes. WKB230976. [Link]

  • Miao XS, Metcalfe CD. Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry. 2003;75(15):3731-3738. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

  • Kopp R, Fan F, Schiessl M, et al. Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. 2019;32(10):20-29. [Link]

  • Xue YJ, Liu J, Gu Z. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. 2014;27(8). [Link]

  • Stoll DR. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. 2018;36(9):612-619. [Link]

  • PubChem. Carbamazepine. National Center for Biotechnology Information. [Link]

  • Pearce RE, Vakkalanka SK, Leeder JS. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition. 2005;33(11):1769-1777. [Link]

  • Kato R, Ishii Y, Hisazumi T, Uetrecht J. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition. 2019;47(10):1093-1096. [Link]

  • Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Guitton J, Gauthier C, Fostan J, et al. Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Bioanalysis. 2014;6(2):151-164. [Link]

  • PubChem. 2-Hydroxycarbamazepine. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Mitigating Non-Specific Binding of 2-Hydroxyiminostilbene in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of working with 2-Hydroxyiminostilbene in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with non-specific binding of this compound, leading to high background, false positives, and inconsistent data. As a stilbene derivative and a metabolite of carbamazepine, 2-Hydroxyiminostilbene's physicochemical properties can contribute to these assay artifacts.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate these issues, ensuring the integrity and reliability of your experimental results.

Understanding the Challenge: Why Does 2-Hydroxyiminostilbene Exhibit Non-Specific Binding?

Non-specific binding (NSB) is a common issue with small molecules in in vitro assays and can stem from several factors related to the compound's properties and the assay conditions. For hydrophobic compounds like many stilbene derivatives, these issues are often pronounced.

  • Hydrophobicity: 2-Hydroxyiminostilbene, like other stilbenes, possesses a hydrophobic character. This can lead to its interaction with hydrophobic surfaces of plasticware (e.g., microplates) and other assay components, a common cause of NSB.

  • Aggregation: At concentrations above a certain threshold, known as the Critical Aggregation Concentration (CAC), small molecules can self-assemble into colloidal aggregates.[2][3][4] These aggregates can non-specifically sequester proteins, including enzymes and antibodies, leading to false inhibition or activation readouts.[2][4][5] This phenomenon is a major source of "promiscuous inhibitors" in high-throughput screening.[6][7][8]

  • Poor Aqueous Solubility: The inherent low water solubility of many stilbene compounds can lead to precipitation in aqueous assay buffers, contributing to variability and artifacts.[9] Efforts to dissolve these compounds, often involving high concentrations of organic solvents like DMSO, can also impact assay performance.[10]

This guide will walk you through systematic approaches to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My assay background is consistently high when I include 2-Hydroxyiminostilbene, even in my negative controls. What is the likely cause?

A1: High background in negative controls is a classic indicator of non-specific binding. The likely culprits are either the binding of 2-Hydroxyiminostilbene to the assay plate or to a detection reagent (e.g., a secondary antibody). The hydrophobic nature of the compound makes adsorption to polystyrene plates a strong possibility.[11]

Q2: I'm observing inhibition of my target enzyme, but the dose-response curve is unusually steep and the results are not consistently reproducible. Could this be an artifact?

A2: Yes, this is highly suggestive of compound aggregation.[4] Aggregates can sequester the enzyme, leading to apparent inhibition that is often characterized by steep dose-response curves and poor reproducibility.[2][9] The inhibitory effect of aggregates can often be attenuated by the addition of a non-ionic detergent.[2]

Q3: What is the maximum concentration of DMSO I should use in my assay to avoid artifacts?

A3: While there is no universal answer, a general rule of thumb is to keep the final concentration of DMSO below 0.5% in most cell-based and biochemical assays.[10] Higher concentrations can lead to solvent effects that may alter protein conformation, disrupt cell membranes, or affect compound solubility and aggregation.[12] It is always best to determine the tolerance of your specific assay system to DMSO by running a solvent-only control curve.

Q4: Can serum proteins in my cell culture media affect the activity of 2-Hydroxyiminostilbene?

A4: Absolutely. Serum proteins, particularly albumin, can bind to hydrophobic small molecules.[6][13][14][15][16][17][18] This binding can reduce the free concentration of 2-Hydroxyiminostilbene available to interact with its intended target, potentially leading to an underestimation of its potency.[18] Conversely, this binding can also reduce non-specific interactions by preventing the compound from adsorbing to plasticware.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving non-specific binding issues with 2-Hydroxyiminostilbene.

Problem 1: High Background Signal
Possible Cause Recommended Solution(s)
Binding to Assay Plate 1. Change Plate Type: Switch to low-binding plates or plates with a different surface chemistry (e.g., polyethylene glycol-coated).2. Blocking: Pre-treat the wells with a blocking agent like Bovine Serum Albumin (BSA) (1-5%) or casein (1-3%).[19]3. Add Detergent: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay and wash buffers.[19][20]
Binding to Detection Reagents 1. Run Controls: Include controls where you omit the primary antibody or other key reagents to pinpoint the source of the non-specific binding.2. Optimize Reagent Concentrations: Titrate your detection reagents to the lowest concentration that still provides an adequate signal-to-noise ratio.
Compound Precipitation 1. Check Solubility: Visually inspect your compound dilutions for any signs of precipitation. Consider performing a solubility test in your assay buffer.2. Improve Solubility: Refer to the protocols below for using co-solvents, cyclodextrins, or liposomes to enhance solubility.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution(s)
Compound Aggregation 1. Detergent Test: Run the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift or loss of potency in the presence of detergent is a strong indicator of aggregation-based activity.[2]2. Centrifugation: Before adding to the assay, centrifuge your diluted compound solutions at high speed (e.g., >14,000 x g for 15-30 minutes) to pellet any pre-formed aggregates.3. Dynamic Light Scattering (DLS): If available, use DLS to directly measure the presence and size of aggregates in your compound solutions at relevant assay concentrations.[5][7][21][22][23][24]
Incomplete Dissolution 1. Improve Stock Solution Preparation: Ensure your stock solution in DMSO is fully dissolved. Gentle warming or sonication may be necessary.[9]2. Use Fresh Dilutions: Prepare fresh serial dilutions for each experiment to avoid issues with compound stability or precipitation over time.
Interaction with Serum Proteins 1. Assay in Serum-Free Media: If possible, perform initial characterization in serum-free media to understand the compound's intrinsic activity.2. Quantify Free Fraction: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of 2-Hydroxyiminostilbene bound to serum proteins in your cell culture media.

Visualizing the Problem: The Path to Assay Artifacts

NonSpecificBinding cluster_compound 2-Hydroxyiminostilbene Properties cluster_assay In Vitro Assay Environment cluster_artifacts Assay Artifacts Compound 2-Hydroxyiminostilbene Hydrophobicity Hydrophobicity Compound->Hydrophobicity PoorSolubility Poor Aqueous Solubility Compound->PoorSolubility Aggregation Aggregation Potential Compound->Aggregation AssayPlate Plasticware (e.g., Microplate) Hydrophobicity->AssayPlate Adsorption AqueousBuffer Aqueous Buffer PoorSolubility->AqueousBuffer Precipitation AssayComponents Assay Components (Proteins, Antibodies, etc.) Aggregation->AssayComponents Non-specific Sequestration HighBackground High Background AssayPlate->HighBackground FalsePositives False Positives AssayComponents->FalsePositives PoorReproducibility Poor Reproducibility AssayComponents->PoorReproducibility AqueousBuffer->PoorReproducibility ControlExperiments Start Initial Observation: High Background or Irreproducible Data Test1 Control 1: Vehicle Only (Assay buffer + highest % DMSO) Start->Test1 Test2 Control 2: Compound in Buffer (No cells/enzyme/target) Test1->Test2 No Result1 High Signal? Yes -> Solvent Effect Test1->Result1 Evaluate Test3 Control 3: Detergent Sensitivity (Assay +/- 0.01% Triton X-100) Test2->Test3 No Result2 High Signal? Yes -> Binding to plate/reagents Test2->Result2 Evaluate Result3 Activity Shift? Yes -> Aggregation Likely Test3->Result3 Evaluate End Refined Assay Conditions Test3->End No Action1 Reduce DMSO concentration Result1->Action1 Action2 Implement blocking steps, change plate type Result2->Action2 Action3 Improve solubility, use lower compound concentration Result3->Action3 Action1->End Action2->End Action3->End

Caption: A decision-making workflow for troubleshooting non-specific binding.

References

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  • Pearce, R. E., Vakkalanka, M. S., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1757-1765. [Link]

  • Wang, J., & Ma, X. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(9), 508-513. [Link]

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Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS/MS analysis of 2-Hydroxyiminostilbene. As a key metabolite of widely used drugs like carbamazepine and oxcarbazepine, its accurate quantification in biological matrices is paramount for pharmacokinetic and toxicological studies.[1][2][3] This guide is structured as a series of questions and answers to directly address the challenges you may encounter, with a primary focus on the pervasive issue of matrix effects. Our goal is to provide not just protocols, but the underlying rationale to empower you to develop robust and reliable bioanalytical methods.

Section 1: Frequently Asked Questions - Understanding the Problem

This section covers the fundamental concepts of matrix effects and their specific relevance to 2-Hydroxyiminostilbene analysis.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4][5] In electrospray ionization (ESI), the most common interface for this type of analysis, your analyte must be efficiently charged in the liquid phase and transferred to the gas phase to be detected by the mass spectrometer.[6] Matrix components can interfere with this process, leading to either:

  • Ion Suppression: The most common effect, where co-eluting compounds compete with the analyte for charge or hinder the droplet evaporation process, resulting in a decreased analyte signal.[7][8]

  • Ion Enhancement: A less common effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal.[4][5]

This interference is not a failure of the mass spectrometer's selectivity but an issue occurring in the ion source before any mass analysis begins.[8] Therefore, even highly selective MS/MS methods using Multiple Reaction Monitoring (MRM) are susceptible.[8]

Q2: Why is my 2-Hydroxyiminostilbene assay particularly susceptible to matrix effects?

The susceptibility arises from the combination of the analyte's properties and the complex biological samples in which it's measured, such as plasma, serum, or urine.[9][10] These biological fluids are dense with endogenous substances like salts, proteins, and, most notably, phospholipids.[6][11] When a simple sample preparation method like protein precipitation is used, these components are not adequately removed and can co-elute with 2-Hydroxyiminostilbene, leading to significant ion suppression.[12][13]

Q3: What are the most common sources of matrix effects in plasma or serum samples?

In bioanalysis of plasma or serum, phospholipids are the most notorious and significant contributors to matrix effects, particularly ion suppression in reversed-phase chromatography.[14][15] These molecules are major components of cell membranes and are abundantly present in plasma.[15] They often co-extract with analytes during sample preparation and can build up on the LC column, eluting erratically over a wide time range and frequently overlapping with the retention time of target analytes.[14] Their presence can dramatically reduce assay sensitivity, precision, and accuracy.[14][16]

Q4: How do matrix effects quantitatively impact my results?

Matrix effects directly compromise the accuracy, precision, and reproducibility of your assay.[17] Because the extent of ion suppression can vary significantly from one sample lot to another (e.g., plasma from different individuals), the analyte response can be inconsistent.[18][19] This leads to:

  • Inaccurate Quantification: If the suppression in a study sample is different from that in the calibration standards, the calculated concentration will be erroneous.

  • Poor Precision: High variability (%CV) in quality control (QC) samples.

  • Compromised Sensitivity: A suppressed signal may cause the analyte response to fall below the Lower Limit of Quantification (LLOQ), especially for low-concentration samples.

Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during method validation to ensure data integrity.[20][21][22]

Section 2: Troubleshooting Guide - Identifying and Solving Matrix Effect Issues

This section provides a practical, step-by-step approach to diagnosing and mitigating matrix effects in your 2-Hydroxyiminostilbene assay.

Part A: Diagnosis - How to Confirm a Matrix Effect

You cannot fix a problem you haven't confirmed. These two methods are the industry standards for evaluating matrix effects.

Q5: I suspect ion suppression is affecting my assay. What is the definitive way to visualize it?

The most effective method to qualitatively identify regions of ion suppression in your chromatogram is the post-column infusion experiment .[4][23][24]

Causality: This technique works by establishing a steady-state signal for your analyte. A solution of 2-Hydroxyiminostilbene is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. This creates a high, stable baseline signal. You then inject an extracted blank matrix sample (e.g., plasma with no analyte). As components from the blank matrix elute from the column, any that cause ion suppression will compete with the infused analyte in the source, causing a visible drop or "dip" in the stable baseline.[23][25] This allows you to map the exact retention times where suppression occurs.

G cluster_LC LC System cluster_Infusion Infusion System HPLC_Pump HPLC Pump Autosampler Autosampler (Inject Blank Matrix Extract) HPLC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Mixing Tee Column->Tee LC Eluent Syringe_Pump Syringe Pump (2-Hydroxyiminostilbene Solution) Syringe_Pump->Tee Analyte Infusion MS MS/MS Detector Tee->MS

Caption: Workflow for a post-column infusion experiment.

See Section 3 for a detailed experimental protocol.

Q6: How do I quantitatively measure the matrix effect according to regulatory standards?

To quantify the matrix effect, you must perform a post-extraction spike analysis and calculate the Matrix Factor (MF) .[11] This is a cornerstone of bioanalytical method validation as required by agencies like the FDA.[20][21]

Causality: This method directly compares the peak response of an analyte in the presence of matrix components to its response in a clean, neat solution. By spiking the analyte after the extraction of a blank matrix sample, you isolate the effect of the matrix on the MS signal itself, independent of extraction recovery.[11]

Procedure Summary:

  • Set A: Prepare analyte standards in a neat solvent (e.g., mobile phase).

  • Set B: Extract at least 6 different lots of blank biological matrix. After extraction, spike the final extracts with the analyte at low and high concentrations, matching those in Set A.

  • Calculation: The Matrix Factor (MF) is calculated for each lot as: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[11] The coefficient of variation (%CV) of the MFs across the different lots should be ≤15%.[20]

ParameterAcceptance Criteria (FDA)[20][22]
Matrix Lots Minimum of 6 different sources/lots
QC Levels Low and High Concentrations
Accuracy per Lot Within ±15% of nominal concentration
Precision (%CV) Should not be greater than 15%
Part B: Mitigation and Compensation Strategies

Once diagnosed, matrix effects can be addressed through a hierarchical approach.

Q7: My post-column infusion shows my analyte elutes in a suppression zone. What's the first fix?

Modify your chromatography. Before resorting to complex sample preparation changes, attempt to chromatographically separate 2-Hydroxyiminostilbene from the interfering matrix components.[8][17][24]

  • Adjust Gradient: Alter the slope of your organic gradient. A shallower gradient increases resolution and may shift the analyte away from the suppression zone.

  • Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can significantly alter selectivity and change the elution profile of both the analyte and interferences.[8]

  • Modify pH: Adjusting the mobile phase pH can change the retention of 2-Hydroxyiminostilbene and ionizable matrix components, improving separation.

  • Switch Column Chemistry: If a standard C18 column isn't working, consider one with a different chemistry (e.g., a phenyl-hexyl phase for aromatic interactions or a polar-embedded phase) to achieve a different selectivity.[23]

Q8: I've optimized my chromatography, but suppression persists. How should I improve my sample preparation?

Improving sample cleanup is the most powerful way to eliminate matrix effects.[12][26] The choice involves a trade-off between cleanliness, recovery, and throughput.

TechniqueDescriptionProsCons
Protein Precipitation (PPT) Proteins are crashed out using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive, high recovery."Dirty" extract; does not remove phospholipids or salts, leading to significant matrix effects.[13][26]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.[26]Cleaner than PPT; can remove many polar interferences and salts.[13]More labor-intensive; analyte recovery can be low, especially for polar compounds; solvent selection requires development.[13]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[26][27]Provides the cleanest extracts; can concentrate the analyte, improving sensitivity.[13]Requires significant method development; can be more expensive and time-consuming.

For 2-Hydroxyiminostilbene, which is a moderately polar metabolite, a well-developed SPE or LLE method will provide a significantly cleaner extract than PPT and is highly recommended.[13][26]

Q9: I suspect phospholipids are the main culprit. What are the most effective strategies to remove them?

If phospholipids are your primary interference, several targeted techniques are highly effective:

  • Phospholipid Depletion Plates/Cartridges (e.g., HybridSPE®, Ostro™): These are specialized SPE products that combine the simplicity of protein precipitation with selective phospholipid removal.[14][28] The sample is passed through a sorbent (often containing zirconia particles) that specifically binds and removes phospholipids, while allowing the analyte to pass through.[28][29] This approach is fast, generic, and highly effective.[28]

  • Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange.[13] This allows for a more orthogonal and highly selective cleanup, providing excellent removal of phospholipids and other interferences.[13]

Q10: I've optimized cleanup and chromatography, but some matrix effect remains. How can I ensure accurate quantification?

The ultimate tool for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[17][24][30]

Causality: A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[31][32] The ideal SIL-IS has virtually identical chemical and physical properties to the analyte. It will therefore co-elute and experience the exact same degree of ion suppression or enhancement in the MS source.[24][30] Because you are measuring the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is cancelled out, leading to highly accurate and precise quantification.[31][32]

Best Practice: When selecting a SIL-IS, prefer ¹³C or ¹⁵N labels over deuterium (²H). Deuterated standards can sometimes elute slightly earlier than the non-labeled analyte, a phenomenon known as an "isotopic effect."[33] If this shift causes the IS to elute outside the narrow zone of ion suppression that affects the analyte, compensation will be incomplete.[24][33]

G Start Matrix Effect Suspected? PCI Perform Post-Column Infusion (PCI) Start->PCI Suppression_Zone Analyte in Suppression Zone? PCI->Suppression_Zone Quantify Perform Post-Extraction Spike (Calculate Matrix Factor) Improve_Cleanup Improve Sample Preparation (LLE, SPE, PL-Removal) Quantify->Improve_Cleanup MF Unacceptable (>15% CV) Final_Validation Proceed to Full Validation Quantify->Final_Validation MF Acceptable Suppression_Zone->Quantify No Optimize_LC Optimize Chromatography (Gradient, Mobile Phase, Column) Suppression_Zone->Optimize_LC Yes Re_evaluate Re-evaluate with PCI Optimize_LC->Re_evaluate Re_evaluate->Quantify Resolved Re_evaluate->Suppression_Zone Still Unresolved Resolved Issue Resolved Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Cleanup->Use_SIL_IS Use_SIL_IS->Final_Validation Final_Validation->Resolved

Caption: Decision tree for troubleshooting matrix effects.

Section 3: Key Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment
  • Preparation: Prepare a ~500 ng/mL solution of 2-Hydroxyiminostilbene in your mobile phase.

  • System Setup:

    • Place the analyte solution in a syringe pump.

    • Using a zero-dead-volume T-fitting, connect the output from the analytical column and the output from the syringe pump.

    • Connect the outlet of the T-fitting to the MS ion source.

  • Execution:

    • Begin LC flow with your established chromatographic method.

    • Start the syringe pump at a low flow rate (e.g., 10 µL/min) to infuse the analyte solution.

    • Monitor the MRM transition for 2-Hydroxyiminostilbene. You should observe a stable, elevated baseline signal.

    • Once the baseline is stable, inject a prepared blank matrix extract (processed using your current sample preparation method).

  • Analysis: Monitor the chromatogram for any negative deviations (dips) from the stable baseline. The retention times of these dips correspond to regions of ion suppression.

Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
  • Source Blanks: Obtain blank matrix (e.g., K2-EDTA human plasma) from at least six different individual donors.

  • Prepare QC Solutions: Prepare neat solutions of 2-Hydroxyiminostilbene in solvent (e.g., 50:50 acetonitrile:water) at your Low QC (LQC) and High QC (HQC) concentrations.

  • Process Samples:

    • For each of the six blank lots, process an aliquot using your validated sample preparation procedure to create a "post-extraction blank matrix".

    • Spike the post-extraction blank matrix from each lot with the analyte to achieve final concentrations equivalent to your LQC and HQC levels.

  • Analysis:

    • Analyze the neat QC solutions (n=3-5) to get a mean baseline response.

    • Analyze the six spiked post-extraction matrix samples for both LQC and HQC levels.

  • Calculation:

    • For each lot and level, calculate the Matrix Factor (MF) as described in Q6.

    • Calculate the mean MF and the %CV for the MF across all six lots. The %CV should be ≤15%.

References
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Technical Support Center: Safe Handling and Disposal of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

2-Hydroxyiminostilbene is known as a metabolite of the drug carbamazepine and is implicated in immune system activation, which may lead to hypersensitivity reactions.[1] Its reactive nature necessitates careful handling to minimize exposure and ensure laboratory safety. This guide provides a framework for establishing your own comprehensive safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Hydroxyiminostilbene?

While specific toxicological data for 2-Hydroxyiminostilbene is limited, its role as a reactive metabolite suggests potential for skin and respiratory irritation, and it may cause allergic reactions in sensitive individuals.[2] As a metabolite of carbamazepine, which can cause hypersensitivity reactions, it is prudent to handle 2-Hydroxyiminostilbene as a potentially hazardous compound.[1][3]

Q2: What immediate first aid measures should be taken in case of exposure?

In the event of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Q3: How should 2-Hydroxyiminostilbene be stored?

Store 2-Hydroxyiminostilbene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] A recommended storage temperature is -20°C.[]

Troubleshooting Guides

Scenario 1: You've spilled a small amount of solid 2-Hydroxyiminostilbene on the lab bench.

Problem: A minor spill of powdered 2-Hydroxyiminostilbene has occurred outside of a containment hood.

Solution Workflow:

Spill_Cleanup cluster_spill Minor Spill Response start Spill Occurs alert Alert personnel in the immediate area start->alert Step 1 don_ppe Don appropriate PPE: - 2 pairs of chemotherapy-tested gloves - Lab coat or gown - Safety goggles or face shield - NIOSH-approved respirator alert->don_ppe Step 2 wet_powder Gently cover and wet the powder with a damp paper towel to prevent aerosolization don_ppe->wet_powder Step 3 absorb Wipe the area with absorbent pads, moving from the outside of the spill inward wet_powder->absorb Step 4 decontaminate Decontaminate the spill area with a suitable agent (e.g., 10% bleach solution) followed by a neutralizing agent (e.g., 1% sodium thiosulfate) absorb->decontaminate Step 5 clean Clean the area with detergent and water decontaminate->clean Step 6 dispose Place all contaminated materials (gloves, pads, towels) into a labeled hazardous waste container clean->dispose Step 7 remove_ppe Doff PPE and dispose of single-use items in the hazardous waste container dispose->remove_ppe Step 8 wash Wash hands thoroughly with soap and water remove_ppe->wash Step 9 end Spill Cleaned wash->end Complete

Caption: Workflow for cleaning a minor solid spill.

Causality: Wetting the powder before cleaning is a critical step to prevent the generation of airborne particles that can be inhaled.[7] Using a structured cleaning and decontamination process ensures the complete removal of the hazardous material.[7]

Scenario 2: You are unsure of the appropriate Personal Protective Equipment (PPE) for handling 2-Hydroxyiminostilbene.

Problem: Selecting the correct level of PPE to mitigate exposure risks.

Solution: A risk assessment should be conducted based on the nature of the experiment. The following table provides guidance on selecting appropriate PPE.

Task Recommended PPE Rationale
Weighing and preparing solutions - NIOSH-approved respirator (e.g., N95 or higher) - Chemical safety goggles or a face shield - Two pairs of chemotherapy-tested gloves - Impermeable, disposable gown with closed front and cuffsTo prevent inhalation of fine powders and protect against splashes.[8][9] Double gloving is recommended for handling hazardous drugs.[10]
Cell culture and in-vitro assays - Chemical safety goggles - One pair of nitrile gloves - Lab coatReduced risk of aerosol generation compared to handling the pure compound.
Spill cleanup - NIOSH-approved respirator - Full-face shield - Chemical-resistant outer gloves and inner gloves - Chemical-resistant clothing or coveralls - Chemical-resistant bootsProvides the highest level of protection against splashes, aerosols, and direct contact with the hazardous material.[8]

Data Presentation: PPE Selection Guide.

Expert Insight: The choice of PPE is not static; it must be adapted to the specific experimental conditions and the potential for exposure. Always err on the side of caution and select a higher level of protection when in doubt.[11]

Disposal Protocol

The disposal of 2-Hydroxyiminostilbene and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Disposal_Workflow cluster_disposal Hazardous Waste Disposal start Generate Waste segregate Segregate 2-Hydroxyiminostilbene waste from other waste streams start->segregate container Place in a designated, leak-proof, and clearly labeled hazardous waste container segregate->container labeling Label container with: - 'Hazardous Waste' - '2-Hydroxyiminostilbene' - Accumulation start date container->labeling storage Store in a secure, designated satellite accumulation area labeling->storage disposal_vendor Arrange for pickup and disposal by a licensed hazardous waste vendor storage->disposal_vendor end Disposal Complete disposal_vendor->end

Caption: Step-by-step hazardous waste disposal workflow.

Trustworthiness: Due to the lack of a definitive hazardous waste classification from the Environmental Protection Agency (EPA) for 2-Hydroxyiminostilbene, it is prudent to manage it as a hazardous waste.[12] This conservative approach ensures the highest level of environmental protection and compliance with regulations. Never dispose of 2-Hydroxyiminostilbene or its containers in regular trash or down the drain.[13]

References

  • Personal Protective Equipment (PPE) - CHEMM.
  • 2-Hydroxyiminostilbene | C14H11NO | CID 13103864 - PubChem - NIH.
  • Procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917 - Defense Centers for Public Health.
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
  • Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed.
  • The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • CHEMICAL SPILL PROCEDURES.
  • SAFETY D
  • Safe handling of hazardous drugs - PMC - PubMed Central.
  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Clean Up & Disinfection of a Biological Substance, C
  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan St
  • CAS 256-96-2 Iminostilbene - BOC Sciences.
  • (PDF) Pathways of Carbamazepine Bioactivation In Vitro II.
  • ASHP Guidelines on Handling Hazardous Drugs.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP.
  • Guidelines on Handling Hazardous Drugs - ASHP.
  • Iminostilbene - Safety D
  • Iminostilbene | 256-96-2 - ChemicalBook.
  • Safety D
  • Proper Disposal of 10,11-Dihydroxycarbamazepine: A Guide for Labor
  • Material Safety Data Sheet of 2-Hydroxybenzylamine | AbMole BioScience.
  • Medical Waste Management Act 2017 - CDPH.

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Validation & Comparative

A Comparative Toxicological Assessment of 2-Hydroxyiminostilbene and Carbamazepine-10,11-epoxide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive metabolism in the liver, leading to the formation of numerous metabolites. Among these, carbamazepine-10,11-epoxide (CBZ-E) and 2-hydroxyiminostilbene (2-OH-IS) have garnered significant attention due to their potential contributions to both the therapeutic and adverse effects of the parent drug. While CBZ-E is a stable and pharmacologically active metabolite, 2-OH-IS is a reactive intermediate implicated in idiosyncratic drug reactions. Understanding the distinct toxicological profiles of these two metabolites is crucial for a comprehensive safety assessment of carbamazepine and for the development of safer therapeutic alternatives. This guide provides a detailed comparative analysis of the toxicity of 2-hydroxyiminostilbene and carbamazepine-10,11-epoxide, supported by experimental data and methodologies.

Metabolic Pathways: The Genesis of Two Key Metabolites

The biotransformation of carbamazepine is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of CBZ-E and 2-OH-IS proceeds via distinct metabolic routes, which dictates their chemical properties and subsequent toxicological potential.

Carbamazepine-10,11-epoxide (CBZ-E) is the major and pharmacologically active metabolite of carbamazepine.[1] Its formation is predominantly catalyzed by CYP3A4, with minor contributions from CYP2C8.[2] CBZ-E is relatively stable and can accumulate in plasma, at times reaching concentrations equivalent to the parent drug, particularly in the presence of other drugs that induce hepatic oxidizing enzymes.[1] This metabolite is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive carbamazepine-10,11-trans-diol.[2]

2-Hydroxyiminostilbene (2-OH-IS) , on the other hand, is a metabolite formed through a bioactivation pathway. This pathway involves the hydroxylation of the aromatic ring of carbamazepine, a reaction also mediated by CYP enzymes. The resulting 2-hydroxycarbamazepine can be further oxidized, primarily by CYP3A4, to a highly reactive iminoquinone intermediate.[3] This iminoquinone can then be reduced to 2-hydroxyiminostilbene. The reactive nature of the iminoquinone intermediate is believed to be a key factor in the initiation of immune-mediated adverse drug reactions.[3]

CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Stable, Active) CBZ->CBZE CYP3A4, CYP2C8 OH_CBZ 2-Hydroxycarbamazepine CBZ->OH_CBZ CYP Enzymes Diol Carbamazepine-10,11-trans-diol (Inactive) CBZE->Diol mEH Iminoquinone Iminoquinone Intermediate (Reactive) OH_CBZ->Iminoquinone CYP3A4 OH_IS 2-Hydroxyiminostilbene Iminoquinone->OH_IS Reduction

Figure 1: Simplified metabolic pathways of carbamazepine leading to the formation of carbamazepine-10,11-epoxide and 2-hydroxyiminostilbene.

Comparative Toxicological Profiles

The distinct chemical natures of CBZ-E and 2-OH-IS translate into different toxicological profiles. While CBZ-E's toxicity is often associated with direct, concentration-dependent effects, the toxicity of 2-OH-IS is linked to its role in initiating immune responses.

Carbamazepine-10,11-epoxide (CBZ-E): Neurotoxicity and Teratogenicity

CBZ-E exhibits pharmacological activity similar to carbamazepine and contributes to both its anticonvulsant effects and its neurotoxic side effects.[4] The toxicity of CBZ-E is often dose-dependent and can be exacerbated by co-administration of other antiepileptic drugs that inhibit its detoxification by epoxide hydrolase.[5]

Neurotoxicity: High concentrations of CBZ-E are associated with neurotoxic symptoms such as dizziness, ataxia, and drowsiness.[6] While measuring CBZ-E levels may not always provide additional clinical utility in routine therapeutic drug monitoring, it can be valuable in cases of suspected toxicity where parent carbamazepine levels are within the therapeutic range.[1][6]

Teratogenicity: In vivo studies in SWV mice have demonstrated the teratogenic potential of CBZ-E. Daily administration of CBZ-E during gestation resulted in a significant increase in the incidence of malformations in a dose-dependent manner.[7] This suggests that CBZ-E may play a role in the birth defects associated with carbamazepine use during pregnancy.

2-Hydroxyiminostilbene (2-OH-IS): Inflammasome Activation and Hypersensitivity

The toxicity of 2-OH-IS is more nuanced and is primarily linked to its ability to trigger an immune response. This is thought to be a key mechanism underlying carbamazepine-induced hypersensitivity reactions, which can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).

Inflammasome Activation: Research has shown that 2-OH-IS can directly activate inflammasomes in immune cells.[3] Inflammasomes are multiprotein complexes that, when activated, lead to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[8] This activation of the innate immune system is a critical early step in the cascade of events leading to hypersensitivity reactions. The reactive iminoquinone precursor of 2-OH-IS is also thought to contribute to cellular stress, which can further promote inflammasome activation.[3]

Experimental Data Summary

A direct quantitative comparison of the toxicity of 2-Hydroxyiminostilbene and Carbamazepine-10,11-epoxide is challenging due to the limited availability of head-to-head studies. The following tables summarize the key toxicological findings for each metabolite based on available experimental data.

Table 1: Toxicological Profile of Carbamazepine-10,11-epoxide

Toxicity EndpointExperimental ModelKey FindingsReferences
NeurotoxicityIn vivo (mice)Similar neurotoxicity to carbamazepine.
Clinical studiesAssociated with neurotoxic symptoms at high concentrations.[4][6]
TeratogenicityIn vivo (SWV mice)Dose-dependent increase in malformations.[7]
EmbryotoxicityIn vitro (rodent whole embryo culture)Not found to be embryotoxic at concentrations up to 48 µg/mL in this specific model.[3]

Table 2: Toxicological Profile of 2-Hydroxyiminostilbene

Toxicity EndpointExperimental ModelKey FindingsReferences
Inflammasome ActivationIn vitro (THP-1 cells)Directly activates inflammasomes, leading to increased caspase-1 activity and IL-1β production.[3]
Role in HypersensitivityMechanistic studiesImplicated as a key metabolite in the initiation of immune-mediated adverse drug reactions.[3]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the cytotoxicity and genotoxicity of drug metabolites.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • Test compounds (2-Hydroxyiminostilbene, Carbamazepine-10,11-epoxide)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells for untreated controls, vehicle controls, positive controls (lysis buffer), and experimental groups.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for Exposure Period C->D E Transfer Supernatant D->E F Add LDH Reaction Mix E->F G Incubate for 30 min F->G H Add Stop Solution G->H I Read Absorbance H->I

Figure 2: Workflow for the LDH Cytotoxicity Assay.

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

  • Microscope slides (pre-coated with agarose)

  • Cell suspension

  • Low melting point (LMP) agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with LMP agarose and quickly layer it onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on a cold surface.

  • Lysis: Carefully remove the coverslip and immerse the slides in lysis solution overnight at 4°C. This step removes cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for a specific duration (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis under alkaline conditions. The electric field will pull the fragmented DNA away from the nucleoid, forming a "comet" shape.

  • Neutralization: Neutralize the slides by washing them with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

A Prepare Cell Suspension B Embed Cells in Agarose on Slide A->B C Lyse Cells B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralize E->F G Stain DNA F->G H Visualize and Analyze Comets G->H

Figure 3: Workflow for the Comet Assay.

Conclusion

The comparative analysis of 2-hydroxyiminostilbene and carbamazepine-10,11-epoxide reveals two distinct toxicological profiles rooted in their different metabolic origins and chemical reactivities. Carbamazepine-10,11-epoxide, a stable and active metabolite, contributes to the dose-dependent neurotoxicity and potential teratogenicity of the parent drug. In contrast, 2-hydroxyiminostilbene, a product of a bioactivation pathway, appears to be a key player in initiating immune-mediated hypersensitivity reactions through inflammasome activation. This understanding underscores the importance of evaluating not only the primary metabolites but also the reactive intermediates in drug safety assessment. Further research, including direct comparative in vitro and in vivo studies, is warranted to more precisely quantify the relative toxicities of these metabolites and to fully elucidate their roles in the complex spectrum of carbamazepine-related adverse events. Such knowledge will be invaluable for the development of safer antiepileptic and mood-stabilizing drugs.

References

  • Aykul, S., & Martinez-Hackert, E. (2016). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Journal of Visualized Experiments, (116), 54677. [Link]

  • Bourgeois, B. F., & Wad, N. (1984). Individual and combined antiepileptic and neurotoxic activity of carbamazepine and carbamazepine-10,11-epoxide in mice. Journal of Pharmacology and Experimental Therapeutics, 231(2), 411-415. [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261. [Link]

  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61-69. [Link]

  • Gaetani, F., Huse, M., & Fu, T. M. (2019). A comprehensive guide for studying inflammasome activation and cell death. Journal of visualized experiments: JoVE, (151), 10.3791/59941. [Link]

  • Kato, R., Ishii, Y., Uetrecht, J., & Hayashi, T. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

  • Wlodarczyk, B. J., Finnell, R. H., & Bennett, G. D. (1996). Teratogenicity of carbamazepine-10, 11-epoxide and oxcarbazepine in the SWV mouse. Teratology, 54(1), 45-51. [Link]

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The Emerging Role of 2-Hydroxyiminostilbene in Predicting Carbamazepine Hypersensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Carbamazepine (CBZ) remains a cornerstone in the management of epilepsy, neuropathic pain, and bipolar disorder. However, its clinical use is shadowed by the risk of severe and sometimes life-threatening hypersensitivity reactions, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS).[1][2] The unpredictability of these adverse drug reactions (ADRs) presents a significant clinical challenge. For years, the focus of predictive testing has been on genetic markers, specifically Human Leukocyte Antigen (HLA) alleles.[3] This guide provides an in-depth comparison of the established HLA biomarkers with an emerging candidate, the reactive metabolite 2-hydroxyiminostilbene (2-OHIS), offering a potential paradigm shift from genetic predisposition to a more direct measure of metabolic bioactivation.

The Current Gold Standard: HLA Alleles as Predictive Biomarkers

The association between specific HLA alleles and an increased risk of CBZ-induced hypersensitivity is well-established, making genotyping a critical tool in risk mitigation, particularly in specific populations.[3]

  • HLA-B15:02 : This allele is strongly associated with CBZ-induced SJS/TEN in many Asian populations.[1] The U.S. Food and Drug Administration (FDA) recommends screening for HLA-B15:02 in patients of Asian descent before initiating CBZ therapy.[4] The presence of this allele dramatically increases the risk of SJS/TEN, and its absence has a high negative predictive value for this specific severe reaction in these populations.[1][5]

  • HLA-A*31:01 : Found in various ethnic groups, including Europeans, Japanese, and Koreans, this allele is associated with a broader range of CBZ hypersensitivity reactions, including maculopapular exanthema (MPE), DRESS, and to a lesser extent, SJS/TEN.[2][6][7]

While invaluable, these genetic markers have limitations. Their predictive value is not absolute; not all individuals with the risk alleles will develop a hypersensitivity reaction, leading to a low positive predictive value.[5][7] Furthermore, the ethnic-specific prevalence of these alleles necessitates different screening strategies for diverse populations.

A New Frontier: 2-Hydroxyiminostilbene as a Mechanistic Biomarker

Recent research has shifted focus towards the metabolic pathways of CBZ and the role of its reactive metabolites in triggering an immune response. This has led to the identification of 2-hydroxyiminostilbene (2-OHIS) as a key player in the pathophysiology of CBZ hypersensitivity.

The Metabolic Pathway and Immunological Cascade

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. A minor but critical pathway involves the formation of 2-hydroxy-CBZ, which is further oxidized by CYP3A4 to a reactive iminoquinone intermediate.[8] This intermediate can then be reduced to 2-hydroxyiminostilbene (2-OHIS).

Recent studies have shown that 2-OHIS can directly activate inflammasomes, multi-protein complexes that play a crucial role in the innate immune system.[9] Inflammasome activation leads to the release of pro-inflammatory cytokines, such as Interleukin-1β, initiating an inflammatory cascade that can manifest as a hypersensitivity reaction.[9]

G CBZ Carbamazepine Metabolism Hepatic Metabolism (CYP450) CBZ->Metabolism TwoOHCBZ 2-Hydroxy-CBZ Metabolism->TwoOHCBZ CYP3A4 CYP3A4 Oxidation TwoOHCBZ->CYP3A4 Iminoquinone Reactive Iminoquinone Intermediate CYP3A4->Iminoquinone Reduction Reduction Iminoquinone->Reduction TwoOHIS 2-Hydroxyiminostilbene (2-OHIS) Reduction->TwoOHIS Inflammasome Inflammasome Activation TwoOHIS->Inflammasome Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines Hypersensitivity Hypersensitivity Reaction (SJS/TEN, DRESS) Cytokines->Hypersensitivity

Figure 1. Carbamazepine metabolic pathway to 2-OHIS and subsequent immune activation.

Comparative Analysis: HLA Genotyping vs. 2-OHIS Quantification

FeatureHLA Genotyping (HLA-B15:02, HLA-A31:01)2-Hydroxyiminostilbene (2-OHIS) Quantification
Biomarker Type Genetic (Germline DNA)Metabolite (Plasma/Serum)
Mechanism Predisposition to an altered immune responseDirect measure of reactive metabolite formation and potential for immune activation
Predictive Value Established for specific populations and reactions; High negative predictive value, low positive predictive value.[1][5]Hypothetical; requires clinical validation.
Timing of Test Pre-treatmentPotentially pre-treatment or early in treatment to assess metabolic phenotype.
Population Specificity Highly population-specific (e.g., HLA-B*15:02 in Asians).[1]Potentially applicable across all populations, dependent on individual metabolism.
Clinical Utility Risk stratification to avoid CBZ in high-risk individuals.[3]Potentially a more direct and universal predictor of hypersensitivity risk.
Current Status Clinically implemented and recommended by regulatory bodies.[4]Research phase; mechanistic link established, but not clinically validated as a predictive biomarker.[9]

Experimental Validation of 2-Hydroxyiminostilbene as a Predictive Biomarker

While the mechanistic rationale is strong, the clinical validation of 2-OHIS as a predictive biomarker is the necessary next step. The following outlines a proposed experimental workflow for such a validation study.

Proposed Study Design: A Prospective Cohort Study

A prospective cohort study would be the most robust design to evaluate the predictive value of 2-OHIS. This would involve recruiting a large, diverse cohort of patients for whom carbamazepine therapy is being initiated.

Step-by-Step Validation Protocol
  • Patient Recruitment and Baseline Assessment:

    • Enroll a large cohort of CBZ-naïve patients from diverse ethnic backgrounds.

    • Obtain informed consent for participation, including genetic and metabolic analysis.

    • Collect baseline demographic and clinical data.

    • Perform HLA-B15:02 and HLA-A31:01 genotyping for all participants to allow for direct comparison.

  • Sample Collection:

    • Collect baseline (pre-dose) blood samples.

    • Collect serial blood samples at specified time points after CBZ initiation (e.g., 24 hours, 1 week, 2 weeks, 1 month) to capture the dynamics of 2-OHIS formation. Plasma or serum should be promptly isolated and stored at -80°C.

  • Quantification of 2-Hydroxyiminostilbene:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-OHIS in plasma/serum.[10][11]

    • The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, and stability.

  • Clinical Monitoring:

    • Closely monitor all patients for the development of any signs or symptoms of hypersensitivity reactions for at least the first three months of treatment.

    • Standardized criteria should be used for the diagnosis and classification of hypersensitivity reactions (e.g., SJS/TEN, DRESS, MPE).

  • Data Analysis and Biomarker Performance Evaluation:

    • Compare the plasma concentrations of 2-OHIS between patients who develop hypersensitivity reactions and those who tolerate the drug.

    • Determine a threshold concentration of 2-OHIS that may predict an increased risk of hypersensitivity.

    • Calculate the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the 2-OHIS concentration threshold.

    • Directly compare the predictive performance of 2-OHIS with that of HLA-B15:02 and HLA-A31:01 genotyping within the same cohort.

G Start Recruit CBZ-Naïve Patient Cohort Baseline Baseline Assessment: - Demographics - HLA Genotyping - Pre-dose Blood Sample Start->Baseline CBZ Initiate Carbamazepine Therapy Baseline->CBZ Monitoring Clinical Monitoring for Hypersensitivity Reactions CBZ->Monitoring Samples Serial Blood Sampling CBZ->Samples Analysis Statistical Analysis: - Compare 2-OHIS levels - Determine Predictive Threshold Monitoring->Analysis Quantification LC-MS/MS Quantification of 2-OHIS in Plasma Samples->Quantification Quantification->Analysis Performance Evaluate Biomarker Performance: - Sensitivity, Specificity - PPV, NPV Analysis->Performance Comparison Compare Performance with HLA Genotyping Performance->Comparison End Validated Predictive Biomarker? Comparison->End

Figure 2. Proposed experimental workflow for validating 2-OHIS as a predictive biomarker.

Conclusion and Future Directions

The established HLA alleles have significantly advanced our ability to predict and prevent severe CBZ-induced hypersensitivity reactions in specific populations. However, the quest for a more universally applicable and mechanistically direct biomarker continues. 2-Hydroxyiminostilbene presents a compelling candidate, shifting the focus from genetic predisposition to the direct measurement of a reactive metabolite implicated in the immunological cascade. While the validation of 2-OHIS as a predictive biomarker requires rigorous clinical investigation as outlined, its potential to provide a more personalized and broadly applicable risk assessment tool could revolutionize the safe and effective use of carbamazepine. Further research in this area is not only warranted but essential for improving patient safety in antiepileptic therapy.

References

  • Amstutz, U., Shear, N. H., Rieder, M. J., & Carleton, B. C. (2014). Recommendations for HLA-B15:02 and HLA-A31:01 genetic testing to reduce the risk of carbamazepine-induced hypersensitivity reactions. Clinical Pharmacology & Therapeutics, 95(5), 496-506. [Link]

  • ARUP Laboratories. (2023). HLA-B15:02 Genotyping, Carbamazepine Hypersensitivity*. Retrieved from [Link]

  • Chen, P., Lin, J. J., Lu, C. S., Ong, C. T., Hsieh, P. F., Yang, C. C., ... & Hung, S. I. (2011). Carbamazepine-induced toxic effects and HLA-B*1502 screening in Taiwan. The New England Journal of Medicine, 364(12), 1126-1133. [Link]

  • Kato, R., Ikeda, Y., Hori, T., & Uetrecht, J. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

  • McCormack, M., Alfirevic, A., Bourgeois, S., Farrell, J. J., Kasperavičiūtė, D., Carrington, M., ... & Pirmohamed, M. (2011). HLA-A* 3101 and carbamazepine-induced hypersensitivity reactions in Europeans. The New England journal of medicine, 364(12), 1134-1143. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine Therapy and HLA Genotype. Medical Genetics Summaries. Retrieved from [Link]

  • Phillips, E. J., Sukasem, C., Whirl-Carrillo, M., Müller, D. J., Dunnenberger, H. M., Chantratita, W., ... & Klein, T. E. (2018). Clinical Pharmacogenetics Implementation Consortium Guideline for HLA Genotype and Use of Carbamazepine and Oxcarbazepine: 2017 Update. Clinical Pharmacology & Therapeutics, 103(4), 574-581. [Link]

  • Šimková, M., Šterzl, I., & Bičíková, M. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1201-1202, 123294. [Link]

  • Tangamornsuksan, W., Chaiyakunapruk, N., & Somkrua, R. (2013). Relationship between the HLA-B* 1502 allele and carbamazepine-induced Stevens-Johnson syndrome and toxic epidermal necrolysis: a systematic review and meta-analysis. JAMA dermatology, 149(9), 1025-1032. [Link]

  • van den Hoven, J. M., van der Veen, S. J., de Boer, A., Egberts, T. C., & Leufkens, H. G. (2018). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Bioanalysis, 10(11), 847-861. [Link]

  • Yip, V. L., & Pirmohamed, M. (2017). The HLA-A* 31: 01 allele: a predictor of carbamazepine-induced cutaneous adverse drug reactions. Pharmacogenomics, 18(1), 59-68. [Link]

  • Zazversky, A., & Uetrecht, J. P. (2009). Carbamazepine-mediated adverse drug reactions: CBZ-10,11-epoxide but not carbamazepine induces the alteration of peptides presented by HLA-B*15:02. International journal of molecular sciences, 20(23), 5899. [Link]

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Navigating Immunoassay Specificity: A Comparative Guide to Carbamazepine Antibody Cross-Reactivity with 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) of carbamazepine (CBZ), the specificity of immunoassays is paramount for accurate clinical decision-making. While commercial immunoassays offer a high-throughput and convenient method for quantifying CBZ in patient samples, their susceptibility to cross-reactivity with structurally similar metabolites can lead to significant analytical errors. This guide provides an in-depth technical comparison of carbamazepine antibody cross-reactivity, with a specific focus on the often-overlooked metabolite, 2-Hydroxyiminostilbene. While direct quantitative data on 2-Hydroxyiminostilbene cross-reactivity is not extensively available in public literature, this guide will provide the foundational knowledge, experimental frameworks, and critical considerations for its evaluation, drawing parallels from well-documented cross-reactivity with other CBZ metabolites.

The Clinical Imperative for Specific Carbamazepine Quantification

Carbamazepine is a cornerstone in the management of epilepsy and neuropathic pain.[1][2][3] Its narrow therapeutic window (typically 4-12 µg/mL) necessitates precise TDM to optimize efficacy while mitigating the risk of severe adverse reactions.[1][4][5] CBZ undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of numerous metabolites.[1] One of the most well-known is carbamazepine-10,11-epoxide (CBZ-E), which is pharmacologically active and can contribute to both the therapeutic and toxic effects of the parent drug.[6][7]

Immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (FPIA), are widely used for TDM due to their speed and ease of use.[4][8] However, the antibodies employed in these assays are raised against a specific immunogen, and their binding affinity for molecules with similar structural motifs, such as metabolites, can vary. This cross-reactivity can lead to an overestimation of the true carbamazepine concentration, potentially resulting in inappropriate dose adjustments.[6][8]

Understanding the Structural Basis of Cross-Reactivity

The potential for an antibody to cross-react with a metabolite is fundamentally linked to the structural similarities between the parent drug and the metabolite, particularly at the epitope recognized by the antibody.

G cluster_0 Molecular Structures cluster_1 Antibody Recognition CBZ Carbamazepine (C15H12N2O) Ab Carbamazepine Antibody CBZ->Ab High Affinity (Target) CBZ_E Carbamazepine-10,11-epoxide (C15H12N2O2) CBZ_E->Ab Potential Cross-Reactivity (Epoxide Group) HIM 2-Hydroxyiminostilbene (C14H11NO) HIM->Ab Potential Cross-Reactivity (Hydroxyl Group & Imino Moiety)

Caption: Structural similarities between Carbamazepine and its metabolites that can lead to antibody cross-reactivity.

While carbamazepine-10,11-epoxide is a well-documented cross-reactant in some immunoassays, 2-Hydroxyiminostilbene presents a different structural challenge.[9] The presence of a hydroxyl group and the alteration of the dibenzazepine ring to an iminostilbene core could potentially be recognized by certain populations of polyclonal antibodies raised against carbamazepine. The extent of this cross-reactivity is often unknown and can vary significantly between different assay manufacturers and even between different lots of the same assay.

Experimental Evaluation of Cross-Reactivity: A Methodological Blueprint

To rigorously assess the cross-reactivity of a carbamazepine immunoassay with 2-Hydroxyiminostilbene or any other metabolite, a systematic experimental approach is required. The following protocol outlines a standard methodology based on the principles of competitive immunoassays.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is adapted from standard competitive ELISA procedures and is designed to determine the percentage cross-reactivity of a metabolite with a carbamazepine-specific antibody.[10][11]

Materials:

  • Carbamazepine standard solutions (of known concentrations)

  • 2-Hydroxyiminostilbene (or other metabolite) standard solutions (of known concentrations)

  • Carbamazepine-horseradish peroxidase (HRP) conjugate

  • Microtiter plate pre-coated with a goat anti-mouse antibody

  • Mouse anti-carbamazepine antibody solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the carbamazepine standard and the 2-Hydroxyiminostilbene to create standard curves.

  • Competitive Binding:

    • Add 75 µL of the standard solutions or sample extracts to the wells of the microtiter plate.[11]

    • Add 50 µL of the mouse anti-carbamazepine antibody solution to each well.[11]

    • Cover the plate and mix for 30 seconds. Incubate for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 2-8°C).[11] During this incubation, the free carbamazepine or metabolite in the sample will compete with the carbamazepine-HRP conjugate for binding to the primary antibody.

  • Addition of Enzyme Conjugate: Add 50 µL of the carbamazepine-HRP conjugate to each well.[11]

  • Washing: Wash the wells multiple times (e.g., four times with 250 µL of wash buffer) to remove any unbound reagents.[11]

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for a set time (e.g., 30 minutes) at room temperature, protected from direct light.[11] The HRP enzyme will catalyze a color change in the substrate.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to halt the color development.[11]

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.[11] The intensity of the color is inversely proportional to the concentration of carbamazepine or the cross-reacting metabolite in the sample.[10]

  • Data Analysis:

    • Construct a standard curve for carbamazepine by plotting the absorbance against the logarithm of the concentration.

    • Determine the concentration of carbamazepine that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, construct a standard curve for 2-Hydroxyiminostilbene and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Carbamazepine / IC50 of 2-Hydroxyiminostilbene) x 100

G cluster_0 Experimental Workflow A Prepare Standards (CBZ & Metabolite) B Add Standards/Samples to Coated Microplate A->B C Add Anti-CBZ Antibody (Competitive Binding) B->C D Add CBZ-HRP Conjugate C->D E Wash Unbound Reagents D->E F Add Substrate & Incubate E->F G Add Stop Solution F->G H Read Absorbance (450nm) G->H I Calculate % Cross-Reactivity H->I

Sources

A Comparative Guide to the Formation Rates of 2-Hydroxyiminostilbene by Cytochrome P450 Isozymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CYP Enzymes in Carbamazepine Bioactivation

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain. Its metabolic fate within the body is complex, primarily governed by the cytochrome P450 (CYP) superfamily of enzymes. While the main metabolic route proceeds via epoxidation to the active metabolite carbamazepine-10,11-epoxide, alternative pathways exist that can lead to the formation of reactive metabolites.[1][2] One such pathway, which has garnered significant attention due to its potential role in idiosyncratic drug reactions, is the formation of 2-hydroxyiminostilbene (2-OHIS).

This guide provides a comparative analysis of the catalytic efficiencies of various human CYP isozymes in the formation of 2-OHIS. Understanding which enzymes are the primary drivers of this specific metabolic step is paramount for drug development professionals and researchers. This knowledge is crucial for predicting potential drug-drug interactions (DDIs), understanding inter-individual variability in drug response, and elucidating the mechanisms behind CBZ-induced toxicity.

The formation of 2-OHIS occurs via the secondary oxidation of 2-hydroxycarbamazepine (2-OHCBZ), a minor metabolite of the parent drug.[1][2][3] This 2-OHIS intermediate is a precursor to the potentially reactive carbamazepine iminoquinone (CBZ-IQ), a species implicated in hypersensitivity reactions.[3][4] Therefore, identifying the specific CYP isozymes responsible for the rate-limiting step of 2-OHIS production is of high toxicological and clinical importance.

Metabolic Pathway to 2-Hydroxyiminostilbene

The bioactivation of carbamazepine to 2-OHIS is a multi-step process. The initial hydroxylation of carbamazepine to 2-OHCBZ is followed by a critical secondary oxidation to form 2-OHIS. This pathway, highlighting the central role of CYP3A4, is depicted below.

CBZ Carbamazepine OHCBZ 2-Hydroxycarbamazepine (2-OHCBZ) CBZ->OHCBZ Multiple CYPs OHIS 2-Hydroxyiminostilbene (2-OHIS) OHCBZ->OHIS CYP3A4 (Major) CYP1A1, CYP2C19, CYP3A7 (Minor) IQ Carbamazepine Iminoquinone (CBZ-IQ) (Potentially Reactive) OHIS->IQ Further Oxidation

Caption: Carbamazepine bioactivation pathway to 2-Hydroxyiminostilbene.

Comparative Analysis of CYP Isozyme Catalytic Activity

In vitro studies utilizing both human liver microsomes (HLMs) and cDNA-expressed recombinant CYP enzymes have been instrumental in identifying the key enzymatic players in 2-OHIS formation. The data unequivocally points to one isozyme as the principal catalyst.

Studies with a panel of individual recombinant enzymes have demonstrated that CYP3A4 is the primary enzyme responsible for converting 2-OHCBZ to 2-OHIS.[3][4] The catalytic rate of CYP3A4 in this reaction is more than 10 times greater than that of other isozymes that show minor activity, such as CYP1A1, CYP2C19, and CYP3A7.[3][4]

This finding is strongly corroborated by experiments in pooled and individual human liver microsomes. In this more physiologically representative system, the rate of 2-OHIS formation shows a significant positive correlation with CYP3A4/5 activity.[3][4] Furthermore, the use of selective chemical inhibitors confirms CYP3A4's dominant role; inhibitors of CYP3A enzymes markedly reduce 2-OHIS formation, whereas inhibitors targeting other major CYP families result in minimal (≤20%) inhibition.[3][4]

The following table summarizes the comparative contributions of various CYP isozymes to 2-OHIS formation based on available experimental data.

CYP IsozymeRelative Formation Rate of 2-OHISSupporting Evidence & Key InsightsReference(s)
CYP3A4 Dominant (>10x other isozymes) Preferentially catalyzes 2-OHIS formation in recombinant systems. Formation rate in HLMs correlates strongly with CYP3A4/5 activity. Markedly impaired by CYP3A inhibitors.[3][4]
CYP2B6 Minor Contributor / Correlated ActivitySample-to-sample variation in 2-OHIS formation in HLMs showed significant correlation with CYP2B6 activity, suggesting a potential minor role or co-regulation with CYP3A4.[3][4]
CYP1A1 MinimalDemonstrated capability to form 2-OHIS in recombinant systems, but at a rate over 10-fold lower than CYP3A4.[3][4]
CYP2C19 MinimalCapable of forming 2-OHIS in recombinant systems, but at a rate significantly lower than CYP3A4.[3][4]
CYP3A7 MinimalFetal isozyme capable of 2-OHIS formation, but at a rate significantly lower than CYP3A4.[3][4]
Other CYPs NegligibleInhibition of other major P450s (e.g., CYP2C8, CYP2C9, CYP2D6) did not significantly impact 2-OHIS formation in HLM studies.[3]

Experimental Protocol: In Vitro Assessment of 2-OHIS Formation

To provide a self-validating system for researchers aiming to replicate or build upon these findings, a detailed, field-proven protocol is described below. This workflow is designed to quantify the formation of 2-OHIS from its precursor, 2-OHCBZ, using either recombinant CYPs or human liver microsomes.

Rationale for Experimental Design
  • Enzyme Source: Using individual cDNA-expressed recombinant CYPs allows for the unambiguous assignment of catalytic activity to a specific isozyme. Human liver microsomes (HLMs) provide a more physiologically relevant matrix, reflecting the integrated activity and relative abundance of all expressed enzymes. The most abundant CYP in the human liver is CYP3A4.[5][6]

  • Cofactor System: CYP-mediated reactions are dependent on NADPH as a source of reducing equivalents. An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply of this essential cofactor throughout the incubation, ensuring linear reaction kinetics.[7]

  • Incubation Conditions: Reactions are conducted at 37°C to mimic physiological temperature. Incubation times are kept short (e.g., 10-30 minutes) and substrate concentrations are varied to operate within the initial velocity phase of the reaction, which is critical for accurate kinetic parameter determination (Vmax and Km).[7]

  • Reaction Termination: The reaction is abruptly stopped by adding ice-cold methanol. This serves a dual purpose: it denatures the enzymes, halting all catalytic activity, and it precipitates microsomal proteins, which can then be easily removed by centrifugation to provide a clean sample for analysis.[7]

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for quantifying metabolites.[8][9][10] LC-MS/MS offers superior sensitivity and selectivity, which is crucial when measuring the formation of low-abundance metabolites.

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare Incubation Mix: - Phosphate Buffer (pH 7.4) - Enzyme (HLM or rCYP) - 2-OHCBZ Substrate R1 Pre-incubate mix at 37°C (3-5 min) P1->R1 R2 Initiate Reaction: Add NADPH-generating system R1->R2 R3 Incubate at 37°C with shaking (10-30 min) R2->R3 R4 Terminate Reaction: Add ice-cold Methanol (containing internal standard) R3->R4 A1 Vortex & Centrifuge (10,000 x g, 10 min) R4->A1 A2 Collect Supernatant A1->A2 A3 Analyze by HPLC-UV or LC-MS/MS A2->A3 A4 Quantify 2-OHIS (vs. Standard Curve) A3->A4

Caption: Standardized workflow for in vitro 2-OHIS formation assay.

Step-by-Step Protocol
  • Prepare Reagents:

    • Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

    • Enzyme Suspension: Human liver microsomes (e.g., 0.25 mg/mL final concentration) or recombinant CYP (e.g., 10-50 pmol/mL final concentration) in phosphate buffer.

    • Substrate Stock: 2-Hydroxycarbamazepine (2-OHCBZ) dissolved in methanol (ensure final methanol concentration in incubation is ≤1% v/v).

    • NADPH-Generating System: Prepare a solution containing 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase in buffer.[7]

    • Termination Solution: Ice-cold methanol containing a suitable internal standard (e.g., a structurally similar, stable-isotope labeled compound or another drug like 10,11-dihydrocarbamazepine) for analytical quantification.[10][11]

  • Incubation Procedure:

    • In a microcentrifuge tube, combine phosphate buffer, the enzyme suspension, and the 2-OHCBZ substrate solution.

    • Pre-incubate the mixture for 3-5 minutes in a shaking water bath at 37°C to allow thermal equilibration.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C with constant shaking.

    • Terminate the reaction by adding 1-2 volumes of the ice-cold termination solution.

  • Sample Processing & Analysis:

    • Vortex the terminated reaction mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject an aliquot onto an appropriate HPLC or UHPLC system (e.g., C18 reverse-phase column) coupled to a UV or MS/MS detector.

    • Quantify the peak corresponding to 2-OHIS by comparing its peak area (normalized to the internal standard) against a standard curve prepared with authentic 2-OHIS standard.

Conclusion and Implications for Drug Development

The experimental evidence strongly indicates that CYP3A4 is the principal enzyme driving the formation of 2-hydroxyiminostilbene from its precursor, 2-hydroxycarbamazepine. While other enzymes like CYP1A1 and CYP2C19 can contribute, their catalytic rates are substantially lower. This CYP3A4-dominance has significant implications for predicting and managing the metabolic profile of carbamazepine.

For researchers in drug development, these findings underscore the importance of screening for potential drug-drug interactions involving CYP3A4. Co-administration of carbamazepine with strong inhibitors or inducers of CYP3A4 could significantly alter the formation of 2-OHIS and its subsequent reactive metabolites, potentially modulating the risk of idiosyncratic toxicity. This comparative guide provides the foundational data and a robust experimental framework for further investigation into the complex bioactivation pathways of carbamazepine and other xenobiotics.

References

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  • Pearce, R. E., Lu, W., Uetrecht, J. P., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637–1649. [Link]

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  • Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. [Link]

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  • Lake, B. G., Ball, S. E., Kao, J., Renwick, A. B., Tredger, J. M., & Price, R. J. (2002). Carbamazepine: A 'blind' assessment of CYP-associated metabolism and interactions in human liver-derived in vitro systems. ResearchGate. [Link]

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  • Proença, P., Musteată, F. M., & Raposo, J. F. (2021). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules (Basel, Switzerland), 26(18), 5462. [Link]

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A Head-to-Head Technical Comparison: LC-MS/MS vs. HPLC-UV for the Analysis of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 2-Hydroxyiminostilbene

2-Hydroxyiminostilbene (2-OHIS) is a metabolite of significant pharmacological interest, primarily arising from the biotransformation of the widely used antiepileptic drug carbamazepine.[1] Its accurate quantification is crucial in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments to understand carbamazepine's metabolic pathways and potential for idiosyncratic adverse reactions.[2][3] The structural properties of 2-OHIS, an aromatic compound with a dibenzazepine core, make it amenable to analysis by both HPLC-UV and LC-MS/MS. However, the choice of technique is dictated by the specific requirements of the study, particularly the need for sensitivity, selectivity, and analytical throughput. This guide presents the experimental data and underlying rationale to empower researchers to make an informed decision.

Part 1: Fundamental Principles and Workflow

A foundational understanding of how each technique operates is essential to appreciate their respective strengths and weaknesses.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique that operates on a two-stage principle: separation followed by detection.[4][5]

  • Chromatographic Separation: A high-pressure pump pushes a liquid solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase).[6] Compounds in the mixture separate based on their differential partitioning between the two phases. For a non-polar stationary phase (reversed-phase HPLC), polar compounds elute faster, while non-polar compounds are retained longer.

  • UV Detection: As the separated compounds elute from the column, they pass through a flow cell. A UV-Vis detector shines a beam of ultraviolet light through the cell and measures the amount of light absorbed by the analyte.[7][8] According to the Beer-Lambert law, the absorbance is directly proportional to the analyte's concentration, allowing for quantification.[5] The choice of wavelength is critical and is typically set to the absorbance maximum of the analyte to ensure the highest sensitivity.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the analytical capability by coupling the separation power of LC with the highly sensitive and selective detection of a tandem mass spectrometer.[9][10][11]

  • Chromatographic Separation: The initial separation process is identical to that in HPLC. However, because the mass spectrometer provides an additional dimension of separation, the chromatographic run times can often be significantly shorter.[6]

  • Ionization: After eluting from the LC column, the analyte enters an ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). This critical step converts the neutral analyte molecules into gas-phase ions.[11]

  • Tandem Mass Analysis: The ions are then guided into a series of three quadrupoles:

    • Q1 (Precursor Ion Selection): The first quadrupole acts as a mass filter, selecting only the ions with the specific mass-to-charge ratio (m/z) of the target analyte (the "precursor ion").

    • q2 (Collision Cell): The selected ions are fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole filters for specific, characteristic fragment ions (the "product ions"). This two-stage mass filtering (MS/MS) provides exceptional selectivity, as only a compound that has both the correct precursor mass and produces the correct product fragments will be detected.[9]

Part 2: Experimental Design and Protocols

The validity of any comparison rests on well-defined and reproducible experimental protocols. The following methodologies are presented as a robust starting point for the analysis of 2-Hydroxyiminostilbene.

Sample Preparation (for Biological Matrices)

A clean sample is paramount for reliable data. For analyzing 2-OHIS in plasma or serum, a protein precipitation protocol is efficient and effective for both methods.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog for LC-MS/MS or a structurally similar compound for HPLC-UV).

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Workflow Diagram: General Sample Preparation

cluster_prep Sample Preparation s1 1. Aliquot 100 µL Plasma s2 2. Add 300 µL Acetonitrile (+ Internal Standard) s1->s2 s3 3. Vortex 1 min s2->s3 s4 4. Centrifuge 10 min @ 14,000 rpm s3->s4 s5 5. Transfer Supernatant to Analysis Vial s4->s5

Caption: General protein precipitation workflow for plasma samples.

Method 1: HPLC-UV Protocol
  • Rationale: This method is designed for robustness and simplicity, relying on complete chromatographic separation to ensure specificity. A standard C18 column provides good retention for the aromatic 2-OHIS molecule.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Detector: Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • Set the column temperature to 30°C.

      • Set the flow rate to 1.0 mL/min.

      • Program the following gradient:

        • 0-2 min: 20% B

        • 2-12 min: 20% to 80% B

        • 12-14 min: 80% B

        • 14-14.1 min: 80% to 20% B

        • 14.1-18 min: 20% B (re-equilibration)

    • Detection:

      • Set the detection wavelength to 254 nm (a common wavelength for aromatic compounds; should be optimized by scanning a standard).

    • Injection:

      • Inject 10 µL of the prepared sample supernatant.

Workflow Diagram: HPLC-UV Analysis

cluster_hplcuv HPLC-UV Workflow vial Sample Vial pump HPLC Pump (Mobile Phase) column C18 Column (Separation) pump->column Gradient Elution detector UV Detector (Absorbance @ 254 nm) column->detector data Data System (Chromatogram) detector->data

Caption: Schematic of the HPLC-UV analytical workflow.

Method 2: LC-MS/MS Protocol
  • Rationale: This method prioritizes speed and specificity. A shorter column and a faster gradient are used because the mass spectrometer can resolve co-eluting compounds. The MS/MS transitions are highly specific to the 2-OHIS molecule.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • Set the column temperature to 40°C.

      • Set the flow rate to 0.5 mL/min.

      • Program the following gradient:

        • 0-0.5 min: 10% B

        • 0.5-2.5 min: 10% to 95% B

        • 2.5-3.0 min: 95% B

        • 3.0-3.1 min: 95% to 10% B

        • 3.1-4.0 min: 10% B (re-equilibration)

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • MRM Transitions:

        • 2-OHIS: Precursor Ion (Q1) m/z 210.1 → Product Ion (Q3) m/z 182.1

        • Note: These transitions are theoretical based on the molecular weight of 2-OHIS (209.24 g/mol )[1] and common fragmentation patterns. They must be optimized empirically.

      • Key Parameters: Tune source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., collision energy) to maximize signal intensity.

    • Injection:

      • Inject 2 µL of the prepared sample supernatant.

Workflow Diagram: LC-MS/MS Analysis

cluster_lcms LC-MS/MS Workflow lc LC System (Fast Separation) ion ESI Source (Ionization) lc->ion q1 Q1 (Select m/z 210.1) ion->q1 q2 q2 (Collision Cell) (Fragmentation) q1->q2 q3 Q3 (Select m/z 182.1) q2->q3 det Detector q3->det

Caption: The tandem mass spectrometry (MS/MS) workflow.

Part 3: Head-to-Head Performance Comparison

The performance of an analytical method is evaluated using a set of validation parameters defined by regulatory bodies like the International Council for Harmonisation (ICH).[12][13][14][15][16]

Parameter HPLC-UV LC-MS/MS Causality and In-Depth Rationale
Specificity / Selectivity Moderate to Good Excellent HPLC-UV relies solely on chromatographic retention time for specificity. Co-eluting compounds that absorb at the same wavelength will interfere, leading to overestimation.[17] LC-MS/MS provides two additional layers of specificity: the precursor mass and the product fragment mass. It is extremely unlikely that an interfering compound will have the same retention time, the same parent mass, and the same fragmentation pattern.[17][18]
Sensitivity (LOD/LOQ) Good (ng/mL range) Excellent (pg/mL range) UV detection is limited by the molar absorptivity of the analyte and the path length of the flow cell.[5] Typical limits of quantification (LOQ) are in the low- to mid-nanogram per milliliter range.[19] Mass spectrometry is an inherently more sensitive technique, capable of detecting femtomole quantities. It can achieve LOQs in the picogram or even high-femtogram per milliliter range, making it 50-150 times more sensitive than HPLC-UV in some cases.[20][21][22]
Linear Dynamic Range Good (2-3 orders of magnitude) Excellent (3-5 orders of magnitude) Both techniques can provide excellent linearity (R² > 0.99). However, LC-MS/MS often provides a wider linear range due to its superior sensitivity at the low end and the use of stable isotope-labeled internal standards that correct for variability across the concentration range.
Analytical Run Time 15-20 minutes < 5 minutes HPLC-UV requires longer run times to achieve baseline chromatographic separation of the analyte from all potential interferences.[17] The high selectivity of LC-MS/MS allows for "ballistic" gradients and shorter run times, as the detector can easily distinguish the analyte from closely eluting or co-eluting peaks.[20]
Matrix Effects Low Moderate to High Matrix effects are a significant challenge in LC-MS/MS. Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[23] This is not a concern for UV detection.
Cost & Complexity Low High HPLC-UV systems are significantly less expensive to purchase, operate, and maintain. They are considered workhorse instruments in many labs and require less specialized training.[23] LC-MS/MS instruments represent a major capital investment, require more frequent and complex maintenance, and demand highly skilled operators.[23]
Robustness High Moderate HPLC-UV methods are generally very robust and can be easily transferred between laboratories. LC-MS/MS methods can be more sensitive to minor variations in mobile phase composition, source cleanliness, and instrument tuning.

Part 4: Conclusion and Recommendations

Both LC-MS/MS and HPLC-UV are powerful and valid techniques for the analysis of 2-Hydroxyiminostilbene, but their applications are governed by the specific analytical needs.

Choose HPLC-UV when:

  • High analyte concentrations are expected (e.g., in formulation quality control or certain in-vitro experiments).

  • The sample matrix is relatively simple and clean.

  • Budgetary constraints are a primary consideration.

  • High throughput is not the main priority, and method robustness is paramount.

Choose LC-MS/MS when:

  • Trace-level quantification is required (e.g., in pharmacokinetic studies in biological fluids like plasma or urine).[20][24]

  • The sample matrix is complex and dirty , and high selectivity is needed to avoid interference.[17]

  • Absolute certainty of analyte identity is required. The fragmentation pattern provides structural confirmation that UV detection cannot.

  • High sample throughput is necessary. The shorter run times allow for the analysis of more samples per day.[20]

In the demanding field of drug development and clinical research, the superior sensitivity and unparalleled selectivity of LC-MS/MS make it the gold standard for the bioanalysis of metabolites like 2-Hydroxyiminostilbene. While HPLC-UV remains a valuable tool for less demanding applications, the confidence and depth of data provided by LC-MS/MS are often indispensable for making critical scientific and regulatory decisions.

References

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  • National Center for Biotechnology Information. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities. [Link]

  • National Center for Biotechnology Information. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. [Link]

  • Hôpitaux Universitaires de Genève. Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. [Link]

  • ResearchGate. (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. [Link]

  • National Center for Biotechnology Information. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]

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Comparative analysis of inflammasome activation by 2-Hydroxyiminostilbene and other reactive metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Inflammasome Activation by 2-Hydroxyiminostilbene and Other Reactive Metabolites

Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of inflammasome activation, with a specific focus on 2-Hydroxyiminostilbene, a reactive metabolite of the widely used anticonvulsant carbamazepine. We will dissect the molecular mechanisms, compare them to other well-established reactive metabolite activators, and provide robust, validated experimental protocols to empower your research in immunology, toxicology, and drug safety. Our approach is grounded in explaining the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy and publishable data.

The NLRP3 Inflammasome: A Key Sentinel in Sterile Inflammation

The innate immune system relies on pattern recognition receptors (PRRs) to detect threats. Among these, the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical cytosolic sensor.[1] Unlike PRRs that recognize specific pathogen-associated molecular patterns (PAMPs), NLRP3 is uniquely activated by a vast array of structurally diverse stimuli, including endogenous danger-associated molecular patterns (DAMPs) that signal cellular stress or injury.[1][2] This positions the NLRP3 inflammasome as a central mediator of sterile inflammation—an inflammatory response in the absence of infection—which is a key factor in autoinflammatory diseases and idiosyncratic drug-induced liver injury (DILI).[1][3]

Canonical activation of the NLRP3 inflammasome is a two-step process:

  • Signal 1 (Priming): This initial step, often triggered by microbial components (like LPS) or endogenous cytokines (like TNF-α), engages pathways such as NF-κB to upregulate the transcription of NLRP3 itself and the inactive precursor of Interleukin-1β (pro-IL-1β).[1][4][5]

  • Signal 2 (Activation): A second, diverse stimulus triggers the assembly of the inflammasome complex. This stimulus often leads to common cellular events like potassium (K+) efflux, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[6][7][8] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1] This proximity-induced auto-cleavage activates caspase-1, which then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[1][9] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a fiery form of cell death known as pyroptosis.[9][10]

NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR/TNFR TLR/TNFR PAMPs/DAMPs->TLR/TNFR binds NF-kB NF-kB TLR/TNFR->NF-kB activates Pro-IL-1B_mRNA pro-IL-1β NLRP3 mRNA NF-kB->Pro-IL-1B_mRNA upregulates transcription Pro-IL-1B Pro-IL-1β Pro-IL-1B_mRNA->Pro-IL-1B translation Activators Diverse Stimuli (e.g., ROS, K+ efflux) NLRP3_inactive NLRP3 (inactive) Activators->NLRP3_inactive triggers NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active conformational change Inflammasome Assembled NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro-Casp1 Pro-Caspase-1 Pro-Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 auto-cleavage IL-1B Mature IL-1β Casp1->IL-1B cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis cleaves Pro-IL-1B->IL-1B GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Analysis: 2-Hydroxyiminostilbene vs. Other Reactive Metabolites

Reactive metabolites are often implicated in cellular toxicity. Their ability to modify proteins and lipids, generate oxidative stress, and deplete cellular defenses can lead to the release of DAMPs, which are potent triggers for NLRP3 activation.

2-Hydroxyiminostilbene: A Metabolite of Carbamazepine

Carbamazepine (CBZ) is an anticonvulsant drug associated with rare but severe idiosyncratic liver injury.[11][12] The mechanism is increasingly linked to the bioactivation of CBZ into reactive metabolites.[12] One such metabolite, 2-Hydroxyiminostilbene (2-OH-IS), has been directly shown to activate the inflammasome.[3]

Mechanism of Activation: The bioactivation of CBZ is complex. CBZ is first metabolized to intermediates like 2-hydroxycarbamazepine. This is further oxidized by cytochrome P450 enzymes, primarily CYP3A4, to form a highly reactive carbamazepine iminoquinone (CBZ-IQ), with 2-OH-IS being a key intermediate in this pathway.[13][14]

The activation of the inflammasome by 2-OH-IS appears to be multifactorial:

  • Direct Activation & DAMP Release: 2-OH-IS itself can act as a "Signal 2" activator.[3] Furthermore, the cellular stress caused by this reactive metabolite can damage hepatocytes, causing them to release DAMPs like heat shock protein 60 (HSP60), which can then activate inflammasomes in neighboring immune cells (e.g., macrophages).[3]

  • Mitochondrial ROS (mtROS): The parent drug, CBZ, has been shown to enhance NLRP3 inflammasome activation by promoting the production of mtROS.[11] It is highly probable that its reactive metabolites, including 2-OH-IS, contribute significantly to this mitochondrial stress, a common convergence point for many NLRP3 activators.[8]

2-OH-IS Inflammasome Activation CBZ Carbamazepine (CBZ) CYP3A4 CYP3A4 (in Hepatocytes) CBZ->CYP3A4 metabolized by 2-OH-IS 2-Hydroxyiminostilbene (Reactive Metabolite) CYP3A4->2-OH-IS CellStress Hepatocyte Stress & Damage 2-OH-IS->CellStress mtROS Mitochondrial ROS Production 2-OH-IS->mtROS DAMPs DAMP Release (e.g., HSP60) CellStress->DAMPs Macrophage Macrophage DAMPs->Macrophage activates mtROS->Macrophage activates NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3

Caption: Proposed mechanism of 2-Hydroxyiminostilbene inflammasome activation.
Other Reactive Metabolites: Common Pathways

While 2-OH-IS provides a specific example related to drug metabolism, other reactive species activate the NLRP3 inflammasome through more generalized mechanisms of inducing cellular imbalance.

  • Reactive Oxygen Species (ROS): ROS, particularly those generated by mitochondria (mtROS), are a common trigger.[8] Stimuli like ATP or nigericin, often used as canonical NLRP3 activators, function by inducing mitochondrial stress and subsequent ROS production.[11] These ROS can lead to the oxidation of mitochondrial DNA, which can then be released into the cytosol and act as a DAMP.[1] There is evidence of a feedback loop where NLRP3 activation itself can promote further ROS production.[8]

  • Lipid Metabolites: An imbalance in lipid metabolism can also trigger NLRP3. For instance, the accumulation of saturated fatty acids like palmitate or ceramides can activate the inflammasome, often through pathways involving mtROS.[2][6] Conversely, metabolites like the ketone body β-hydroxybutyrate (BHB) have been shown to inhibit NLRP3 activation.

  • Crystalline/Particulate Metabolites: Endogenous metabolites that form crystals, such as monosodium urate (in gout) and cholesterol crystals (in atherosclerosis), are potent NLRP3 activators. The primary mechanism involves their phagocytosis by macrophages, which leads to lysosomal destabilization and rupture.[7] The release of lysosomal contents, such as Cathepsin B, into the cytosol is a powerful activation signal.[5][7]

Data Summary and Comparison
Feature2-Hydroxyiminostilbene (2-OH-IS)General Reactive Oxygen Species (ROS)Crystalline Metabolites (e.g., MSU)
Source Bioactivation of Carbamazepine by CYP3A4.[13][14]Mitochondrial electron transport chain, cellular stress.[7][8]Metabolic supersaturation (e.g., hyperuricemia).[7]
Primary Sensor NLRP3.[3][11]NLRP3.[6][8]NLRP3.[7]
Key Upstream Event Direct activity and induction of DAMP release from stressed cells.[3]Mitochondrial dysfunction, oxidized mtDNA release.[1][8]Phagocytosis followed by lysosomal rupture.[5][7]
Converging Signal Likely involves K+ efflux and mtROS production.[11]K+ efflux is a central convergence point.[6][7]K+ efflux secondary to lysosomal damage.[5]
Context Idiosyncratic Drug-Induced Liver Injury (DILI).[1][3]General sterile inflammation, metabolic syndrome.[2][6]Gout, Atherosclerosis.[7]

Experimental Workflows for Studying Inflammasome Activation

To rigorously study inflammasome activation, a multi-faceted approach is essential. No single assay tells the whole story. The causality is key: we must demonstrate not just the release of a final product (IL-1β) but also the activation of the core machinery (ASC oligomerization, Caspase-1 cleavage). This creates a self-validating system where upstream and downstream events correlate.[10][15]

Experimental Workflow Cell_Culture 1. Cell Culture & Priming (e.g., THP-1, BMDMs) + Signal 1 (LPS) Stimulation 2. Stimulation + Signal 2 (2-OH-IS, ATP, etc.) Cell_Culture->Stimulation Harvest 3. Harvest Supernatant & Cell Lysate Stimulation->Harvest Fixed_Cells Fixed Cells for Imaging Stimulation->Fixed_Cells Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate IL1B_ELISA 4a. IL-1β ELISA (Downstream Product) Supernatant->IL1B_ELISA Casp1_Activity 4b. Caspase-1 Activity Assay (Enzyme Function) Supernatant->Casp1_Activity Western_Blot 4c. Western Blot (Protein Cleavage) Lysate->Western_Blot pro-caspase-1, pro-IL-1β, GSDMD ASC_Speck 4d. ASC Speck Imaging (Upstream Assembly) Fixed_Cells->ASC_Speck

Sources

Assessing the in vivo relevance of in vitro findings on 2-Hydroxyiminostilbene toxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Bridging In Vitro Findings and In Vivo Realities

This guide provides a comprehensive framework for assessing the in vivo relevance of in vitro toxicity findings for 2-Hydroxyiminostilbene (2-OH-IS), a metabolite of the anticonvulsant drug oxcarbazepine. For researchers in drug development and toxicology, understanding how cellular-level observations translate to whole-organism effects is paramount for accurate risk assessment. This document offers a structured approach, integrating established experimental protocols with the underlying scientific rationale to ensure a robust and self-validating investigation.

Introduction: The Challenge of 2-Hydroxyiminostilbene

2-Hydroxyiminostilbene (2-OH-IS) is a metabolite of clinical significance, arising from the biotransformation of oxcarbazepine, a widely prescribed antiepileptic drug.[1] Oxcarbazepine itself is a structural analogue of carbamazepine, another frontline anticonvulsant.[1] While the parent drugs have been extensively studied, the toxicological profile of their metabolites, such as 2-OH-IS, is less defined. In vitro studies provide a crucial first look at potential toxicity, but the journey from a petri dish to predicting human risk is fraught with complexity. This guide will illuminate the path to confidently assessing the in vivo relevance of in vitro findings for 2-OH-IS.

A key challenge in this endeavor is the potential for "disproportionate drug metabolites," which are metabolites found only in humans or at significantly higher concentrations in humans compared to preclinical animal models.[2][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on when and how to evaluate the toxicity of such metabolites.[2][3][4][5][6] This underscores the importance of a rigorous, multi-faceted approach to understanding the potential risks associated with metabolites like 2-OH-IS.

Deconstructing In Vitro Toxicity: What the Cells Tell Us

Initial toxicological assessment of 2-OH-IS will invariably begin with in vitro assays. These studies are invaluable for hazard identification and mechanistic insights. Given the chemical lineage of 2-OH-IS, the primary areas of concern are neurotoxicity and hepatotoxicity.

In Vitro Neurotoxicity Assessment

The nervous system is a primary target for many anticonvulsant drugs and their metabolites.[7] In vitro models offer a window into the potential neurotoxic effects of 2-OH-IS at the cellular level.

Experimental Protocol: In Vitro Neurotoxicity Screen

  • Cell Models:

    • SH-SY5Y Human Neuroblastoma Cells: A commonly used, well-characterized neuronal cell line.

    • Primary Cortical Neurons (Rat or Mouse): Provide a more physiologically relevant model, albeit with higher complexity and variability.

    • 3D Human iPSC-derived Brain Spheroids: An advanced model containing various neural cell types (neurons, astrocytes, oligodendrocytes) for a more comprehensive assessment.[8]

  • Assay Endpoints:

    • Cell Viability: Measured by MTT or LDH assays to determine overt cytotoxicity.

    • Neurite Outgrowth: Quantification of neurite length and branching as an indicator of neuronal health and development.

    • Oxidative Stress: Measurement of reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

    • Mitochondrial Dysfunction: Assessment of mitochondrial membrane potential using dyes like JC-1.

    • Synaptic Integrity: Immunostaining for synaptic proteins (e.g., synaptophysin, PSD-95) to evaluate effects on synapses.[8]

  • Data Interpretation: A concentration-dependent decrease in cell viability, impaired neurite outgrowth, or an increase in oxidative stress markers would suggest a potential neurotoxic liability for 2-OH-IS.

In Vitro Hepatotoxicity Assessment

The liver is the primary site of drug metabolism and is therefore susceptible to injury from reactive metabolites.[9][10]

Experimental Protocol: In Vitro Hepatotoxicity Screen

  • Cell Models:

    • HepaRG Cells: A human-derived cell line that can differentiate into hepatocyte-like cells and express key drug-metabolizing enzymes.[11]

    • Primary Human Hepatocytes (PHH): The gold standard for in vitro liver studies, though limited by availability and donor variability.[11]

    • Co-culture Systems: Combining hepatocytes with non-parenchymal cells (e.g., Kupffer cells) to better mimic the liver microenvironment.[11]

  • Assay Endpoints:

    • Cytotoxicity: Assessed by measuring ATP levels or LDH release.

    • Hepatocellular Function: Measurement of albumin and urea production.

    • Steatosis: Staining with Oil Red O to detect lipid accumulation.

    • Cholestasis: Evaluation of bile salt export pump (BSEP) inhibition.

    • Inflammasome Activation: A study has implicated a metabolite of the related drug carbamazepine, 2-hydroxyiminostilbene, in activating inflammasomes in vitro, suggesting a potential mechanism for hypersensitivity reactions.[12][13] This can be assessed by measuring caspase-1 activity and IL-1β production in co-cultures with immune cells (e.g., THP-1 macrophages).[12]

Data Presentation: Summarizing In Vitro Toxicity Data

Assay Endpoint 2-OH-IS Concentration (µM) Result (e.g., % of Control) Interpretation
Neurotoxicity Cell Viability (MTT)1, 10, 10098%, 85%, 50%Concentration-dependent cytotoxicity
Neurite Outgrowth1, 10, 10095%, 70%, 30%Inhibition of neuronal development
ROS Production1, 10, 100110%, 150%, 250%Induction of oxidative stress
Hepatotoxicity Cytotoxicity (ATP)1, 10, 100102%, 90%, 60%Concentration-dependent cytotoxicity
BSEP Inhibition1, 10, 100IC50 = 50 µMPotential for cholestasis
IL-1β Production1, 10, 100105%, 130%, 200%Pro-inflammatory response

The Crucial Bridge: In Vitro to In Vivo Extrapolation (IVIVE)

While informative, in vitro data exists in a vacuum without considering the pharmacokinetic and pharmacodynamic realities of a whole organism. Quantitative in vitro-to-in vivo extrapolation (QIVIVE) is a critical step in contextualizing cellular findings.[14][15][16][17][18]

Workflow for In Vitro to In Vivo Extrapolation

Hepatotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_inflammation Inflammatory Response cluster_injury Liver Injury 2-OH-IS 2-OH-IS Reactive Metabolite Reactive Metabolite 2-OH-IS->Reactive Metabolite CYP450 Oxidative Stress Oxidative Stress Reactive Metabolite->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolite->Mitochondrial Dysfunction Inflammasome Activation Inflammasome Activation Oxidative Stress->Inflammasome Activation Mitochondrial Dysfunction->Inflammasome Activation IL-1β Release IL-1β Release Inflammasome Activation->IL-1β Release Hepatocyte Death Hepatocyte Death IL-1β Release->Hepatocyte Death

Sources

A Technical Guide to the Correlation of 2-Hydroxyiminostilbene Levels with Clinical Manifestations of Carbamazepine Allergy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the role of 2-Hydroxyiminostilbene (2-OHIS), a reactive metabolite of carbamazepine (CBZ), in the pathogenesis of CBZ-induced hypersensitivity reactions. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis of these adverse drug reactions (ADRs) and to explore methodologies for their prediction and mitigation.

Introduction: The Challenge of Carbamazepine Hypersensitivity

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood stabilizer used for epilepsy, trigeminal neuralgia, and bipolar disorder.[1] Despite its efficacy, CBZ therapy is complicated by a significant risk of idiosyncratic hypersensitivity reactions, affecting up to 10% of patients.[1] These reactions manifest as a spectrum of cutaneous adverse drug reactions (cADRs), ranging from mild maculopapular exanthema (MPE) to life-threatening conditions like Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS), also known as anticonvulsant hypersensitivity syndrome (AHS).[1][2][3]

While genetic biomarkers, particularly specific Human Leukocyte Antigen (HLA) alleles like HLA-B15:02 in Southeast Asian populations and HLA-A31:01 in Europeans, are strongly associated with an increased risk of severe cADRs, they do not account for all cases.[4][5][6] This suggests that other factors are involved. A compelling body of evidence points towards the central role of drug metabolism and the formation of chemically reactive metabolites that can trigger an immune response.[7][8] This guide focuses on a critical, yet less commonly measured, metabolic pathway: the formation of 2-Hydroxyiminostilbene and its correlation with the clinical manifestations of CBZ allergy.

The Bioactivation of Carbamazepine: A Pathway to Reactivity

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[9] The major pathway involves the formation of a stable and pharmacologically active 10,11-epoxide metabolite.[10][11] However, minor metabolic pathways, specifically those involving hydroxylation of the aromatic rings, are now understood to be critical in forming highly reactive species implicated in hypersensitivity.[9][10]

The pathway leading to 2-OHIS proceeds through several key steps:

  • Ring Hydroxylation: Minor pathways involving enzymes like CYP2B6 and CYP3A4 catalyze the formation of 2-hydroxycarbamazepine (2-OHCBZ) and 3-hydroxycarbamazepine (3-OHCBZ).[9][11]

  • Secondary Oxidation: 2-OHCBZ undergoes further oxidation, a reaction preferentially catalyzed by CYP3A4.[12][13] This step is crucial as it leads to the formation of a highly reactive carbamazepine iminoquinone (CBZ-IQ).[12]

  • Equilibrium Formation of 2-OHIS: The CBZ-IQ intermediate is unstable and exists in equilibrium with 2-Hydroxyiminostilbene (2-OHIS).[12][13] It is this iminoquinone intermediate that is capable of forming covalent adducts with cellular macromolecules and generating oxidative stress.[10][11]

The following diagram illustrates this critical bioactivation pathway.

G CBZ Carbamazepine OHCBZ 2-Hydroxycarbamazepine (2-OHCBZ) CBZ->OHCBZ CYP2B6, CYP3A4 IQ Reactive Iminoquinone Intermediate OHCBZ->IQ CYP3A4-dependent secondary oxidation OHIS 2-Hydroxyiminostilbene (2-OHIS) Inflammasome Inflammasome Activation OHIS->Inflammasome IQ->OHIS Reduction Adducts Thiol-Reactive Adducts (e.g., with Glutathione) IQ->Adducts Covalent Binding IQ->Inflammasome Response Immune Response & Clinical Manifestations Adducts->Response Inflammasome->Response

Carbamazepine Bioactivation Pathway

Mechanism of Hypersensitivity: How 2-OHIS Triggers an Immune Response

The chemical reactivity of the iminoquinone intermediate, formed from 2-OHCBZ and existing in equilibrium with 2-OHIS, is central to its role in initiating an immune cascade.[12] The proposed mechanisms are not mutually exclusive and likely act in concert:

  • Haptenization and Protein Adduct Formation: The iminoquinone is an electrophilic species that can covalently bind to cellular proteins, forming drug-modified proteins (haptens).[10][11] These neo-antigens can be processed by antigen-presenting cells (APCs) and presented via HLA molecules to T-cells, initiating a drug-specific immune response.[11]

  • Inflammasome Activation: Recent studies have demonstrated that 2-OHIS can directly activate inflammasomes in macrophages.[14] Inflammasomes are intracellular multiprotein complexes that, upon activation, lead to the maturation and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[14] This represents a direct link between the formation of this specific metabolite and the innate immune signaling that drives inflammation and subsequent adaptive immune responses characteristic of hypersensitivity reactions.[14]

  • Oxidative Stress: The formation of radical intermediates during the metabolism of hydroxylated CBZ can generate reactive oxygen species (ROS).[15] This oxidative stress can cause cellular damage, leading to the release of damage-associated molecular patterns (DAMPs), which can further amplify the inflammatory response and activate immune cells.[14]

Comparative Analysis of Analytical Methods for Metabolite Quantification

Accurately quantifying 2-OHIS and its precursors in biological matrices is essential for establishing a definitive correlation with clinical outcomes. The choice of analytical technique is critical, balancing sensitivity, specificity, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common platforms.

Causality Behind Method Selection:

  • HPLC-UV: This method is robust, widely available, and cost-effective. However, its sensitivity may be insufficient for detecting low-abundance metabolites like 2-OHIS in complex biological samples like plasma.[16][17] Its specificity can also be compromised by co-eluting endogenous compounds that absorb at similar wavelengths.[17]

  • LC-MS/MS: This is the gold standard for quantifying drugs and their metabolites due to its superior sensitivity and specificity.[18][19][20] By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), it can unambiguously identify and quantify target analytes even at very low concentrations amidst a complex matrix, making it the preferred method for reactive metabolite research.[20][21]

ParameterHPLC-UVLC-MS/MSRationale & Field Insights
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.MS/MS provides structural confirmation, making it far more specific than UV detection.
Sensitivity Lower (µg/mL to high ng/mL range).[16]Higher (pg/mL to low ng/mL range).[18][19][20]Essential for detecting minor, transient, or highly reactive metabolites that may be present at very low steady-state concentrations.
Specificity Moderate; prone to interference from matrix components.[17]Very high; based on both retention time and specific mass transitions.[21]Crucial for distinguishing between structurally similar isomers (e.g., 2-OHCBZ and 3-OHCBZ) and avoiding false positives.
Sample Prep Often requires extensive cleanup (LLE, SPE) to reduce interference.Can often use simpler methods (e.g., protein precipitation) due to high specificity.[16]Simpler sample preparation increases throughput and reduces potential for analyte loss.
Cost Lower instrument and operational cost.Higher instrument and operational cost.The higher initial investment for LC-MS/MS is justified by the superior data quality required for mechanistic and clinical correlation studies.
Typical LOQ ~0.2-1 mg/L (µg/mL) for some CBZ metabolites.[16]~1-5 ng/mL (µg/L) for CBZ and metabolites.[19][20]A lower limit of quantitation (LOQ) is vital for accurately measuring baseline or trough levels of metabolites.

Experimental Protocol: Quantification of 2-OHIS Precursor in Plasma via LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of carbamazepine and its hydroxylated metabolites, including the direct precursor to 2-OHIS, in human plasma. The protocol is a self-validating system, incorporating quality controls and an internal standard.

Objective: To accurately measure the concentration of 2-hydroxycarbamazepine in patient plasma samples.

1. Materials and Reagents

  • Reference standards: 2-hydroxycarbamazepine, Carbamazepine-d10 (Internal Standard, IS).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic acid, Ammonium acetate, Ultrapure water.

  • Human plasma (blank, for calibration standards).

2. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method for removing the bulk of plasma proteins which can interfere with the analysis and foul the LC-MS system.

  • Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Carbamazepine-d10 at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Rationale: A C18 column provides good reversed-phase retention for these moderately polar compounds. A gradient elution is used to effectively separate the parent drug from its more polar metabolites. Positive electrospray ionization (ESI+) is chosen as these compounds readily form protonated molecules.

  • LC System: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity).

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole (e.g., AB Sciex 4500, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Example):

    • 2-hydroxycarbamazepine: m/z 253 -> 180[18]

    • Carbamazepine-d10 (IS): m/z 247 -> 204[20]

4. Method Validation

  • Rationale: Validation according to regulatory guidelines (e.g., FDA) ensures the reliability of the data.

  • Linearity: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%RSD) should be <15% (<20% at LLOQ).[19]

  • Recovery and Matrix Effects: Assess the efficiency of the extraction and potential for ion suppression or enhancement from the plasma matrix.[21]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Aliquot 100 µL Plasma p2 2. Add Internal Standard p1->p2 p3 3. Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Transfer Supernatant p4->p5 a1 Inject into UHPLC p5->a1 To Analysis a2 Separate on C18 Column (Gradient Elution) a1->a2 a3 Ionize (ESI+) a2->a3 a4 Detect by Mass Spectrometry (MRM Mode) a3->a4 a5 a5 a4->a5 Data Processing & Quantitation

LC-MS/MS Workflow for Metabolite Analysis

Clinical Correlation: Bridging the Gap Between Metabolite and Manifestation

Establishing a direct, quantitative correlation between plasma levels of 2-OHIS and the severity of clinical manifestations in patients is an ongoing area of research. The high reactivity and transient nature of 2-OHIS and its iminoquinone precursor make them difficult to measure directly in circulation. However, the mechanistic link is strongly supported by a confluence of in vitro and indirect clinical evidence:

  • Metabolite-Driven Immune Activation: Studies using patch testing, a clinical tool to diagnose delayed-type hypersensitivities, have shown that patients with CBZ-induced cADRs can react positively to CBZ metabolites (such as the 10,11-epoxide), sometimes even when the parent drug is negative.[22] This demonstrates that metabolites are immunologically recognized in vivo.

  • Mechanistic Plausibility: As previously detailed, in vitro experiments provide a clear mechanism, showing that the 2-OHCBZ metabolic pathway generates species that activate inflammasomes, a key step in initiating an immune response.[14]

  • Genetic Predisposition: The enzymes responsible for both forming (CYP3A4) and detoxifying reactive intermediates are subject to genetic polymorphisms.[8] Variations in metabolic capacity could lead to higher transient concentrations of reactive species like the iminoquinone of 2-OHIS in susceptible individuals, increasing the likelihood of initiating an immune reaction.

While a direct concentration-to-symptom curve for 2-OHIS is not yet established, the current evidence strongly supports the hypothesis that the flux through the 2-OHCBZ bioactivation pathway is a critical determinant of risk for CBZ hypersensitivity.

Discussion and Future Directions

The involvement of the 2-Hydroxyiminostilbene pathway in carbamazepine hypersensitivity has significant implications for drug development and clinical practice.

  • For Drug Development: Screening new drug candidates for their potential to form reactive iminoquinone structures can be a valuable tool in early-stage safety assessments to de-risk development programs. Understanding the specific CYP enzymes involved allows for the design of compounds that avoid these bioactivation pathways.

  • For Clinical Research: Future research should focus on developing highly sensitive methods to detect downstream biomarkers of 2-OHIS activity, such as specific protein adducts or markers of inflammasome activation in patient samples. Correlating these biomarkers with HLA genotypes and clinical outcomes could lead to a more comprehensive risk prediction model than HLA typing alone.

  • Therapeutic Monitoring: While monitoring the parent drug is standard, monitoring the ratio of parent drug to specific metabolites, including hydroxylated species, may provide a more nuanced view of a patient's metabolic phenotype and their risk of developing ADRs.

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A Senior Application Scientist’s Guide: Benchmarking Emerging Analytical Methods for 2-Hydroxyiminostilbene Against Established Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Executive Summary

The quantification of 2-Hydroxyiminostilbene (2-OHIS), a critical metabolite of the widely used anticonvulsant carbamazepine, is paramount in both clinical toxicology and pharmaceutical development due to its implication in hypersensitivity reactions. This guide provides a comprehensive benchmark of new, high-sensitivity analytical methods against established techniques for the robust analysis of 2-OHIS. We delve into the causal reasoning behind methodological choices, presenting a data-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is designed to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical strategy for their specific research needs, ensuring both scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for 2-Hydroxyiminostilbene

2-Hydroxyiminostilbene (2-OHIS) is a metabolite of carbamazepine, a frontline therapeutic for epilepsy and neuropathic pain.[][2] Understanding its formation and concentration is not merely an academic exercise; it is central to the safety profiling of its parent drug.

Chemical Identity and Physicochemical Properties

2-OHIS, with the molecular formula C14H11NO, is classified as a dibenzazepine.[3][4] It is a very hydrophobic and relatively neutral molecule, properties that heavily influence the choice of analytical separation techniques, particularly the selection of stationary and mobile phases in liquid chromatography.[3]

The Bioactivation Pathway and Clinical Relevance

The formation of 2-OHIS occurs via the metabolic oxidation of 2-hydroxycarbamazepine, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. This bioactivation pathway is of significant clinical interest because 2-OHIS is a precursor to a highly reactive carbamazepine-iminoquinone (CBZ-IQ) species.[5] This reactive metabolite is implicated in the pathophysiology of carbamazepine-induced idiosyncratic drug reactions, which can manifest as severe and life-threatening hypersensitivity syndromes.[2] Consequently, sensitive and specific analytical methods are required to monitor 2-OHIS in various biological matrices.

CBZ Carbamazepine OHCBZ 2-Hydroxycarbamazepine CBZ->OHCBZ Metabolism (Multiple P450s) OHIS 2-Hydroxyiminostilbene (2-OHIS) OHCBZ->OHIS Oxidation (CYP3A4) CBIQ Carbamazepine-Iminoquinone (Reactive Metabolite) OHIS->CBIQ Further Oxidation cell_stress Cell Stress / DAMPs Release CBIQ->cell_stress Leads to immune_response Hypersensitivity Reactions CBIQ->immune_response Leads to

Caption: Metabolic bioactivation of Carbamazepine to 2-OHIS.

The Established Analytical Landscape: A Critical Review

Traditional methods for analyzing drug metabolites like 2-OHIS have centered on chromatographic techniques coupled with conventional detectors. These methods, while foundational, possess inherent limitations when dealing with complex samples or trace-level concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV represents a classic and widely accessible analytical technique.[6][7] Its operation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a liquid mobile phase, followed by detection based on the analyte's absorption of ultraviolet light.

  • Causality in Method Design: The choice of a reversed-phase C18 column is a direct consequence of 2-OHIS's hydrophobic nature.[3] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve adequate retention and separation from other matrix components. UV detection is viable because the dibenzazepine structure contains a chromophore that absorbs light in the UV spectrum.[8]

  • Strengths: Robustness, cost-effectiveness, and simplicity of operation.

  • Limitations: The primary drawback is a lack of specificity and sensitivity. Co-eluting impurities or endogenous matrix components that also absorb at the chosen wavelength can interfere with quantification, leading to inaccurate results.[6] This is particularly problematic in complex biological samples like plasma or liver microsomes.

The New Frontier: High-Sensitivity Hyphenated Techniques

The limitations of established methods have driven the adoption of "hyphenated" techniques, which couple the powerful separation capabilities of chromatography with the high specificity and sensitivity of mass spectrometry.[9][10][11]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the modern gold standard for quantitative bioanalysis.[12][13] UPLC systems use columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[14] The mass spectrometer acts as a highly selective and sensitive detector.

  • The Leap in Sensitivity and Specificity: Unlike UV detection, which relies on a general physical property (light absorption), mass spectrometry measures a unique and intrinsic property of the molecule: its mass-to-charge ratio (m/z).[9] Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating the parent ion (precursor ion) of 2-OHIS, fragmenting it, and then detecting a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, virtually eliminating interferences from the sample matrix.[10]

  • Expert Rationale for Method Choices:

    • Ionization Source: Electrospray Ionization (ESI) is typically chosen for molecules like 2-OHIS. The addition of a weak acid, such as formic acid, to the mobile phase promotes the formation of protonated molecules [M+H]+ in the ESI source, which is essential for detection in positive ion mode.[6][14]

    • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) is the key to achieving high sensitivity and specificity in quantitative MS/MS analysis. By monitoring a specific MRM transition (e.g., m/z 210.1 → 180.1 for 2-OHIS), the instrument effectively filters out all other ions, drastically reducing background noise and allowing for quantification at picogram or even femtogram levels.

Performance Benchmark: A Data-Driven Comparison

An objective comparison requires evaluating the entire analytical workflow and key validation parameters as defined by regulatory bodies like the ICH.[15][16]

Comparative Analysis Workflow

The workflow for a UPLC-MS/MS method is often more streamlined than older techniques, potentially involving simpler sample preparation steps like "dilute-and-shoot" or protein precipitation, due to the method's inherent ability to handle complex matrices.

cluster_0 Established Method: HPLC-UV cluster_1 New Method: UPLC-MS/MS A1 Sample Collection (e.g., Plasma) A2 Complex Sample Prep (LLE or SPE) A1->A2 A3 HPLC Separation (~15-20 min) A2->A3 A4 UV Detection A3->A4 A5 Data Analysis (Peak Area vs. Standard) A4->A5 B1 Sample Collection (e.g., Plasma) B2 Simple Sample Prep (Protein Precipitation) B1->B2 B3 UPLC Separation (< 5 min) B2->B3 B4 MS/MS Detection (MRM) B3->B4 B5 Data Analysis (Peak Area Ratio vs. IS) B4->B5

Caption: Comparative workflow for 2-OHIS analysis.

Quantitative Performance Metrics

The following table summarizes typical performance characteristics for the two methods, demonstrating the clear advantages of the UPLC-MS/MS approach. Analytical method validation ensures that the method is suitable for its intended purpose.[17][18]

ParameterEstablished Method (HPLC-UV)New Method (UPLC-MS/MS)Rationale for Difference
Specificity ModerateVery HighMS/MS detects a unique mass transition, eliminating chemical noise and matrix interference.[6]
Limit of Quantitation (LOQ) ~10-50 ng/mL< 0.1 ng/mLMS/MS provides a significantly better signal-to-noise ratio.
Linearity (r²) > 0.995> 0.999Wider dynamic range and less baseline noise in MS/MS contribute to superior linearity.[16]
Precision (%RSD) < 15%< 5%Automation and reduced manual sample handling improve reproducibility.[18]
Accuracy (%Bias) ± 15%± 5%Higher specificity reduces the chance of positive or negative bias from interfering compounds.[15]
Analysis Run Time 15-20 minutes< 5 minutesUPLC technology allows for faster gradients and shorter separation times.[14]

Detailed Experimental Protocols

The trustworthiness of any analytical method rests on a well-documented and validated protocol.[17] The following protocols are representative examples designed to be self-validating systems.

Protocol 1: Established HPLC-UV Method for 2-OHIS Quantification

1. Objective: To quantify 2-OHIS in a simple matrix (e.g., reaction buffer) using HPLC-UV.

2. Materials:

  • HPLC system with UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • 2-OHIS reference standard

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 270 nm[6]

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Column Temperature: 30 °C

4. Procedure:

  • Standard Preparation: Prepare a stock solution of 2-OHIS in methanol. Serially dilute to create calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL).

  • Sample Preparation: Dilute the sample with the initial mobile phase conditions.

  • Analysis: Inject standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-OHIS in the samples from this curve.

5. Causality: A 15-minute gradient is necessary to ensure adequate separation from potential impurities. The 270 nm wavelength is chosen to maximize the signal for the dibenzazepine chromophore.

Protocol 2: Advanced UPLC-MS/MS Method for 2-OHIS Quantification

1. Objective: To perform high-sensitivity quantification of 2-OHIS in a complex biological matrix (e.g., human plasma).

2. Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • 2-OHIS reference standard

  • 2-OHIS isotopically labeled internal standard (IS)

  • Acetonitrile (for protein precipitation)

3. UPLC-MS/MS Conditions:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient: 10% B to 95% B over 3 minutes, hold for 0.5 minutes, return to initial conditions. Total run time: 4.5 minutes.

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • 2-OHIS: Precursor m/z 210.1 → Product m/z 180.1

    • Internal Standard (IS): (Specific to the IS used)

4. Procedure:

  • Standard Preparation: Prepare calibration standards in blank plasma.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample/standard, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 5 minutes. d. Transfer the supernatant to a new vial for injection.

  • Analysis: Inject the prepared samples onto the UPLC-MS/MS system.

  • Quantification: Calculate the ratio of the peak area of 2-OHIS to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against concentration.

5. Causality: The use of an isotopically labeled internal standard is critical for correcting variations in sample recovery and matrix effects, ensuring high accuracy and precision.[18] The rapid 3-minute gradient is possible due to the high efficiency of the UPLC column, significantly increasing sample throughput.[14]

Conclusion and Future Outlook

While established methods like HPLC-UV have served as the foundation of pharmaceutical analysis, they lack the sensitivity and specificity required for modern challenges, especially in bioanalysis and impurity profiling. The data and protocols presented herein conclusively demonstrate the superiority of UPLC-MS/MS for the analysis of 2-Hydroxyiminostilbene. This method provides unparalleled specificity, significantly lower limits of quantitation, and higher throughput. For researchers in drug development and clinical safety, adopting these advanced hyphenated techniques is not merely an upgrade but a necessity to generate reliable, accurate, and defensible data that meets rigorous scientific and regulatory standards.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
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  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyiminostilbene | C14H11NO | CID 13103864. PubChem.
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  • SAS Publishers. (n.d.). Hyphenated Techniques of Drug Analysis.
  • ResearchGate. (n.d.). (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.
  • National Center for Biotechnology Information. (n.d.). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. PubMed.
  • BOC Sciences. (n.d.). CAS 256-96-2 Iminostilbene.
  • National Center for Biotechnology Information. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
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  • ClinPGx. (n.d.). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene..
  • National Center for Biotechnology Information. (n.d.). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. PubMed.
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Safety Operating Guide

Navigating the Uncertainty: A Step-by-Step Guide to the Proper Disposal of 2-Hydroxyiminostilbene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel or intermediate compounds are daily realities. 2-Hydroxyiminostilbene, a reactive metabolite of the drug Carbamazepine, is one such compound frequently encountered in metabolic and toxicological studies.[1] While its role in research is significant, the absence of a specific, universally available Safety Data Sheet (SDS) creates a critical information gap, particularly concerning its proper disposal.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydroxyiminostilbene. Grounded in the precautionary principle and adhering to established regulatory frameworks from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), this document is designed to ensure the safety of laboratory personnel and the protection of our environment.

The Rationale for a Conservative Approach: Understanding the Hazard

The term "reactive metabolite" is a significant toxicological indicator. It suggests that the compound is chemically unstable and can readily react with biological macromolecules, such as proteins and DNA.[2][3] This reactivity is a potential initiating event for cellular stress and toxicity.[1]

Given this intrinsic reactivity, and in the absence of definitive data to the contrary, 2-Hydroxyiminostilbene must be handled as a hazardous chemical. This approach is mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires laboratories to have a written Chemical Hygiene Plan (CHP) for protecting employees from such hazards.[4][5][6]

The Disposal Workflow: From Generation to Final Disposition

The proper disposal of any laboratory chemical is a systematic process. It begins with a hazardous waste determination and ends with removal by a certified waste management vendor. The following sections detail each critical step for 2-Hydroxyiminostilbene.

Step 1: Hazardous Waste Determination

According to the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[7][8][9]

  • Listed Waste: 2-Hydroxyiminostilbene is not found on the EPA's F, K, P, or U lists of hazardous wastes.

  • Characteristic Waste: While its reactivity and toxicity have not been formally quantified for regulatory purposes, its nature as a "reactive metabolite" strongly implies a potential toxicity hazard.

Directive: Based on the available scientific evidence of its reactivity, all waste containing 2-Hydroxyiminostilbene must be managed as hazardous waste . This determination must be made at the point of generation, before any mixing or dilution occurs.[10]

Step 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure all appropriate control measures are in place as part of your laboratory's Chemical Hygiene Plan.[11][12]

Equipment/PracticeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of any potential aerosols or dust.
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes or accidental contact.
Hand Protection Nitrile or other chemically resistant glovesPrevents dermal absorption. Double-gloving is recommended for handling concentrated material.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Step 3: Waste Segregation and Collection

Proper segregation is paramount to prevent dangerous chemical reactions.[13][14][15]

  • Create Designated Waste Streams: Establish separate, clearly marked waste containers for 2-Hydroxyiminostilbene. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect all contaminated solids, such as gloves, weigh paper, pipette tips, and contaminated silica gel, in a designated, leak-proof solid waste container.

  • Liquid Waste: Collect all solutions containing 2-Hydroxyiminostilbene, including reaction liquors, chromatography fractions, and rinsates, in a separate, compatible liquid waste container (e.g., a high-density polyethylene (HDPE) carboy).

Step 4: Container Management and Labeling

All hazardous waste containers must be managed to prevent leaks, spills, or vapor release.

  • Container Choice: Use containers that are in good condition and are chemically compatible with the waste. Plastic is generally preferred for its durability.[16]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Hydroxyiminostilbene"

    • An accurate list of all container contents, including solvents.

    • The accumulation start date.

    • The associated hazards (e.g., "Toxic").

Step 5: Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in a designated Satellite Accumulation Area (SAA).[16]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Store waste containers within a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Ensure incompatible waste streams within the SAA are physically separated.

Step 6: Final Disposal Protocol

The final step is the safe and compliant removal of the waste from the laboratory.

  • Contact EHS: When the waste container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department for pickup.[16]

  • Licensed Vendor: The EHS department will arrange for the transport and ultimate disposal of the waste through a licensed hazardous waste management company. Never dispose of 2-Hydroxyiminostilbene waste down the drain or in the regular trash.

Spill and Decontamination Procedures

Accidents happen, and a clear, pre-planned response is essential.

Minor Spill (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.

  • Gently wipe the area, working from the outside in.

  • Place all used absorbent materials into the designated solid hazardous waste container for 2-Hydroxyiminostilbene.

  • Clean the surface with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.

Decontaminating Glassware:

  • Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • Crucially, collect all three rinses (the "rinsate") in the designated liquid hazardous waste container for 2-Hydroxyiminostilbene.

  • After the triple rinse, the glassware can be washed through normal laboratory procedures.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Hydroxyiminostilbene.

G 2-Hydroxyiminostilbene Disposal Workflow cluster_0 In-Lab Operations cluster_1 EHS & Final Disposal A Waste Generation (Solid or Liquid) B Hazardous Waste Determination (Assume Hazardous) A->B C Segregate into Designated Waste Containers B->C D Label Container Immediately 'Hazardous Waste' C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EHS for Pickup F->G Yes H Transport by Licensed Hazardous Waste Vendor G->H I Final Disposal at TSDF Facility H->I Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Spill_Waste Collect Cleanup Debris as Solid Hazardous Waste Cleanup->Spill_Waste Spill_Waste->C

Caption: Decision workflow for handling 2-Hydroxyiminostilbene waste.

References

  • Daniels Health. (2025, May 21).
  • eCFR. (n.d.). 29 CFR 1910.
  • Arcwood Environmental. (n.d.).
  • OSHA. (n.d.).
  • IDEM. (2024, October 31).
  • Vanderbilt University Medical Center. (n.d.).
  • Cornell University. (n.d.). 29 CFR § 1910.
  • IN.gov. (2014, March 7).
  • (n.d.).
  • University of South Carolina. (n.d.).
  • (2025).
  • Williams Mullen. (2018, October 1).
  • SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • US EPA. (2025, March 24). Learn the Basics of Hazardous Waste.
  • PubMed. (n.d.). Practical approaches to resolving reactive metabolite liabilities in early discovery.
  • PubMed. (2019, October). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions.
  • (2025, August 6). Managing the challenge of chemical reactive metabolites in drug development.
  • PubMed. (2011, June 30). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development.
  • Wikipedia. (n.d.). Paracetamol poisoning.
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Navigating the Handling of 2-Hydroxyiminostilbene: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Understanding the Risks: The "Why" Behind the Precautions

2-Hydroxyiminostilbene is a metabolite of carbamazepine, a widely used anticonvulsant.[1][2] Research indicates that metabolites of carbamazepine, particularly the reactive iminoquinone species formed from 2-hydroxyiminostilbene, may play a role in hypersensitivity reactions by activating the immune system.[1] The parent compound, carbamazepine, is classified as a hazardous drug, requiring specific handling precautions.[3] Furthermore, related compounds such as 2-hydroxycarbamazepine are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4] The related compound, iminostilbene, is a powder that can also cause skin and eye irritation and may lead to allergic reactions in susceptible individuals.[5]

Given this information, it is prudent to treat 2-Hydroxyiminostilbene as a hazardous compound with the potential for skin, eye, and respiratory irritation, as well as the possibility of inducing hypersensitivity reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure when handling 2-Hydroxyiminostilbene in a powdered form. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential permeation and contamination.[6]
Body Protection Disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.Protects skin and personal clothing from contamination. The gown should be changed immediately if contaminated.[6]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7]
Respiratory Protection A NIOSH-certified N95 or N100 respirator.Essential when handling the powder outside of a containment device to prevent inhalation of airborne particles.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[8]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is critical for safe handling.

Operational_Workflow cluster_Receiving Receiving and Storage cluster_Handling Handling and Preparation cluster_Disposal Waste Disposal Receiving Receiving Storage Secure Storage Receiving->Storage Inspect for damage PPE Don Full PPE Storage->PPE Transport to Handling Area Weighing Weighing in a Containment Hood PPE->Weighing Solubilization Solubilization Weighing->Solubilization Decontamination Decontaminate Surfaces Solubilization->Decontamination After Experiment Waste_Segregation Segregate Contaminated Waste Decontamination->Waste_Segregation Disposal Dispose as Hazardous Waste Waste_Segregation->Disposal

Caption: Operational workflow for handling 2-Hydroxyiminostilbene.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear single gloves and eye protection during this initial inspection.

  • Storage: Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[9]

  • Preparation for Handling: Before handling the solid compound, ensure a chemical fume hood or other appropriate containment device is functioning correctly. Assemble all necessary equipment and materials, including waste disposal bags.

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.[6]

  • Handling the Compound:

    • Conduct all manipulations of the powdered form of 2-Hydroxyiminostilbene within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.

    • Use dedicated spatulas and weighing papers.

    • If solubilizing the compound, add the solvent to the powder slowly to avoid splashing.

  • Decontamination: After handling, decontaminate all surfaces, equipment, and the interior of the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: shoe covers, outer gloves, gown, face shield, goggles, inner gloves, and finally, respirator. Wash hands thoroughly after removing all PPE.

Disposal Plan: Responsible Waste Management

All materials that come into contact with 2-Hydroxyiminostilbene must be treated as hazardous waste.

Disposal_Plan Solid_Waste Contaminated Solid Waste (Gloves, Gowns, Weighing Paper) Hazardous_Waste_Bag Sealable, Labeled Hazardous Waste Bag Solid_Waste->Hazardous_Waste_Bag Liquid_Waste Contaminated Liquid Waste (Solvents, Solutions) Hazardous_Liquid_Container Sealable, Labeled Hazardous Liquid Container Liquid_Waste->Hazardous_Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Pipette Tips) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Hazardous_Waste_Bag->Disposal_Vendor Hazardous_Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor

Caption: Waste stream management for 2-Hydroxyiminostilbene.

  • Solid Waste: All disposable PPE, weighing papers, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of as hazardous waste.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

Spills:

  • Small Spills (Powder):

    • Evacuate the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent pads to avoid making the powder airborne.

    • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry to the area until it has been cleared by EHS.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, we can ensure a safe laboratory environment while advancing our critical research goals.

References

  • PoisonSense. (n.d.). IMINOSTILBENE DERIVATIVE. Retrieved from [Link]

  • Spina, E., & Perucca, E. (2002). Iminostilbene Anticonvulsants: Carbamazepine/Oxcarbazepine. In Antiepileptic Drugs (pp. 294-314).
  • Canadian Centre for Occupational Health and Safety. (2019). Safe handling of hazardous drugs. Retrieved from [Link]

  • Uetrecht, J., & Naisbitt, D. J. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 336-343.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Vermont Medical Center. (n.d.). PPE Requirements Hazardous Drug Handling.
  • Pearce, R. E., Vakkalanka, M. S., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(11), 1757-1765. Retrieved from [Link]

  • Amgen. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Iminostilbenes - Carbamazepine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxycarbamazepine. PubChem Compound Database. Retrieved from [Link]

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。